molecular formula C12H14ClNO4 B1293927 4'-Chloro-2',5'-dimethoxyacetoacetanilide CAS No. 4433-79-8

4'-Chloro-2',5'-dimethoxyacetoacetanilide

Cat. No.: B1293927
CAS No.: 4433-79-8
M. Wt: 271.69 g/mol
InChI Key: MOUVJGIRLPZEES-UHFFFAOYSA-N
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Description

4'-Chloro-2',5'-dimethoxyacetoacetanilide is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50638. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14ClNO4/c1-7(15)4-12(16)14-9-6-10(17-2)8(13)5-11(9)18-3/h5-6H,4H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVJGIRLPZEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5029265
Record name 4'-Chloro-2',5'-dimethoxyacetoacetanilide
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Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-
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CAS No.

4433-79-8
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide
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Record name C.I. 37613
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Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-
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Record name 4'-Chloro-2',5'-dimethoxyacetoacetanilide
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Record name 4'-chloro-2',5'-dimethoxyacetoacetanilide
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Record name 4'-CHLORO-2',5'-DIMETHOXYACETOACETANILIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-2',5'-dimethoxyacetoacetanilide is a key chemical intermediate, primarily utilized in the synthesis of high-performance organic pigments. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this molecule. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. A diagram illustrating its synthesis and subsequent conversion to a major industrial pigment is also included to provide a clear visual representation of its primary utility.

Chemical Identity and Properties

This compound, with the CAS number 4433-79-8, is an organic compound that is solid at room temperature.[1] It is also known by several synonyms, including N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, Naphthol AS-IRG, and Azoic Coupling Component 44.[][3] It appears as a white to off-white or light-yellow crystalline powder.[][4][5]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄ClNO₄[4][6]
Molecular Weight 271.70 g/mol []
Melting Point 102-104 °C[][6]
Boiling Point 432.7 °C at 760 mmHg[][3]
Density 1.277 g/cm³[][6]
Appearance Off-white powder[][5]
pKa (Predicted) 10.75 ± 0.46[4][6]
LogP 1.74 (at 23°C and pH 6-8)[1][6]
Water Solubility 285 mg/L (at 20°C, pH 6-8)[1]
Computed Molecular Descriptors

A variety of molecular descriptors have been computationally predicted and are useful for understanding the molecule's behavior in different chemical environments.

DescriptorValueReference(s)
Topological Polar Surface Area 64.6 Ų[4]
Rotatable Bond Count 5[4]
Hydrogen Bond Acceptor Count 4[4]
Hydrogen Bond Donor Count 1[4]
Exact Mass 271.0611356 u[4]
Complexity 311[4]

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the condensation of 4-chloro-2,5-dimethoxyaniline with an acetoacetylating agent, such as diketene or ethyl acetoacetate.[4][5]

Experimental Protocol: Synthesis from 2,5-dimethoxy-4-chloroaniline and Diketene

The following protocol is based on a patented method for the preparation of this compound.[7]

Materials:

  • 2,5-dimethoxy-4-chloroaniline (100 g)

  • Ethanol

  • Diketene (44.8 g)

  • Hydrochloric acid

Procedure:

  • To a 500 ml three-necked flask equipped with a stirrer and a thermometer, add ethanol and 100 grams of 2,5-dimethoxy-4-chloroaniline.

  • Control the temperature at 50°C and add 44.8 grams of diketene dropwise.

  • Continue the reaction for 4 hours.

  • After the reaction is complete, adjust the pH of the reaction solution to 3.0 with hydrochloric acid.

  • Rapidly cool the reaction solution at a rate of 35°C/min.

  • Filter the resulting precipitate.

  • Wash the precipitate and dry at 5°C to obtain the final product.

Note: According to the patent, HPLC analysis of the product obtained through this method showed an enol isomer content of 28 ppm.[7]

Applications in Industry

This compound is a crucial intermediate in the manufacturing of organic pigments.[5][8] Its primary application is as a coupling component in the synthesis of C.I. Pigment Yellow 83.[8] This pigment is widely used in textiles, coatings, and inks due to its brilliant hue and excellent fastness properties.[8] The chloro and dimethoxy substituents on the this compound molecule contribute to the superior color strength and resistance to fading, heat, and solvents of the final pigment.[8]

Biological Activity and Toxicology

There is limited publicly available information regarding the biological activity and comprehensive toxicology of this compound. Its primary use is in industrial chemical synthesis rather than as a bioactive agent.

Available toxicological data indicates that it is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[1]

Ecotoxicity Data:

  • Toxicity to fish: LC50 - Danio rerio (zebrafish) - >/= 22 - 1]

  • Toxicity to algae: EC50 - Desmodesmus subspicatus (green algae) - 33 mg/L - 72 h[1]

  • Toxicity to microorganisms: EC10 - Pseudomonas putida - > 110 mg/L - 16 h[1]

Due to the lack of significant research into its biological effects, no specific signaling pathways involving this compound have been identified.

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound and its subsequent use in the formation of C.I. Pigment Yellow 83.

Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_pigment Synthesis of C.I. Pigment Yellow 83 4_chloro_2_5_dimethoxyaniline 4-Chloro-2,5-dimethoxyaniline product 4'-Chloro-2',5'- dimethoxyacetoacetanilide 4_chloro_2_5_dimethoxyaniline->product + diketene Diketene diketene->product pigment_yellow_83 C.I. Pigment Yellow 83 product->pigment_yellow_83 Coupling Reaction bisdiazonium_salt Bisdiazonium salt of 3,3'-dichlorobenzidine bisdiazonium_salt->pigment_yellow_83

Caption: Synthesis pathway of this compound and its use in pigment production.

Spectral Data

While comprehensive spectral analysis is not widely published, some data is available.

  • Infrared (IR) Spectrum: An IR spectrum for this compound is available in the NIST WebBook, compiled by the Coblentz Society, Inc.[9]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): PubChem lists the availability of 1D NMR and GC-MS data.[10]

Conclusion

This compound is a well-characterized chemical intermediate with established physicochemical properties. Its primary role in the chemical industry, particularly in the synthesis of high-performance pigments, is well-documented. While its biological activity is not a significant area of research, the available data on its synthesis and properties provide a solid foundation for researchers and scientists working with this compound. The provided experimental protocol and synthesis pathway diagram offer practical insights into its production and application.

References

A Technical Guide to 4'-Chloro-2',5'-dimethoxyacetoacetanilide (CAS 4433-79-8) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Properties, and Potential Applications

Introduction

4'-Chloro-2',5'-dimethoxyacetoacetanilide, with a CAS number of 4433-79-8, is an organic compound primarily utilized as a chemical intermediate in the synthesis of high-performance organic pigments.[1][2][3] Its molecular structure, featuring both chloro and dimethoxy substitutions on the aniline ring, imparts specific chromophoric properties when used as a coupling component in azo dye formation. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and primary applications. Additionally, it explores the potential for this class of compounds in the realm of drug development, based on the known biological activities of related acetoacetanilide derivatives, while clearly noting the absence of specific research on this particular molecule.

Chemical and Physical Properties

This compound is an off-white to light yellow crystalline powder.[] A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

PropertyValueSource(s)
CAS Number 4433-79-8[5]
Molecular Formula C₁₂H₁₄ClNO₄[3]
Molecular Weight 271.7 g/mol [3]
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide[]
Synonyms Naphthol AS-IRG, Azoic Coupling Component 44, C.I. 37613[][6]

Table 2: Physical and Spectroscopic Data

PropertyValueSource(s)
Appearance Off-white to light yellow powder/crystal[]
Melting Point 102-104 °C[]
Boiling Point 432.7 °C at 760 mmHg (Predicted)[7]
Density 1.277 g/cm³[]
Solubility Information not readily available
IR Spectrum Data available from NIST[8]
¹H NMR Spectrum Data not available in searched literature
¹³C NMR Spectrum Data not available in searched literature

Synthesis and Manufacturing

The primary route for the synthesis of this compound is the condensation reaction between 4-chloro-2,5-dimethoxyaniline and an acetoacetylating agent, such as diketene or ethyl acetoacetate.[1][9] This reaction is a key step in the production of diarylide pigments.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-chloro-2,5-dimethoxyaniline

  • Diketene (or ethyl acetoacetate)

  • An appropriate solvent (e.g., an alcohol or acetic acid)

Procedure:

  • Dissolve 4-chloro-2,5-dimethoxyaniline in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

  • Slowly add diketene (or ethyl acetoacetate) to the solution while maintaining a controlled temperature.

  • Allow the reaction to proceed for a specified time until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution or be isolated by solvent removal.

  • The crude product is then collected by filtration, washed with a suitable solvent to remove impurities, and dried.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-chloro-2,5-dimethoxyaniline 4-chloro-2,5-dimethoxyaniline Condensation Reaction Condensation Reaction 4-chloro-2,5-dimethoxyaniline->Condensation Reaction Diketene Diketene Diketene->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: Synthesis workflow for this compound.

Industrial Application: Pigment Synthesis

The principal industrial application of this compound is as a coupling component in the production of C.I. Pigment Yellow 83.[1][2] This diarylide yellow pigment is valued for its excellent lightfastness, heat stability, and solvent resistance.

Experimental Protocol: Synthesis of C.I. Pigment Yellow 83

The synthesis of C.I. Pigment Yellow 83 involves a diazotization-coupling reaction. The general steps, as derived from patent literature, are as follows:

Materials:

  • 3,3'-Dichlorobenzidine

  • Nitrosyl sulfuric acid

  • Sulfuric acid

  • This compound (the coupling component)

  • Aqueous base (e.g., sodium hydroxide solution)

  • Ice

Procedure:

  • Diazotization: 3,3'-Dichlorobenzidine is diazotized by reacting it with nitrosyl sulfuric acid in a sulfuric acid medium at a low temperature (typically below 20°C) to form the corresponding bis-diazonium salt.[10][11]

  • Coupling Component Preparation: this compound is dissolved or suspended in an aqueous medium, often with the aid of a base.

  • Coupling Reaction: The cold bis-diazonium salt solution is slowly added to the prepared coupling component solution. The pH of the reaction mixture is carefully controlled during the addition. The coupling reaction results in the formation of the insoluble C.I. Pigment Yellow 83.

  • Finishing: The precipitated pigment is then filtered, washed extensively with water to remove residual salts and impurities, and dried.

The following diagram illustrates the logical relationship in the synthesis of C.I. Pigment Yellow 83.

G cluster_starting_materials Starting Materials cluster_reactions Key Reactions cluster_final_product Final Product 3,3'-Dichlorobenzidine 3,3'-Dichlorobenzidine Diazotization Diazotization 3,3'-Dichlorobenzidine->Diazotization This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Diazotization->Coupling Reaction C.I. Pigment Yellow 83 C.I. Pigment Yellow 83 Coupling Reaction->C.I. Pigment Yellow 83

Caption: Logical workflow for the synthesis of C.I. Pigment Yellow 83.

Toxicological Data

Limited toxicological data is available for this compound. The available information is summarized below.

Table 3: Ecotoxicity Data

Test OrganismEndpointValueExposure TimeSource(s)
Danio rerio (Zebra fish)LC50>= 22 - <= 50 mg/L96 h[12]
Desmodesmus subspicatus (Green algae)EC5033 mg/L72 h[12]
Pseudomonas putida (Bacteria)EC10> 110 mg/L16 h[12]

Table 4: Mammalian Toxicity Data

Test OrganismEndpointValueSource(s)
Rat (male/female)LD50 (Oral)850 mg/kg bw[12]

The compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[12]

Potential for Drug Development

While this compound is primarily an industrial chemical, the broader class of acetoacetanilide derivatives has been investigated for various biological activities. It is important to emphasize that no specific studies on the biological activity of this compound (CAS 4433-79-8) were identified in the reviewed literature. The following discussion is therefore speculative and based on the activities of structurally related compounds.

Some acetoacetanilide and acetamide derivatives have been reported to exhibit anti-inflammatory and antimicrobial properties.[13][14][15] For instance, certain novel benzoxazole derivatives containing an amide moiety have shown potent inhibition of pro-inflammatory cytokines like IL-6 and IL-1β.[13]

Hypothetical Signaling Pathway Inhibition

Should this compound possess anti-inflammatory properties, a possible mechanism could involve the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway. This pathway is central to the transcriptional activation of numerous pro-inflammatory genes. The diagram below illustrates a hypothetical inhibitory action on this pathway.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS/Cytokines LPS/Cytokines IKK Complex IKK Complex LPS/Cytokines->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation NF-κB Translocation NF-κB Translocation IκBα Phosphorylation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Hypothetical Compound Hypothetical Compound Hypothetical Compound->IKK Complex Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a well-established chemical intermediate with a primary and critical role in the synthesis of high-performance organic pigments, most notably C.I. Pigment Yellow 83. Its synthesis and chemical properties are well-documented in industrial and patent literature. While the broader class of acetoacetanilide derivatives has shown promise in medicinal chemistry, there is currently no available research to suggest that this compound itself possesses any significant biological activity relevant to drug development. Future research could explore this potential, but for now, its utility remains firmly in the domain of materials science and industrial chemistry. Researchers in drug development should be aware of the potential for this class of compounds but should also note the lack of specific data for this particular molecule.

References

Spectral Analysis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide, a key intermediate in the synthesis of high-performance organic pigments.[1] This document details the expected spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are provided to aid in the characterization of this compound. Visual representations of the synthetic pathway and analytical workflows are included to facilitate understanding.

Introduction

This compound (CAS No. 4433-79-8) is a solid, off-white powder with the molecular formula C₁₂H₁₄ClNO₄ and a molecular weight of 271.69 g/mol .[2][] Its primary application lies in the manufacturing of azo pigments, where it serves as a crucial coupling component.[1] The precise characterization of this intermediate is paramount to ensure the quality and consistency of the final pigment products. This guide outlines the fundamental spectroscopic techniques used to verify the identity and purity of this compound.

Synthesis

The industrial preparation of this compound typically involves the condensation reaction of 4-chloro-2,5-dimethoxyaniline with an acetoacetylating agent, such as diketene or ethyl acetoacetate.[4][5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification reactant1 4-Chloro-2,5-dimethoxyaniline solvent Solvent (e.g., Ethanol) reactant1->solvent reactant2 Diketene reactant2->solvent temp Controlled Temperature (e.g., 50°C) solvent->temp ph_adjust pH Adjustment (Acidic) temp->ph_adjust cooling Rapid Cooling ph_adjust->cooling product This compound cooling->product purification Filtration & Drying product->purification

Caption: Synthetic pathway for this compound.

Spectral Data

The following sections present the anticipated spectral data for this compound, compiled from spectral databases and predictive analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 2.3Singlet3H-C(O)CH₃
~ 3.6Singlet2H-C(O)CH₂ C(O)-
~ 3.8Singlet3HAr-OCH₃
~ 3.9Singlet3HAr-OCH₃
~ 7.0Singlet1HAr-H
~ 8.4Singlet1HAr-H
~ 9.8Singlet (broad)1H-NH -

Note: Predicted values are based on standard chemical shift tables and analysis of the molecular structure. Actual experimental values may vary slightly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The solid-state FT-IR spectrum of this compound is expected to show characteristic absorption bands.[6]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3300MediumN-H stretch (amide)
~ 3000-2850MediumC-H stretch (aromatic and aliphatic)
~ 1720StrongC=O stretch (ketone)
~ 1670StrongC=O stretch (amide I band)
~ 1600, 1500Medium-StrongC=C stretch (aromatic)
~ 1540MediumN-H bend (amide II band)
~ 1220, 1040StrongC-O stretch (methoxy)
~ 800StrongC-Cl stretch

Note: Values are estimations from the NIST WebBook IR spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ and characteristic fragment ions would be observed.[7]

m/zPossible Fragment Ion
271/273[M]⁺/ [M+2]⁺ (presence of Cl)
187/189[C₈H₈ClNO₂]⁺
172[C₈H₇ClO₂]⁺
43[CH₃CO]⁺

Note: Data is based on information available in the PubChem database.[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in M and M+2 peaks.

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound.

¹H NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Dissolve ~5-10 mg of sample solvent in ~0.7 mL of deuterated solvent (e.g., CDCl3) sample->solvent tms Add TMS as internal standard (optional) solvent->tms nmr_tube Transfer to NMR tube tms->nmr_tube instrument Place tube in NMR spectrometer nmr_tube->instrument shim Shim the magnetic field instrument->shim acquire Acquire ¹H NMR spectrum shim->acquire process Fourier transform, phase correction, and baseline correction acquire->process integrate Integrate signals process->integrate analyze Analyze chemical shifts, multiplicities, and coupling constants integrate->analyze

Caption: General workflow for ¹H NMR spectroscopy.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[8]

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. Optimize the magnetic field homogeneity by shimming. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the peaks to the molecular structure.

FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind_sample Grind 1-2 mg of sample mix Mix with ~100 mg of dry KBr powder grind_sample->mix press Press into a transparent pellet mix->press background Acquire background spectrum (empty sample holder or KBr pellet) press->background sample_spec Place sample pellet in holder and acquire sample spectrum background->sample_spec ratio Ratio sample spectrum against background sample_spec->ratio analyze Analyze absorption bands ratio->analyze

Caption: General workflow for FT-IR spectroscopy (KBr pellet method).

Methodology (KBr Pellet Technique):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Transfer the mixture to a pellet die and press under high pressure to form a thin, transparent pellet.[9]

  • Data Acquisition: Record a background spectrum of the empty sample compartment or a blank KBr pellet. Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.[9]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups present.

Alternative Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[9]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the background and sample spectra.[9]

  • Data Processing: The spectrum is processed as described above.

Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in a volatile organic solvent (e.g., dichloromethane) filter Filter if necessary dissolve->filter transfer Transfer to autosampler vial filter->transfer inject Inject sample into GC transfer->inject separate Separate components on GC column inject->separate ionize Ionize eluting compounds (e.g., by Electron Impact) separate->ionize analyze_ms Analyze ions in mass spectrometer ionize->analyze_ms chromatogram Analyze chromatogram (retention time) analyze_ms->chromatogram mass_spectrum Analyze mass spectrum of the peak of interest analyze_ms->mass_spectrum library_search Compare with spectral library (optional) mass_spectrum->library_search

Caption: General workflow for GC-MS analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10] Ensure the sample is fully dissolved and free of particulate matter. Transfer the solution to a GC autosampler vial.[11]

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The compound will be vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.[12] As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Processing: Analyze the resulting total ion chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.[13]

Conclusion

The spectral data and methodologies presented in this guide provide a robust framework for the comprehensive characterization of this compound. Accurate spectral analysis using ¹H NMR, FT-IR, and Mass Spectrometry is essential for verifying the identity and purity of this important pigment intermediate, thereby ensuring the quality and performance of downstream products. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and materials science.

References

An In-depth Technical Guide to the Solubility of 4'-Chloro-2',5'-dimethoxyacetoacetanilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4'-Chloro-2',5'-dimethoxyacetoacetanilide

This compound (CAS No. 4433-79-8) is a white to off-white crystalline solid.[4] It is primarily utilized as a coupling component in the manufacturing of azo dyes and high-performance organic pigments, such as C.I. Pigment Yellow 83.[2] The molecular structure, featuring both chloro and dimethoxy substituents, imparts desirable properties to the final pigments, including enhanced color strength and resistance to heat, light, and solvents.[2]

Chemical Structure:

  • IUPAC Name: N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide[][6][7]

  • Molecular Formula: C₁₂H₁₄ClNO₄[1][][6]

  • Molecular Weight: 271.70 g/mol [][6]

Qualitative Solubility Profile

Direct, quantitative solubility data for this compound in a variety of organic solvents is sparse in publicly accessible databases and scientific literature. However, some qualitative inferences can be drawn from available information:

  • The presence of two methoxy groups and an amide linkage suggests that the molecule has both polar and non-polar characteristics, allowing for some degree of solubility in a range of solvents.

  • The purification of this compound often involves recrystallization from solvents such as ethanol or water, indicating at least moderate solubility in these protic solvents at elevated temperatures.[4]

  • The calculated LogP value of approximately 2.1 to 2.3 suggests a greater affinity for lipophilic (non-polar) environments over hydrophilic (polar) ones.[6][8] This would imply better solubility in non-polar organic solvents compared to water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents could not be located. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Isothermal Saturation
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Isothermal Saturation
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Isothermal Saturation
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., Isothermal Saturation
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Isothermal Saturation
e.g., Acetonitrilee.g., 25Data to be determinedData to be determinede.g., Isothermal Saturation

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal saturation method. This method is considered the gold standard for thermodynamic solubility measurement.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is fully saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (102-104°C[3][]).

    • Weigh the vial again to determine the mass of the dissolved solid.

    • Alternatively, and for higher accuracy, dilute a known volume of the filtered saturated solution with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

4.3. Data Calculation

  • Solubility ( g/100 mL):

    • Gravimetric Method:(Mass of dissolved solid / Volume of solvent) * 100

    • Instrumental Analysis:(Concentration from analysis * Dilution factor * Volume of flask) / Initial volume of saturated solution

  • Molar Solubility (mol/L):

    • Solubility (g/L) / Molecular Weight of this compound (271.70 g/mol)

Visualized Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow Workflow for Experimental Solubility Determination A Weigh excess solute B Add to known volume of solvent A->B C Seal vial B->C D Equilibrate at constant temperature (e.g., 24-72 hours) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G H Analyze concentration (e.g., HPLC, UV-Vis, Gravimetric) G->H I Calculate solubility (g/100 mL, mol/L) H->I

Caption: Workflow for Experimental Solubility Determination.

Conclusion

Understanding the solubility of this compound in various organic solvents is crucial for its application in pigment synthesis, particularly for process optimization, purification, and formulation. While quantitative data is not readily published, this guide provides a robust experimental framework for researchers to determine these critical parameters. The provided protocol and workflow offer a standardized approach to generating reliable and reproducible solubility data, which will be invaluable for research and development in the fields of materials science and drug development.

References

An In-depth Technical Guide to 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectroscopic data of 4'-Chloro-2',5'-dimethoxyacetoacetanilide. This compound is a key intermediate in the synthesis of organic pigments.

Chemical Identity and Properties

This compound, also known by its IUPAC name N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, is an organic compound that serves a crucial role as a chemical intermediate.[][2][3] It is classified as an acetoacetanilide derivative.[2] In the context of dye manufacturing, it is commonly referred to as Azoic Coupling Component 44.[][4][5]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 4433-79-8[][2][3][4][5][6][7][8]
Molecular Formula C₁₂H₁₄ClNO₄[][2][3][4][5][6]
Molecular Weight 271.70 g/mol [][2][4][5][6]
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide[][2]
InChI Key MOUVJGIRLPZEES-UHFFFAOYSA-N[][2]
Canonical SMILES CC(=O)CC(=O)NC1=CC(=C(C=C1OC)Cl)OC[9]
Synonyms Acetoacet-4-chloro-2,5-dimethoxyanilide, Naphthol AS-IRG, C.I. 37613[][6]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Off-white to light yellow powder/crystalline solid.[][2][6]
Melting Point 102-104 °C[][9]
Boiling Point (Predicted) 432.7 °C at 760 mmHg[][9]
Density (Predicted) 1.277 g/cm³[][9]
pKa (Predicted) 10.75 ± 0.46[2]
LogP 2.1 - 2.35[][9]
Hydrogen Bond Donors 1[]
Hydrogen Bond Acceptors 4[]
Rotatable Bonds 5[]

Synthesis

The primary application of this compound is as an intermediate in the manufacturing of organic pigments, most notably C.I. Pigment Yellow 83.[5] Its synthesis is a critical step in the production of these high-performance colorants.

The general synthetic route involves the condensation of 4-chloro-2,5-dimethoxybenzenamine with an acetoacetylating agent, such as ethyl 3-oxobutanoate or diketene.[4][6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 4-Chloro-2,5-dimethoxybenzenamine 4-Chloro-2,5-dimethoxybenzenamine Condensation Condensation 4-Chloro-2,5-dimethoxybenzenamine->Condensation Acetoacetylating_Agent Ethyl 3-oxobutanoate or Diketene Acetoacetylating_Agent->Condensation Target_Molecule This compound Condensation->Target_Molecule Synthesis

General synthesis workflow for this compound.

Objective: To synthesize this compound via condensation of 4-chloro-2,5-dimethoxybenzenamine and ethyl 3-oxobutanoate.

Materials:

  • 4-chloro-2,5-dimethoxybenzenamine

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Toluene (or another suitable inert solvent)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 4-chloro-2,5-dimethoxybenzenamine in a suitable volume of toluene.

  • Addition of Reagents: To the stirred solution, add a slight excess (approximately 1.1 to 1.2 equivalents) of ethyl 3-oxobutanoate. Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent volume can be reduced under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol or hexane) to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Role in Pigment Synthesis

This compound is a crucial precursor for the synthesis of diarylide yellow pigments, such as C.I. Pigment Yellow 83. In this process, it acts as the "coupling component." The synthesis involves a diazotization-coupling reaction.

Pigment_Synthesis_Pathway cluster_diazo Diazo Component Preparation cluster_coupling Coupling Component cluster_reaction Azo Coupling Reaction cluster_final_product Final Product Dichlorobenzidine 3,3'-Dichlorobenzidine Diazotization Diazotization Dichlorobenzidine->Diazotization NaNO₂, HCl Diazonium_Salt Bis-diazonium Salt Diazotization->Diazonium_Salt Coupling_Reaction Coupling_Reaction Diazonium_Salt->Coupling_Reaction Coupling_Component 4'-Chloro-2',5'-dimethoxy- acetoacetanilide Coupling_Component->Coupling_Reaction Pigment_Yellow_83 C.I. Pigment Yellow 83 Coupling_Reaction->Pigment_Yellow_83

Synthesis pathway of C.I. Pigment Yellow 83.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 3: Summary of Available Spectroscopic Data

TechniqueData Source/ReferenceKey Information
Infrared (IR) Spectroscopy NIST WebBook[7][10]An IR spectrum is available, showing characteristic absorptions for the functional groups present. Key peaks would be expected for N-H stretching, C=O stretching (amide and ketone), and C-O stretching (ethers).
¹H NMR Spectroscopy PubChem[6]Data is referenced, which would show signals for the aromatic protons, methoxy groups, methylene group, and the methyl group of the acetoacetyl moiety.
Mass Spectrometry (GC-MS) PubChem[6]Referenced data would provide the molecular ion peak and fragmentation pattern, confirming the molecular weight and structure.
FTIR Spectroscopy PubChem[6]Referenced data, providing more detailed vibrational information than standard IR.

Note: While the existence of this spectroscopic data is documented, direct access to raw data files or detailed peak lists may be restricted in some databases.

  • ¹H NMR:

    • Singlets for the two methoxy groups (-OCH₃).

    • A singlet for the methyl group (-CH₃) of the acetoacetyl group.

    • A singlet for the methylene group (-CH₂-) of the acetoacetyl group.

    • Signals in the aromatic region for the two protons on the benzene ring.

    • A broad singlet for the amide proton (-NH-).

  • IR Spectroscopy:

    • N-H stretch around 3200-3400 cm⁻¹.

    • C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.

    • Two distinct C=O stretches for the ketone and amide carbonyls, typically in the range of 1650-1720 cm⁻¹.

    • C-O stretches for the ether groups around 1000-1300 cm⁻¹.

    • C-Cl stretch in the fingerprint region.

This technical guide provides a consolidated source of information on this compound for professionals in research and development. The data presented is based on publicly available information from chemical suppliers, databases, and patent literature. For critical applications, experimental verification of these properties is recommended.

References

Technical Guide: Physicochemical Properties of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4'-Chloro-2',5'-dimethoxyacetoacetanilide, with a focus on its melting and boiling points. This document outlines the experimental protocols for these determinations and presents the data in a clear, structured format for ease of use by professionals in research and development.

Introduction

This compound (CAS No. 4433-79-8) is a white to off-white crystalline solid.[1] It is a complex organic molecule featuring an acetoacetanilide core with chloro and dimethoxy substitutions on the aniline ring.[1] This compound serves as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and potentially pharmaceutical agents.[1][2] Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its handling, purification, and application in further synthetic processes.

Physicochemical Data

The quantitative data for this compound are summarized in the table below. The melting point is a well-documented experimental value, while the boiling point is a predicted value, as thermal decomposition may occur before boiling under standard atmospheric pressure.

PropertyValueData Type
Melting Point 102-104 °C[1][2][3][4]Experimental
106.0 to 110.0 °C[5]Experimental
108 °C[6]Experimental
Boiling Point 432.7 °C at 760 mmHg[1][3]Predicted[2][4]
Molecular Formula C₁₂H₁₄ClNO₄[1]---
Molecular Weight 271.70 g/mol [1]---
Appearance White to light yellow powder/crystal[1][5]---
CAS Number 4433-79-8[1]---

Note: The variation in reported melting point ranges can be attributed to different experimental conditions and sample purity levels.

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. The following protocol describes a standard method for determining the melting point of a solid organic compound like this compound using a modern digital melting point apparatus.[7][8]

3.1. Principle The method involves heating a small, powdered sample in a capillary tube at a controlled rate.[7] The melting point range is the temperature from which the substance first begins to liquefy to the temperature at which it becomes completely liquid.

3.2. Materials and Apparatus

  • Sample of this compound (dry and finely powdered)

  • Glass capillary tubes (sealed at one end)[9][10]

  • Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)[8]

  • Spatula

  • Mortar and pestle

3.3. Procedure

  • Sample Preparation: Ensure the sample is completely dry.[7] Place a small amount of the compound on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle.[9][10]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[8] Tap the sealed end of the tube gently on a hard surface to compact the sample into a dense column at the bottom.[8] The ideal sample height is 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by setting a high heating rate (e.g., 10-20 °C/min).[8] This provides a rough estimate of the melting range.

  • Accurate Determination: Set the starting temperature to about 10-15 °C below the expected or roughly determined melting point. Set a slow heating ramp rate of 1-2 °C per minute to ensure thermal equilibrium.[8]

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last solid crystal melts into liquid (T₂). The melting point is reported as the range T₁ - T₂.

  • Replicate: For accuracy, allow the apparatus to cool and repeat the measurement with a fresh sample and capillary tube until consistent values are obtained.[10]

Workflow and Data Visualization

To ensure clarity and reproducibility, the experimental process for determining the melting point can be visualized as a logical workflow.

MeltingPointWorkflow start Start prep Sample Preparation (Dry & Powder Sample) start->prep load Load Capillary Tube (2-3 mm height) prep->load setup Place Tube in Apparatus load->setup fast_run Rapid Scan (Optional) (10-20°C/min) setup->fast_run slow_run Accurate Measurement (1-2°C/min) fast_run->slow_run Set start temp ~15°C below approx. MP observe Observe & Record (T1: First Drop, T2: All Liquid) slow_run->observe data Report Melting Range (T1 - T2) observe->data end End data->end

Caption: Experimental workflow for melting point determination.

This flowchart illustrates the sequential steps from sample preparation to final data reporting, providing a clear and logical guide for laboratory professionals.

References

potential applications of 4'-Chloro-2',5'-dimethoxyacetoacetanilide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of 4'-Chloro-2',5'-dimethoxyacetoacetanilide Derivatives

For Researchers, Scientists, and Drug Development Professionals

While this compound is predominantly recognized for its role as a key intermediate in the synthesis of organic pigments, a deeper exploration of its core chemical structure—the acetoacetanilide scaffold—reveals a significant and largely untapped potential in the realm of medicinal chemistry. This technical guide consolidates the existing, albeit scattered, research on the pharmacological activities of various acetoacetanilide derivatives, presenting a compelling case for the investigation of this compound and its analogues as novel therapeutic agents. Although this specific compound has not been directly evaluated for medicinal purposes, the biological activities exhibited by structurally related molecules suggest promising avenues for drug discovery, particularly in the fields of oncology and neurodegenerative diseases.

The Acetoacetanilide Scaffold: A Versatile Synthetic Platform

The acetoacetanilide moiety serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its reactive β-ketoamide functionality allows for a variety of chemical transformations, leading to the formation of complex molecular architectures with demonstrated biological significance. Key among these are thiophene and 4H-pyran derivatives, which have shown notable anticancer properties, and substituted acetamides, which have been identified as inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.

Potential Therapeutic Applications

Anticancer Activity

Research into acetoacetanilide-derived heterocycles has unveiled their potential as cytotoxic agents against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.

The synthesis of substituted thiophenes from acetoacetanilide precursors has yielded compounds with significant cytotoxic effects. These derivatives have been evaluated against a panel of human cancer cell lines, demonstrating their potential as anticancer agents.

Multi-component reactions involving acetoacetanilide have been successfully employed to synthesize 4H-pyran and 1,4-dihydropyridine derivatives. These compounds have exhibited promising antitumor activities, with some showing high efficacy against various cancer cell lines.

Butyrylcholinesterase Inhibition

Substituted acetamide derivatives synthesized from the acetoacetanilide scaffold have been identified as potent inhibitors of butyrylcholinesterase (BChE). BChE plays a role in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for managing the symptoms of Alzheimer's disease. The discovery of acetoacetanilide-based BChE inhibitors opens a new avenue for the development of drugs for neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various acetoacetanilide derivatives. It is important to note that these studies were not conducted on this compound itself, but on compounds sharing the core acetoacetanilide scaffold.

Table 1: Cytotoxicity of Acetoacetanilide-Derived Thiophene and 4H-Pyran/1,4-Dihydropyridine Derivatives against Human Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiophene DerivativesMCF-7 (Breast)Varies by substitution[1]
NCI-H460 (Lung)Varies by substitution[1]
SF-268 (CNS)Varies by substitution[1]
4H-Pyran/1,4-Dihydropyridine DerivativesVarious<0.55[2]

Table 2: Butyrylcholinesterase (BChE) Inhibition by Substituted Acetamide Derivatives

CompoundBChE IC50 (µM)Reference
8c3.94[3]
8d19.60[3]

Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and biological evaluation of acetoacetanilide derivatives, based on the cited literature.

General Synthesis of Thiophene Derivatives

Substituted 2-amino-3-cyanothiophenes can be synthesized via a one-pot reaction involving an acetoacetanilide derivative, an aldehyde, malononitrile, and elemental sulfur in the presence of a basic catalyst.

G Acetoacetanilide Acetoacetanilide reaction One-pot Reaction Acetoacetanilide->reaction Aldehyde Aromatic Aldehyde Aldehyde->reaction Malononitrile Malononitrile Malononitrile->reaction Sulfur Elemental Sulfur Sulfur->reaction Base Base (e.g., Piperidine) Base->reaction Catalyst Thiophene 2-Amino-3-cyanothiophene Derivative reaction->Thiophene

Caption: Synthetic workflow for thiophene derivatives.

General Synthesis of 4H-Pyran Derivatives

4H-pyran derivatives can be synthesized through a multi-component reaction of an acetoacetanilide, an aromatic aldehyde, and a methylene-active compound like malononitrile, catalyzed by a base.

G Acetoacetanilide Acetoacetanilide reaction Multi-component Reaction Acetoacetanilide->reaction Aldehyde Aromatic Aldehyde Aldehyde->reaction Malononitrile Malononitrile Malononitrile->reaction Base Base (e.g., Triethylamine) Base->reaction Catalyst Pyran 4H-Pyran Derivative reaction->Pyran

Caption: Synthetic workflow for 4H-pyran derivatives.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[4][5]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the cells with SRB solution.

  • Washing: Wash with acetic acid to remove unbound dye.

  • Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[6][7][8]

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This method is a colorimetric assay to determine the activity of cholinesterases.

Protocol:

  • Enzyme and Inhibitor Incubation: Pre-incubate the BChE enzyme with various concentrations of the test compound.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., butyrylthiocholine).

  • Colorimetric Reaction: The enzymatic reaction produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.[9][10][11]

Signaling Pathways in Anticancer Activity

The anticancer effects of acetoacetanilide derivatives, particularly thiophenes and pyrans, are often attributed to the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Many anticancer drugs exert their effects by modulating key proteins in these pathways, such as the Bcl-2 family of proteins and caspases.[1][12][13][14][15]

Caption: Simplified overview of apoptosis signaling pathways.

Future Directions and Conclusion

The acetoacetanilide scaffold represents a promising starting point for the development of novel therapeutic agents. The demonstrated anticancer and butyrylcholinesterase inhibitory activities of its derivatives warrant further investigation. Future research should focus on the synthesis and biological evaluation of a broader library of acetoacetanilide derivatives, including those based on the this compound structure.

Key areas for future exploration include:

  • Systematic Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities and to optimize potency and selectivity.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of the most promising lead compounds in animal models.

References

A Technical Guide to 4'-Chloro-2',5'-dimethoxyacetoacetanilide: Synthesis, Properties, and Applications in Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-2',5'-dimethoxyacetoacetanilide is a key chemical intermediate, primarily utilized in the synthesis of high-performance organic pigments, most notably C.I. Pigment Yellow 83. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its principal application in the manufacturing of azo pigments. While the compound's primary role is in the dye and pigment industry, this paper also touches upon the broader context of acetoacetanilide derivatives and their potential, albeit underexplored, relevance in other areas of chemical and pharmaceutical research. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.

Introduction

This compound, with the CAS number 4433-79-8, is an acetoacetamide derivative of aniline.[1] Its molecular structure, featuring a substituted phenyl ring attached to an acetoacetamide moiety, makes it an excellent coupling component in azo dye synthesis.[2] The presence of chloro and dimethoxy substituents on the aniline ring influences the final properties of the pigments, such as color fastness, thermal stability, and chemical resistance.[2] This document aims to consolidate the available technical information on this compound, presenting it in a structured format for researchers and professionals in relevant fields.

Physicochemical Properties

This compound is a white to off-white or light-yellow crystalline powder.[][4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄ClNO₄[][5]
Molecular Weight 271.70 g/mol []
Appearance Off-white to light yellow powder/crystal[][4]
Melting Point 102-104 °C[][4]
Boiling Point 432.7 °C at 760 mmHg[]
Density 1.277 g/cm³[]
Solubility Poorly soluble in water[1]
CAS Number 4433-79-8[5]
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide[]

Table 1: Physicochemical Properties of this compound

Synthesis

The primary method for synthesizing this compound is through the acetoacetylation of 4-chloro-2,5-dimethoxyaniline.[1][5] This reaction typically involves the use of diketene or an acetoacetic ester, such as ethyl acetoacetate, in an appropriate solvent.[5][6]

Experimental Protocol: Synthesis via Diketene

A detailed experimental protocol for the synthesis of this compound is outlined in a patent, which describes a method for preparing a high-quality product.[7]

Materials:

  • 4-chloro-2,5-dimethoxyaniline

  • Diketene

  • Alcohol solvent (e.g., methanol, ethanol) or acetic acid solvent

  • Reaction vessel equipped with a stirrer, dropping funnel, and temperature control

Procedure:

  • Charge the reaction vessel with 4-chloro-2,5-dimethoxyaniline and the chosen solvent (an alcohol or acetic acid).

  • Stir the mixture to dissolve the aniline derivative.

  • Slowly add diketene dropwise to the reaction mixture while maintaining a controlled temperature.

  • After the addition is complete, continue to stir the reaction mixture for a specified period to ensure the reaction goes to completion.

  • The resulting product, this compound, can then be isolated from the reaction solution.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow Reactants Reactants: 4-chloro-2,5-dimethoxyaniline Diktetene Reaction Acetoacetylation Reaction Reactants->Reaction Solvent Solvent: Alcohol or Acetic Acid Solvent->Reaction Isolation Product Isolation Reaction->Isolation Product This compound Isolation->Product

Synthesis of this compound.

Application in Pigment Synthesis

The most significant industrial application of this compound is as a precursor for the synthesis of C.I. Pigment Yellow 83.[2][6][8] This pigment is a diarylide yellow, known for its good color strength, lightfastness, and resistance to solvents and migration.[8]

Experimental Protocol: Synthesis of C.I. Pigment Yellow 83

The synthesis of Pigment Yellow 83 involves a diazo coupling reaction.[6]

Materials:

  • 3,3'-Dichlorobenzidine

  • Sodium nitrite

  • Hydrochloric acid

  • This compound

  • Sodium hydroxide

  • Coupling vessel

Procedure:

  • Diazotization: 3,3'-Dichlorobenzidine is bis-diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at a low temperature to form the corresponding bis-diazonium salt.

  • Coupling: The bis-diazonium salt is then coupled with two equivalents of this compound, which has been dissolved in an alkaline solution (e.g., sodium hydroxide).

  • The coupling reaction results in the formation of the insoluble C.I. Pigment Yellow 83, which precipitates out of the solution.

  • The pigment is then filtered, washed, and dried.

The logical relationship for the synthesis of Pigment Yellow 83 is depicted in the following diagram.

G cluster_pigment Pigment Yellow 83 Synthesis cluster_diazo Diazotization cluster_coupling_component Coupling Component Benzidine 3,3'-Dichlorobenzidine Diazonium Bis-diazonium Salt Benzidine->Diazonium NaNO₂ / HCl Coupling Azo Coupling Reaction Diazonium->Coupling Acetoacetanilide 4'-Chloro-2',5'- dimethoxyacetoacetanilide Acetoacetanilide->Coupling Pigment C.I. Pigment Yellow 83 Coupling->Pigment

Synthesis of C.I. Pigment Yellow 83.

Spectroscopic and Structural Data

Biological Activity

There is a significant lack of research on the biological activities of this compound itself. The primary focus of research on acetoacetanilide derivatives has been in the context of their applications as pigments and dyes. While some studies explore the biological potential of other substituted acetoacetanilide derivatives, these are not directly applicable to the title compound.

Conclusion

This compound is a well-established chemical intermediate with a critical role in the production of high-performance diarylide yellow pigments. Its synthesis is a standard industrial process, and its physicochemical properties are well-documented in commercial and patent literature. However, there is a notable absence of in-depth theoretical studies on this compound in academic publications. Further research into its crystal structure, detailed spectroscopic characterization, and potential biological activities could open up new avenues for its application beyond the pigment industry. This guide provides a consolidated source of the currently available technical information to support researchers and professionals in their work with this compound.

References

Methodological & Application

Synthesis of Azo Pigments Using 4'-Chloro-2',5'-dimethoxyacetoacetanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo pigments are a significant class of organic colorants characterized by the presence of one or more azo (–N=N–) chromophores. They are widely utilized in various industrial applications, including inks, coatings, plastics, and textiles, owing to their brilliant colors, good lightfastness, and thermal stability. 4'-Chloro-2',5'-dimethoxyacetoacetanilide is a key chemical intermediate, acting as a coupling component in the synthesis of high-performance diarylide and monoazo pigments.[1] Its molecular structure, featuring chloro and dimethoxy substituents, imparts desirable properties such as enhanced color strength and resistance to solvents and migration.[2]

This document provides detailed application notes and experimental protocols for the synthesis of azo pigments using this compound as a pivotal precursor. The protocols are intended for laboratory-scale synthesis and can be adapted for research and development purposes.

General Synthetic Principle

The synthesis of azo pigments from this compound follows a two-step reaction pathway: diazotization and azo coupling.[3]

  • Diazotization: A primary aromatic amine (the diazo component) is converted into a reactive diazonium salt by treatment with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a mineral acid at low temperatures (0–5 °C).[4]

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, this compound, to form the final azo pigment. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.

Experimental Protocols

Protocol 1: Synthesis of C.I. Pigment Yellow 83 (A Diarylide Pigment)

C.I. Pigment Yellow 83 is a prominent diarylide pigment known for its reddish-yellow shade and excellent fastness properties. It is synthesized by coupling tetrazotized 3,3'-dichlorobenzidine with two equivalents of this compound.[1]

Materials and Reagents:

  • 3,3'-Dichlorobenzidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Urea or Sulfamic Acid (to destroy excess nitrous acid)

  • Distilled Water

  • Ice

Procedure:

Part A: Tetrazotization of 3,3'-Dichlorobenzidine

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a suspension of 3,3'-dichlorobenzidine (6.33 g, 0.025 mol) in 100 mL of water and 12.5 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (3.63 g, 0.0525 mol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold 3,3'-dichlorobenzidine suspension over 30 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture for an additional 30-60 minutes at 0–5 °C to ensure complete tetrazotization. A clear solution of the tetrazo salt should be obtained.

  • Before proceeding, it is advisable to check for the presence of excess nitrous acid using starch-iodide paper. If excess is present, add a small amount of urea or sulfamic acid until the test is negative.

Part B: Preparation of the Coupling Component Solution

  • In a separate 1 L beaker, dissolve this compound (13.6 g, 0.05 mol) in 200 mL of water containing sodium hydroxide (4.0 g, 0.1 mol).

  • Stir until a clear solution is obtained. Cool the solution to 10-15 °C.

Part C: Azo Coupling

  • Slowly add the cold tetrazo salt solution from Part A to the coupling component solution from Part B with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 10–20 °C during the addition.

  • A yellow precipitate of Pigment Yellow 83 will form immediately.

  • Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Heat the pigment slurry to 80-90 °C and maintain for 30-60 minutes to improve the pigment's crystalline form and properties.

  • Allow the mixture to cool to room temperature.

  • Filter the pigment, wash thoroughly with water until the filtrate is neutral, and then dry in an oven at 80 °C.

Quantitative Data for C.I. Pigment Yellow 83:

ParameterValueReference
Molecular FormulaC₃₆H₃₂Cl₄N₆O₈
Molar Mass818.49 g/mol
AppearanceReddish-yellow powder
Melting Point>300 °C-
Heat StabilityStable up to 200 °C
Protocol 2: Synthesis of a Monoazo Pigment

This protocol describes a general method for synthesizing a monoazo pigment by coupling a diazotized substituted aniline with this compound. As an example, 4-nitroaniline is used as the diazo component.

Materials and Reagents:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (as a buffer)

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, suspend 4-nitroaniline (3.45 g, 0.025 mol) in a mixture of 50 mL of water and 6.25 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0–5 °C in an ice-salt bath with stirring.

  • Prepare a solution of sodium nitrite (1.82 g, 0.026 mol) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension, maintaining the temperature below 5 °C.

  • Stir for 30 minutes at 0–5 °C after the addition is complete.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve this compound (6.8 g, 0.025 mol) in 100 mL of water containing sodium hydroxide (2.0 g, 0.05 mol).

  • To this solution, add a solution of sodium acetate (5 g) in 20 mL of water to act as a buffer.

  • Cool the coupling component solution to 10-15 °C.

  • Slowly add the diazonium salt solution from Part A to the coupling solution with efficient stirring.

  • A colored precipitate will form. Continue stirring for 1-2 hours at 10-15 °C.

  • Heat the slurry to 70-80 °C for 30 minutes.

  • Cool, filter, wash the pigment with water until neutral, and dry at 80 °C.

Expected Quantitative Data for a Monoazo Pigment (Example with 4-nitroaniline):

ParameterValue
Molecular FormulaC₁₈H₁₆ClN₅O₇
Molar Mass465.81 g/mol
AppearanceYellow to Orange Powder
Melting PointVaries with diazo component
YieldTypically 80-95%

Visualization of Synthetic Pathways

C.I. Pigment Yellow 83 Synthesis Workflow

G cluster_0 Diazotization cluster_1 Coupling Component Preparation cluster_2 Azo Coupling and Post-Treatment 3,3'-Dichlorobenzidine 3,3'-Dichlorobenzidine Tetrazo Salt Tetrazo Salt 3,3'-Dichlorobenzidine->Tetrazo Salt 0-5 °C HCl, NaNO2 HCl, NaNO2 HCl, NaNO2->Tetrazo Salt Coupling Reaction Coupling Reaction Tetrazo Salt->Coupling Reaction 10-20 °C This compound This compound Coupling Solution Coupling Solution This compound->Coupling Solution NaOH Solution NaOH Solution NaOH Solution->Coupling Solution Coupling Solution->Coupling Reaction Heating Heating Coupling Reaction->Heating 80-90 °C Filtration & Washing Filtration & Washing Heating->Filtration & Washing Drying Drying Filtration & Washing->Drying C.I. Pigment Yellow 83 C.I. Pigment Yellow 83 Drying->C.I. Pigment Yellow 83

Caption: Workflow for the synthesis of C.I. Pigment Yellow 83.

General Monoazo Pigment Synthesis Workflow

G cluster_0 Diazotization cluster_1 Coupling Component Preparation cluster_2 Azo Coupling and Post-Treatment Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt 0-5 °C HCl, NaNO2 HCl, NaNO2 HCl, NaNO2->Diazonium Salt Coupling Reaction Coupling Reaction Diazonium Salt->Coupling Reaction 10-15 °C This compound This compound Coupling Solution Coupling Solution This compound->Coupling Solution NaOH, NaOAc Solution NaOH, NaOAc Solution NaOH, NaOAc Solution->Coupling Solution Coupling Solution->Coupling Reaction Heating Heating Coupling Reaction->Heating 70-80 °C Filtration & Washing Filtration & Washing Heating->Filtration & Washing Drying Drying Filtration & Washing->Drying Monoazo Pigment Monoazo Pigment Drying->Monoazo Pigment

References

Application Notes and Protocol for the Condensation Reaction of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-2',5'-dimethoxyacetoacetanilide is a key intermediate in the synthesis of various organic compounds, notably in the manufacturing of high-performance arylide yellow organic pigments such as C.I. Pigment Yellow 83.[1][2] Its molecular structure is well-suited for creating vibrant and durable colors in applications like textiles, coatings, and inks.[2] The synthesis of this compound is a critical step for industries requiring high-purity colorants.

The primary synthetic route to this compound involves the condensation reaction between 2,5-dimethoxy-4-chloroaniline and a beta-keto-ester, typically diketene.[1][3] This acetoacetylation of the aniline derivative is a well-established method for producing acetoacetanilides. The reaction proceeds by the nucleophilic attack of the amine group of 2,5-dimethoxy-4-chloroaniline on one of the carbonyl groups of diketene, leading to the formation of the target acetoacetanilide. The reaction conditions can be optimized to control the formation of byproducts, such as the enol isomer, to ensure a high-purity final product.

This document provides a detailed protocol for the laboratory-scale synthesis of this compound, based on established patent literature. It includes variations in reaction conditions and summarizes the expected outcomes.

Data Summary

The following table summarizes the quantitative data from various experimental conditions for the synthesis of this compound. The primary quantifiable metric available from the cited literature is the content of the enol isomer impurity in the final product, as determined by High-Performance Liquid Chromatography (HPLC).

ParameterCondition 1Condition 2Condition 3
Starting Amine 2,5-dimethoxy-4-chloroaniline2,5-dimethoxy-4-chloroaniline2,5-dimethoxy-4-chloroaniline
Amine Quantity 100 g100 g100 g
Acetoacetylating Agent DiketeneDiketeneDiketene
Diketene Quantity 53.7 g44.8 g51.2 g
Solvent MethanolEthanolIsopropanol
Reaction Temperature 25°C50°C60°C
Reaction Time 2 hours4 hours2.5 hours
pH Adjustment 3.0 (with HCl)3.0 (with HCl)2.5 (with HCl)
Cooling Rate 30°C/min35°C/min40°C/min
Final Product This compoundThis compoundThis compound
Enol Isomer Content (HPLC) 20 ppm28 ppm34 ppm

Experimental Protocol

This protocol details the synthesis of this compound via the condensation of 2,5-dimethoxy-4-chloroaniline with diketene. The following procedure is a generalized representation based on multiple examples found in the literature.[3]

Materials:

  • 2,5-dimethoxy-4-chloroaniline

  • Diketene

  • Methanol, Ethanol, or Isopropanol (solvent)

  • Hydrochloric acid (for pH adjustment)

  • Distilled water

Equipment:

  • 500 mL three-necked flask

  • Stirrer (magnetic or mechanical)

  • Thermometer

  • Dropping funnel

  • Heating mantle or water bath

  • Cooling bath

  • Buchner funnel and flask

  • Vacuum source

  • Drying oven

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add the chosen alcohol solvent (Methanol, Ethanol, or Isopropanol) and 100 grams of 2,5-dimethoxy-4-chloroaniline.[3]

  • Temperature Control: Begin stirring the mixture and bring the flask to the desired reaction temperature (25°C, 50°C, or 60°C) using a heating mantle or water bath.[3]

  • Diketene Addition: Once the desired temperature is reached and stable, slowly add the corresponding amount of diketene (see table above) dropwise to the reaction mixture through the dropping funnel.[3]

  • Reaction: After the addition of diketene is complete, continue to stir the reaction mixture at the set temperature for the specified duration (2, 4, or 2.5 hours).[3]

  • pH Adjustment: Upon completion of the reaction, adjust the pH of the reaction solution to the target value (3.0 or 2.5) using hydrochloric acid.[3]

  • Crystallization: Rapidly cool the reaction mixture using a cooling bath at the specified cooling rate (30°C/min, 35°C/min, or 40°C/min) to induce the precipitation of the product.[3]

  • Isolation: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold distilled water to remove any residual acid and other water-soluble impurities.

  • Drying: Dry the purified product in a drying oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved. The final product is an off-white powder.

Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

reaction_pathway Reaction Pathway for the Synthesis of this compound reactant1 2,5-dimethoxy-4-chloroaniline conditions Alcohol Solvent (Methanol, Ethanol, or Isopropanol) 25-60°C reactant1->conditions reactant2 Diketene reactant2->conditions product This compound conditions->product Condensation

Caption: Synthesis of this compound.

experimental_workflow Experimental Workflow start Start setup Reaction Setup: - Add 2,5-dimethoxy-4-chloroaniline and solvent to flask start->setup heating Heat to Reaction Temperature (25-60°C) setup->heating addition Dropwise Addition of Diketene heating->addition reaction Stir for 2-4 hours addition->reaction ph_adjustment Adjust pH to 2.5-3.0 with HCl reaction->ph_adjustment cooling Rapid Cooling (30-40°C/min) ph_adjustment->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Water filtration->washing drying Dry the Product washing->drying end End Product: This compound drying->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: 4'-Chloro-2',5'-dimethoxyacetoacetanilide as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-2',5'-dimethoxyacetoacetanilide, also known as Azoic Coupling Component 44 or Naphthol AS-IRG, is a key chemical intermediate in the synthesis of high-performance diarylide azo pigments.[1] Its molecular structure, featuring chloro and dimethoxy substituents, is specifically designed to impart superior color strength, vibrancy, and excellent fastness properties to the resulting dyes.[1] This compound is a cornerstone in the production of C.I. Pigment Yellow 83, a widely used colorant in textiles, coatings, inks, and plastics.[1][2] These application notes provide detailed protocols for the synthesis of Pigment Yellow 83 and its application in textile dyeing, along with relevant technical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 4433-79-8
Molecular Formula C₁₂H₁₄ClNO₄[3]
Molecular Weight 271.70 g/mol [3]
Appearance Off-white to white powder/crystals[2][4][5]
Melting Point 102-105 °C[2][5]
Purity ≥99.0%[2]
Solubility Soluble in hot sodium hydroxide solution[2]

Applications

The primary application of this compound is as a coupling component in the synthesis of azo dyes.[1] When reacted with a diazonium salt, it forms a stable, intensely colored pigment.

Key Applications Include:

  • Pigment Synthesis: It is an essential precursor for C.I. Pigment Yellow 83, a reddish-yellow pigment with high color strength and excellent fastness properties.[2]

  • Textile Dyeing: Used for dyeing cellulosic fibers such as cotton and viscose, as well as for printing on these fabrics.[4][6] The process involves in-situ dye formation on the fiber, leading to excellent wash fastness.[7]

  • Other Industrial Uses: The resulting pigments are utilized in the coloration of plastics (PVC, polyolefins), industrial coatings, powder coatings, and printing inks (water-based, solvent-based, and UV inks).

Experimental Protocols

Protocol 1: Synthesis of C.I. Pigment Yellow 83

This protocol details the synthesis of Pigment Yellow 83 through the diazotization of 3,3'-dichlorobenzidine and its subsequent coupling with this compound.

Materials:

  • 3,3'-Dichlorobenzidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfamic Acid (or Urea)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Ice

  • Distilled Water

Equipment:

  • Reaction vessel with stirring and temperature control

  • Beakers and flasks

  • Buchner funnel and filter paper

  • pH meter or pH indicator paper

Workflow for the Synthesis of C.I. Pigment Yellow 83

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling Component Preparation cluster_2 Part C: Azo Coupling cluster_3 Part D: Work-up A1 Dissolve 3,3'-Dichlorobenzidine in HCl and water A2 Cool to 0-5 °C (Ice Bath) A1->A2 A3 Add NaNO₂ solution dropwise (T < 5 °C) A2->A3 A4 Stir for 30-60 min at 0-5 °C A3->A4 A5 Tetrazonium Salt Solution A4->A5 C1 Slowly add Tetrazonium salt solution to coupling solution (T < 10 °C, pH control) A5->C1 Reacts with B1 Dissolve 4'-Chloro-2',5'- dimethoxyacetoacetanilide in NaOH solution B2 Add dispersing agent B1->B2 B3 Cool to 0-5 °C B2->B3 B3->C1 C2 Stir for 1-2 hours C1->C2 C3 Pigment Precipitation C2->C3 D1 Filter the precipitate C3->D1 D2 Wash with water until neutral D1->D2 D3 Dry the pigment D2->D3 D4 C.I. Pigment Yellow 83 D3->D4

Caption: Workflow for the synthesis of C.I. Pigment Yellow 83.

Procedure:

Part A: Diazotization of 3,3'-Dichlorobenzidine

  • In a suitable reaction vessel, prepare a solution by dissolving 25.3 g (0.1 mol) of 3,3'-dichlorobenzidine in a mixture of 60 mL of concentrated hydrochloric acid and 100 mL of water. Stir until a homogenous suspension is formed.

  • Cool the suspension to 0-5 °C using an ice bath with constant stirring.

  • In a separate beaker, dissolve 14.0 g (0.2 mol) of sodium nitrite in 50 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold 3,3'-dichlorobenzidine suspension over 30-60 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The resulting solution is the tetrazonium salt solution.

  • Add a small amount of sulfamic acid or urea to destroy any excess nitrous acid (test with starch-iodide paper).

Part B: Preparation of the Coupling Component Solution

  • In a separate, larger reaction vessel, dissolve 54.4 g (0.2 mol) of this compound in 400 mL of a 5% aqueous sodium hydroxide solution.

  • Add a suitable dispersing agent, such as 1 g of sodium lignosulfonate, to the solution and stir until fully dissolved.

  • Cool this solution to 0-5 °C in an ice bath.

Part C: Azo Coupling Reaction

  • Slowly and carefully add the cold tetrazonium salt solution from Part A to the cold coupling component solution from Part B with vigorous stirring over a period of 60-90 minutes.

  • Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The pH of the mixture should be maintained in the range of 4.0-6.0 by the addition of a sodium acetate solution if necessary.

  • A yellow precipitate of Pigment Yellow 83 will form immediately.

  • After the addition is complete, continue stirring the reaction mixture for 1-2 hours while allowing it to slowly warm to room temperature.

Part D: Isolation and Purification of the Pigment

  • Filter the precipitated pigment using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral and free of chloride ions (test with silver nitrate solution).

  • Dry the pigment in an oven at 60-80 °C to a constant weight.

Expected Yield and Purity:

ParameterValueReference
Theoretical Yield Approx. 81.8 gCalculated
Typical Purity Technical Grade
Color Reddish Yellow[8]
Protocol 2: Dyeing of Cotton Fabric with this compound (Naphthol AS-IRG)

This protocol describes a two-step process for dyeing cotton fabric, involving naphtholation followed by coupling with a diazonium salt to form the azo dye directly on the fiber.

Materials:

  • This compound (Naphthol AS-IRG)

  • Sodium Hydroxide (NaOH)

  • Glycerine (optional, as a pasting agent)

  • Common Salt (NaCl)

  • A diazo salt (e.g., Fast Red B Salt, or a freshly prepared diazonium salt from an aromatic amine)

  • Anionic soap

  • Sodium Carbonate (Na₂CO₃)

  • Scoured and bleached cotton fabric

  • Ice

Equipment:

  • Dyeing baths or beakers

  • Heating and stirring equipment

  • Squeezer or padding mangle

  • Drying oven

Workflow for Dyeing Cotton with Naphthol AS-IRG

G cluster_0 Step 1: Naphtholation cluster_1 Step 2: Diazotization/Developing cluster_2 Step 3: After-treatment N1 Prepare Naphthol AS-IRG solution with NaOH N2 Impregnate cotton fabric in the solution N1->N2 N3 Squeeze to remove excess solution N2->N3 D2 Immerse naphtholated fabric in diazo solution N3->D2 Treated Fabric D1 Prepare cold diazonium salt solution D1->D2 D3 Color development (Azo dye formation) D2->D3 A1 Rinse with cold water D3->A1 A2 Soaping at boil with soap and soda ash A1->A2 A3 Rinse and dry A2->A3 A4 Dyed Fabric A3->A4

Caption: General workflow for dyeing cotton fabric with Naphthol AS-IRG.

Procedure:

Step 1: Naphtholation

  • Prepare the naphthol bath. For a 1-liter bath, create a paste of 3 g of this compound with 1 g/L of glycerine (optional).

  • Add 6 g/L of caustic soda (sodium hydroxide) to dissolve the paste, forming the sodium naphtholate.

  • Add 15 g/L of common salt to the bath.

  • Immerse the pre-wetted cotton fabric in the naphthol solution for 20-30 minutes at room temperature, ensuring even penetration.[9][10]

  • Remove the fabric and squeeze it evenly to remove excess liquor. The fabric should not be allowed to dry.

Step 2: Developing (Coupling)

  • Prepare the developing bath by dissolving a diazonium salt (e.g., Fast Red B Salt) in cold water (0-5 °C) according to the manufacturer's instructions. If starting from a primary aromatic amine, it must first be diazotized as described in Protocol 1, Part A.

  • Immerse the naphtholated fabric from Step 1 into the cold developing bath.

  • Handle the fabric in the bath for 20-30 minutes to allow for the coupling reaction and color development.[10]

Step 3: After-treatment

  • Remove the dyed fabric from the developing bath and rinse it thoroughly with cold water.

  • Prepare a soaping bath containing 2 g/L of anionic soap and 1 g/L of sodium carbonate.

  • Heat the soaping bath to a boil and treat the dyed fabric for 15-20 minutes.[9] This step removes unfixed surface dye and improves fastness properties.

  • Rinse the fabric thoroughly, first with hot water and then with cold water.

  • Dry the dyed fabric.

Fastness Properties of Dyes from Naphthol AS-IRG:

Fastness PropertyRating (1-5, 5 is best)
Light Fastness Generally Good to Excellent
Wash Fastness Excellent
Rubbing Fastness Good

Conclusion

This compound is a versatile and crucial intermediate for producing high-performance azo dyes and pigments. The protocols provided offer a foundational methodology for the synthesis of C.I. Pigment Yellow 83 and for the application of this intermediate in textile dyeing. Researchers can adapt these protocols to explore the synthesis of novel colorants with tailored properties for a wide range of applications. Strict control over reaction parameters such as temperature and pH is critical for achieving optimal results in terms of yield, purity, and dye performance.

References

Application Notes and Protocols for the Purification of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4'-Chloro-2',5'-dimethoxyacetoacetanilide, a key intermediate in the synthesis of organic pigments and potentially in pharmaceutical applications. The following sections offer guidance on recrystallization and column chromatography techniques to achieve high purity of the target compound.

Overview of Purification Strategies

This compound is a crystalline solid at room temperature, making recrystallization a primary and efficient method for its purification.[1] For instances where recrystallization does not yield the desired purity or when dealing with complex impurity profiles, column chromatography serves as a robust alternative. The choice of method depends on the initial purity of the crude product, the nature of the impurities, and the desired scale of purification.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the purification of this compound. Please note that actual results may vary depending on the specific conditions of the crude material and the execution of the protocols.

Table 1: Recrystallization Purification Data

ParameterValueReference
Initial Purity~95%[]
Final Purity>99.5%[3]
Recovery Yield~97%[3]
Melting Point (Purified)102-104 °C[][4]
AppearanceOff-white to light yellow powder/crystals[][5]

Table 2: Column Chromatography Purification Data

ParameterTypical Value
Stationary PhaseSilica Gel (60-120 mesh or 230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Expected Purity>99%
Expected Yield85-95%
Elution ProfileThe target compound is expected to be moderately polar.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes the purification of crude this compound using ethanol as the recrystallization solvent. Ethanol is a common choice for the recrystallization of acetoacetanilide derivatives.[1]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add 10-15 mL of ethanol.

  • Heating: Gently heat the mixture with stirring on a hot plate or in a heating mantle. Bring the solvent to a gentle boil.

  • Complete Dissolution: Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to adsorb colored impurities. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography. This method is suitable for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Determine the optimal mobile phase composition by running TLC plates with the crude material in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel bed.

    • Pre-elute the column with the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the selected mobile phase.

    • If a gradient elution is necessary, gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of labeled fractions.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

Recrystallization_Workflow crude Crude Product dissolution Dissolution in Hot Ethanol crude->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization If no insolubles hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Ethanol isolation->washing drying Drying washing->drying pure_product Pure Product drying->pure_product Chromatography_Workflow crude Crude Product sample_prep Sample Preparation (Dissolution or Dry Loading) crude->sample_prep column_loading Load onto Silica Gel Column sample_prep->column_loading elution Elution with Hexane:EtOAc Gradient column_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure Product solvent_removal->pure_product

References

Application Notes and Protocols for the Analytical Characterization of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-2',5'-dimethoxyacetoacetanilide is a chemical intermediate utilized in the synthesis of dyes, pigments, and potentially in pharmaceutical applications.[1] As with any compound intended for use in regulated industries, comprehensive analytical characterization is crucial to ensure its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical FormulaC₁₂H₁₄ClNO₄--INVALID-LINK--
Molecular Weight271.70 g/mol --INVALID-LINK--
CAS Number4433-79-8--INVALID-LINK--
AppearanceWhite to light yellow powder/crystal--INVALID-LINK--
Melting Point106-110 °C--INVALID-LINK--

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of related chemical reactions. A reversed-phase HPLC method can effectively separate the main compound from its impurities. The method detailed below provides a robust and reproducible approach for the quantitative analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm

Data Presentation:

The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

CompoundRetention Time (min)Area (%)
This compound~ 4.5> 98.0
Impurity 1~ 2.8< 0.5
Impurity 2~ 5.2< 0.5

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and for the characterization of volatile and semi-volatile impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed mass fragmentation patterns, which act as a "molecular fingerprint" for identification.

Experimental Protocol:

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in acetone.

    • Ensure the sample is fully dissolved.

  • GC-MS Conditions:

ParameterCondition
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Range 40-400 amu

Data Presentation:

The identity of the main peak is confirmed by its retention time and mass spectrum.

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~ 12.5271 (M+), 229, 187, 159, 43

Note: The fragmentation pattern is predicted based on the structure and may vary slightly with different instruments.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Acetone inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze tic Total Ion Chromatogram analyze->tic mass_spec Mass Spectrum tic->mass_spec library Library Search/Interpretation mass_spec->library

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled experiment.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

Data Presentation:

The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

¹H NMR Data (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 9.0Singlet1H-NH-
~ 7.2Singlet1HAr-H
~ 6.9Singlet1HAr-H
~ 3.9Singlet3H-OCH₃
~ 3.8Singlet3H-OCH₃
~ 3.6Singlet2H-CH₂-
~ 2.3Singlet3H-CH₃

¹³C NMR Data (Predicted):

Chemical Shift (ppm)Assignment
~ 205C=O (ketone)
~ 165C=O (amide)
~ 150Ar-C
~ 145Ar-C
~ 125Ar-C
~ 120Ar-C
~ 115Ar-C
~ 110Ar-C
~ 56-OCH₃
~ 55-OCH₃
~ 50-CH₂-
~ 30-CH₃

Note: These are predicted chemical shifts. Actual values may vary.

Logical Relationship Diagram:

NMR_Logic cluster_structure Molecular Structure cluster_spectra NMR Spectra ar_h Aromatic Protons h_nmr ¹H NMR Spectrum ar_h->h_nmr nh Amide Proton nh->h_nmr och3 Methoxy Protons och3->h_nmr ch2 Methylene Protons ch2->h_nmr ch3 Methyl Protons ch3->h_nmr ar_c Aromatic Carbons c_nmr ¹³C NMR Spectrum ar_c->c_nmr co_ketone Ketone Carbonyl co_ketone->c_nmr co_amide Amide Carbonyl co_amide->c_nmr c_alkoxy Alkoxy Carbons c_alkoxy->c_nmr c_alkyl Alkyl Carbons c_alkyl->c_nmr

Structure-Spectra Correlation in NMR

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Application Note:

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The infrared spectrum provides a characteristic pattern of absorption bands that correspond to the vibrational frequencies of the bonds within the molecule.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Data Presentation:

The table below lists the characteristic IR absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch (amide)
~ 3050WeakC-H stretch (aromatic)
~ 2950MediumC-H stretch (aliphatic)
~ 1710StrongC=O stretch (ketone)
~ 1670StrongC=O stretch (amide I)
~ 1600, 1500MediumC=C stretch (aromatic)
~ 1540MediumN-H bend (amide II)
~ 1250StrongC-O stretch (aryl ether)
~ 1050StrongC-O stretch (alkyl ether)
~ 800StrongC-Cl stretch

Note: These are typical absorption ranges and may shift slightly.

Experimental Workflow Diagram:

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation grind Grind Sample with KBr press Press into Pellet grind->press acquire Acquire Spectrum press->acquire identify Identify Functional Groups acquire->identify

FT-IR Analysis Workflow

Thermal Analysis (TGA/DSC) for Stability and Phase Transitions

Application Note:

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides valuable information about the thermal stability and phase behavior of this compound. TGA measures changes in mass as a function of temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions, such as melting.

Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • TGA Conditions:

    • Temperature Range: 30 °C to 600 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min

  • DSC Conditions:

    • Temperature Range: 30 °C to 150 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min

Data Presentation:

Thermogravimetric Analysis (TGA):

Onset of Decomposition (°C)Major Weight Loss (%)
~ 250> 95

Differential Scanning Calorimetry (DSC):

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Fusion (J/g)
Melting~ 106~ 108~ 100

Note: These values are representative and can be influenced by factors such as heating rate and sample purity.

Logical Relationship Diagram:

Thermal_Analysis_Logic cluster_input Input cluster_techniques Thermal Analysis Techniques cluster_output Output Data cluster_interpretation Interpretation sample This compound tga TGA sample->tga dsc DSC sample->dsc heat Controlled Heating heat->tga heat->dsc mass_loss Mass Loss vs. Temperature tga->mass_loss heat_flow Heat Flow vs. Temperature dsc->heat_flow decomposition Thermal Stability & Decomposition mass_loss->decomposition melting Melting Point & Purity heat_flow->melting

Thermal Analysis Logical Flow

References

Application Notes and Protocols: 4'-Chloro-2',5'-dimethoxyacetoacetanilide in Organic Pigment Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Chloro-2',5'-dimethoxyacetoacetanilide as a crucial intermediate in the formulation of high-performance organic pigments, with a primary focus on the synthesis and properties of C.I. Pigment Yellow 83.

Introduction

This compound (CAS No. 4433-79-8) is an acetoacetanilide derivative that serves as a key coupling component in the synthesis of azo pigments. Its specific molecular structure, featuring chloro and dimethoxy substituents, is instrumental in imparting desirable characteristics to the final pigment, such as high color strength, excellent vibrancy, and notable durability.[1] This intermediate is a cornerstone in the production of diarylide yellow pigments, particularly C.I. Pigment Yellow 83, a reddish-shade yellow pigment widely used in plastics, inks, and coatings.[2] The use of this compound ensures a consistent and high-quality output for these applications due to the superior lightfastness, heat stability, and solvent resistance it confers to the resulting pigments.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C12H14ClNO4
Molecular Weight 271.7 g/mol
Appearance Off-white to light yellow powder
Melting Point 102-104 °C
Boiling Point 432.7 °C at 760 mmHg
Density 1.277 g/cm³
Flash Point 215.5 °C
Solubility Low solubility in water

(Data sourced from multiple chemical suppliers and databases)[3][4]

Synthesis of C.I. Pigment Yellow 83

The synthesis of C.I. Pigment Yellow 83 is a classic example of an azo coupling reaction, involving the diazotization of a primary aromatic amine (in this case, 3,3'-dichlorobenzidine) and its subsequent reaction with the coupling component, this compound.

Reaction Pathway

The overall synthesis can be visualized as a two-step process: the formation of a bis-diazonium salt from 3,3'-dichlorobenzidine, followed by the coupling of this salt with two equivalents of this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 3,3'-Dichlorobenzidine 3,3'-Dichlorobenzidine Bis-diazonium Salt Bis-diazonium Salt 3,3'-Dichlorobenzidine->Bis-diazonium Salt + NaNO2, HCl (0-5 °C) Sodium Nitrite Sodium Nitrite Hydrochloric Acid Hydrochloric Acid Bis-diazonium Salt_c Bis-diazonium Salt This compound This compound Pigment Yellow 83 Pigment Yellow 83 This compound->Pigment Yellow 83 Bis-diazonium Salt_c->Pigment Yellow 83 + 2 eq.

Caption: Synthesis pathway of C.I. Pigment Yellow 83.

Experimental Protocol

This protocol outlines the general procedure for the laboratory-scale synthesis of C.I. Pigment Yellow 83.

Materials:

  • 3,3'-Dichlorobenzidine (DCB)

  • Hydrochloric acid (37%)

  • Sodium nitrite

  • This compound

  • Sodium hydroxide

  • Acetic acid (glacial)

  • Dispersant (e.g., lignin sulfonate)

  • Deionized water

  • Ice

Equipment:

  • Jacketed reaction vessels (2)

  • Stirrers

  • Temperature probes

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Workflow Diagram:

G cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_reaction Reaction and Work-up A Prepare DCB slurry in HCl and water B Cool to 0-5 °C with ice A->B C Add NaNO2 solution slowly B->C D Stir for 1-2 hours to form diazonium salt solution C->D H Add diazonium salt solution to coupling component solution D->H E Dissolve this compound in NaOH solution F Adjust pH to ~6 with acetic acid E->F G Cool to 10-15 °C F->G G->H I Maintain temperature and pH H->I J Heat to ~80-90 °C to complete reaction and for pigment finishing I->J K Filter the pigment slurry J->K L Wash with water until neutral K->L M Dry the pigment L->M

Caption: Experimental workflow for Pigment Yellow 83 synthesis.

Procedure:

Part A: Diazotization of 3,3'-Dichlorobenzidine

  • In a jacketed reaction vessel, charge deionized water, a dispersant, 3,3'-dichlorobenzidine, and concentrated hydrochloric acid.

  • Stir the mixture to form a fine slurry.

  • Cool the slurry to 0-5 °C using a cooling circulator and by adding ice to the jacket.

  • Prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution to the cold DCB slurry while maintaining the temperature between 0-5 °C.

  • Continue stirring for 1-2 hours at this temperature to ensure complete diazotization. The resulting solution is the bis-diazonium salt solution.

Part B: Preparation of the Coupling Component Solution

  • In a separate reaction vessel, dissolve this compound in a dilute solution of sodium hydroxide in deionized water.

  • Stir until a clear solution is obtained.

  • Adjust the pH of the solution to approximately 6 with glacial acetic acid.

  • Cool the solution to 10-15 °C.

Part C: Azo Coupling and Pigment Isolation

  • Slowly add the cold bis-diazonium salt solution from Part A to the coupling component solution from Part B with vigorous stirring.

  • Maintain the temperature and pH of the reaction mixture within the specified ranges during the addition.

  • After the addition is complete, continue stirring for an additional 1-2 hours.

  • Gradually heat the reaction mixture to 80-90 °C and hold at this temperature for about 1 hour for pigment conditioning.

  • Filter the resulting pigment slurry using a Buchner funnel.

  • Wash the filter cake with deionized water until the filtrate is neutral and free of soluble salts.

  • Dry the pigment in an oven at a temperature not exceeding 100 °C.

Performance Characteristics of C.I. Pigment Yellow 83

The use of this compound as the coupling component results in a pigment with excellent fastness properties.

Performance PropertyRating/ValueNotes
Lightfastness (Full Shade) 6-7 (on an 8-point scale)Excellent resistance to fading when exposed to light.[2]
Lightfastness (Tint) 5-7 (on an 8-point scale)Good to excellent lightfastness in formulations with white pigments.[2]
Heat Stability 180-200 °CStable at typical processing temperatures for many plastics.[2]
Migration Resistance (in PVC) 5 (on a 5-point scale)Excellent resistance to migration in plasticized PVC.[5]
Solvent Resistance GoodShows good resistance to common organic solvents.
Acid and Alkali Resistance GoodStable in both acidic and alkaline environments.

Applications

Due to its robust performance characteristics, C.I. Pigment Yellow 83, derived from this compound, is utilized in a variety of demanding applications:

  • Plastics: It is widely used for coloring a range of polymers including PVC (both rigid and plasticized), polyolefins (PP, PE), and for spin dyeing of synthetic fibers.[2]

  • Inks: Its high color strength and good rheological properties make it suitable for various printing inks.

  • Coatings: It is employed in industrial and architectural paints, including automotive refinishes and powder coatings, where good light and weather fastness are required.

Conclusion

This compound is a vital chemical intermediate that enables the production of high-performance organic pigments. The synthesis of C.I. Pigment Yellow 83 serves as a prime example of its application, yielding a pigment with a desirable reddish-yellow hue and excellent fastness properties. The detailed protocols and performance data provided herein offer a valuable resource for researchers and professionals involved in the development and application of organic pigments.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of two classes of derivatives from 4'-Chloro-2',5'-dimethoxyacetoacetanilide: Azo Pigments and Pyrazole compounds. The protocols are intended for laboratory use by trained professionals.

Introduction

This compound is a versatile chemical intermediate, primarily recognized for its role as a coupling component in the manufacturing of high-performance organic pigments.[1] Its reactive β-keto-amide moiety also allows for the synthesis of a variety of heterocyclic compounds with potential biological activity. This document outlines the synthesis of a commercially significant diarylide yellow pigment, C.I. Pigment Yellow 83, and a representative pyrazole derivative, showcasing the utility of this starting material in both the dye and pharmaceutical chemistry sectors.

Data Presentation

Table 1: Physicochemical Properties of this compound and C.I. Pigment Yellow 83

PropertyThis compoundC.I. Pigment Yellow 83
Molecular Formula C₁₂H₁₄ClNO₄C₃₆H₃₂Cl₄N₆O₈
Molecular Weight 271.70 g/mol 818.49 g/mol
Appearance Off-white powderReddish-yellow powder
Melting Point 102-104 °C[2]>300 °C (decomposes)[3]
CAS Number 4433-79-85567-15-7

Table 2: Summary of Synthesized Derivatives and Their Potential Applications

Derivative ClassExample CompoundSynthetic MethodPotential Application
Azo PigmentC.I. Pigment Yellow 83Azo Coupling ReactionHigh-performance yellow colorant for inks, coatings, and plastics.[4]
Pyrazole1-(4-chlorophenyl)-3-(4'-chloro-2',5'-dimethoxyphenylamino)-4-acetyl-5-methylpyrazole (Hypothetical)Japp-Klingemann Reaction followed by cyclizationPotential antimicrobial and anticancer agent.[5][6]

Experimental Protocols

Protocol 1: Synthesis of C.I. Pigment Yellow 83

This protocol describes the synthesis of a high-performance diarylide yellow pigment via the coupling of a bis-diazonium salt with this compound.

Materials:

  • 3,3'-Dichlorobenzidine

  • Hydrochloric acid (30%)

  • Sodium nitrite

  • This compound

  • Sodium hydroxide

  • Glacial acetic acid

  • Deionized water

  • Ice

Procedure:

Part A: Diazotization of 3,3'-Dichlorobenzidine

  • In a suitable reaction vessel, prepare a slurry by adding 3,3'-dichlorobenzidine to a mixture of hydrochloric acid and water. Stir at room temperature for 20-40 minutes.[7]

  • Cool the slurry to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the bis-diazonium salt solution.[8]

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

Part B: Preparation of the Coupling Component Solution

  • In a separate vessel, dissolve this compound in an aqueous solution of sodium hydroxide.[8]

  • Cool the solution to 10 °C.[8]

  • Slowly add glacial acetic acid to adjust the pH to approximately 6.[8]

Part C: Azo Coupling Reaction

  • Slowly add the cold bis-diazonium salt solution from Part A to the coupling component solution from Part B with vigorous stirring, maintaining the temperature at 15 °C.[8]

  • Continue stirring for 2 hours at this temperature. A yellow precipitate will form.

  • Heat the reaction mixture to 80 °C and hold for 1.5 hours to complete the reaction and promote pigment crystallization.[8]

  • Filter the yellow precipitate, wash thoroughly with water until the filtrate is neutral, and dry the product in an oven at 90 °C.[8]

Expected Yield: High (industrial processes are optimized for near-quantitative yields).

Characterization: The resulting C.I. Pigment Yellow 83 can be characterized by its melting point (>300 °C with decomposition) and spectroscopic methods such as FT-IR and UV-Vis spectroscopy.[3]

Protocol 2: Synthesis of a Pyrazole Derivative (Hypothetical)

This protocol outlines a plausible synthesis of a substituted pyrazole derivative from this compound via the Japp-Klingemann reaction.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Sodium acetate

  • This compound

  • Ethanol

  • Acetic acid

Procedure:

  • Dissolve 4-chlorophenylhydrazine hydrochloride in water and cool to 0-5 °C.

  • Slowly add a cold aqueous solution of sodium nitrite to prepare the diazonium salt.

  • In a separate flask, dissolve this compound in ethanol.

  • Add a solution of sodium acetate in water to the ethanolic solution of the starting material.

  • Cool the resulting solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the solution of this compound with constant stirring, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate hydrazone is expected to cyclize in the presence of a catalytic amount of acetic acid upon gentle heating.

  • The resulting pyrazole derivative may precipitate from the solution upon cooling or after the addition of water.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Expected Product: 1-(4-chlorophenyl)-3-(4'-chloro-2',5'-dimethoxyphenylamino)-4-acetyl-5-methylpyrazole.

Characterization: The structure of the synthesized pyrazole can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Visualizations

experimental_workflow cluster_azo Protocol 1: Azo Pigment Synthesis cluster_pyrazole Protocol 2: Pyrazole Synthesis (Hypothetical) A1 3,3'-Dichlorobenzidine A2 Diazotization (HCl, NaNO2, 0-5°C) A1->A2 A3 Bis-diazonium Salt A2->A3 C1 Azo Coupling (15°C) A3->C1 B1 4'-Chloro-2',5'-dimethoxy- acetoacetanilide B2 Coupling Component Solution (NaOH, Acetic Acid) B1->B2 B2->C1 C2 Heating (80°C) C1->C2 C3 C.I. Pigment Yellow 83 C2->C3 D1 4-Chlorophenylhydrazine D2 Diazotization (NaNO2, HCl) D1->D2 D3 Diazonium Salt D2->D3 F1 Japp-Klingemann Reaction D3->F1 E1 4'-Chloro-2',5'-dimethoxy- acetoacetanilide E1->F1 F2 Cyclization F1->F2 F3 Pyrazole Derivative F2->F3

Caption: Experimental workflows for the synthesis of derivatives.

signaling_pathway cluster_antimicrobial Antimicrobial Mechanism cluster_anticancer Anticancer Mechanism P1 Pyrazole Derivative P2 DNA Gyrase Inhibition P1->P2 Binds to enzyme P3 Inhibition of DNA Replication P2->P3 P4 Bacterial Cell Death P3->P4 C1 Pyrazole Derivative C2 EGFR/CDK Inhibition C1->C2 Inhibits kinase activity C3 Disruption of Cell Cycle Progression C2->C3 C4 Apoptosis C3->C4

Caption: Plausible signaling pathways for pyrazole derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the large-scale synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide, a key intermediate in the manufacturing of organic pigments and a potential building block in pharmaceutical synthesis.[1][2][3] The synthesis is achieved through the acetoacetylation of 4-chloro-2,5-dimethoxyaniline. This document outlines the chemical properties, detailed reaction protocol, safety precautions, and methods for purification and analysis of the final product.

Introduction

This compound, also known as Naphthol AS-IRG, is a white to off-white crystalline powder.[1][2] It serves as a crucial coupling component in the production of high-performance azo dyes and pigments, most notably C.I. Pigment Yellow 83.[3][4] The specific molecular structure, featuring chloro and dimethoxy substituents, imparts superior color strength, light fastness, and thermal stability to the resulting pigments.[3] This compound is synthesized via the condensation reaction between 4-chloro-2,5-dimethoxyaniline and an acetoacetylating agent, such as diketene or ethyl acetoacetate.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₄ClNO₄[4][5]
Molecular Weight 271.7 g/mol [4][5]
Appearance White to off-white or light yellow powder/crystalline solid[1][4][5]
Melting Point 102-104 °C[4][5]
Boiling Point 432.7 °C at 760 mmHg[5]
Density 1.277 g/cm³[4][5]
Flash Point 215.5 °C[5]
Water Solubility 285 mg/L at 20 °C[6]
Storage Sealed in a dry place at room temperature[4][5]
CAS Number 4433-79-8[5]

Synthesis Protocol

This protocol details the large-scale synthesis of this compound from 4-chloro-2,5-dimethoxyaniline and diketene.

Materials and Equipment
  • Reactants:

    • 4-chloro-2,5-dimethoxyaniline (See supplier for purity)

    • Diketene (stabilized)

  • Solvent:

    • Ethanol, Methanol, or Isopropanol

  • Reagents for Work-up:

    • Hydrochloric acid (for pH adjustment)

  • Equipment:

    • Glass-lined or stainless steel reactor with heating/cooling capabilities, mechanical stirrer, thermometer, and dropping funnel.

    • Filtration apparatus (e.g., Nutsche filter)

    • Vacuum drying oven

Experimental Procedure

The overall workflow for the synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactant_Prep Reactant Preparation Reaction Acetoacetylation Reaction Reactant_Prep->Reaction Charge Reactor Quenching Reaction Quenching & pH Adjustment Reaction->Quenching Reaction Completion Crystallization Rapid Cooling & Crystallization Quenching->Crystallization Filtration Filtration Crystallization->Filtration Drying Vacuum Drying Filtration->Drying QC Quality Control (HPLC, Melting Point) Drying->QC Final_Product Final Product QC->Final_Product

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Protocol:

  • Reactor Setup: Charge the reactor with a suitable solvent such as ethanol, methanol, or isopropanol.

  • Addition of Starting Material: Add 4-chloro-2,5-dimethoxyaniline to the solvent in the reactor.

  • Temperature Control: Adjust the temperature of the mixture to between 50-60 °C.[7]

  • Addition of Diketene: Slowly add diketene dropwise to the reaction mixture over a period of 2 to 4 hours. The molar ratio of 4-chloro-2,5-dimethoxyaniline to diketene should be approximately 1:1 to 1:1.2.[7]

  • Reaction Monitoring: Maintain the temperature and continue stirring for an additional 2.5 to 4 hours after the diketene addition is complete to ensure the reaction goes to completion.[7]

  • pH Adjustment: After the reaction is complete, adjust the pH of the reaction solution to 2.5-3.0 using hydrochloric acid.[7]

  • Crystallization: Rapidly cool the reaction mixture at a rate of 30-40 °C per minute to induce the crystallization of the product as a powder.[7] This rapid cooling helps to minimize the formation of the enol isomer impurity.[8]

  • Isolation: Cool the slurry to a temperature between 5-10 °C and then filter the solid product.[7]

  • Washing and Drying: Wash the filter cake with a small amount of cold solvent and then dry the product under vacuum.

Safety Precautions

It is important to handle all chemicals with appropriate safety measures in a well-ventilated area.

HazardPrecautionReference
Harmful if swallowed Do not eat, drink, or smoke when using this product. If swallowed, get medical help.[6]
Skin and Eye Irritation Wear protective gloves and eye protection. In case of contact, flush with plenty of water.[9]
Inhalation Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[9]
Environmental Hazard Harmful to aquatic life with long-lasting effects. Avoid release to the environment.[6]
Fire Hazard May be combustible at high temperatures. Use appropriate extinguishing media for surrounding fire.[9]

Quality Control and Analysis

The purity of the final product should be assessed using the following methods.

Analytical MethodParameterExpected Result
High-Performance Liquid Chromatography (HPLC) Purity>98.0%
Melting Point Melting Range102-104 °C
Appearance Visual InspectionWhite to off-white powder

Logical Relationship of Synthesis Parameters

The following diagram illustrates the key relationships between reaction parameters and the final product characteristics.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Product Characteristics Temp Reaction Temperature Yield Product Yield Temp->Yield Purity Product Purity Temp->Purity Time Reaction Time Time->Yield Molar_Ratio Molar Ratio (Aniline:Diketene) Molar_Ratio->Yield Cooling_Rate Cooling Rate Isomer_Content Enol Isomer Content Cooling_Rate->Isomer_Content influences Isomer_Content->Purity affects

Caption: Interdependencies of key synthesis parameters and product outcomes.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of high-purity this compound. Careful control of reaction temperature, stoichiometry, and particularly the cooling rate are critical for achieving high yield and purity while minimizing the formation of impurities. Adherence to the outlined safety precautions is essential for the safe handling of the materials involved.

References

Application of 4'-Chloro-2',5'-dimethoxyacetoacetanilide in Textile Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-2',5'-dimethoxyacetoacetanilide is a key chemical intermediate primarily utilized in the synthesis of high-performance organic colorants. It is not applied directly to textiles as a dye itself but serves as a crucial coupling component in the formation of azoic dyes and pigments. In the context of textile dyeing, it is commonly known by its Colour Index name, Azoic Coupling Component 44, or as Naphthol AS-IRG. Its molecular structure, featuring chloro and dimethoxy substituents, is integral to producing vibrant and durable colors, particularly in the yellow to orange spectrum. The most prominent pigment synthesized from this intermediate is C.I. Pigment Yellow 83, a diarylide pigment known for its excellent fastness properties.

The application of this compound in textile dyeing is predominantly through the azoic dyeing process. This method involves the in situ formation of an insoluble azo dye within the textile fibers. The process is a two-step sequence: the textile is first impregnated with the coupling component (in this case, this compound), and then treated with a solution of a diazonium salt. This results in a colored textile with excellent wash fastness due to the insoluble nature of the dye formed within the fiber matrix.

Chemical Properties and Specifications

PropertyValue
Chemical Name This compound
Synonyms N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, Azoic Coupling Component 44, Naphthol AS-IRG
CAS Number 4433-79-8
Molecular Formula C12H14ClNO4
Molecular Weight 271.70 g/mol
Appearance Off-white to light yellow powder
Melting Point 102-104 °C

Application in Azoic Dyeing of Cotton

The primary application of this compound in textiles is in the azoic dyeing of cellulosic fibers such as cotton. The process involves the impregnation of the cotton material with an alkaline solution of Naphthol AS-IRG, followed by development with a diazonium salt solution.

Experimental Protocol: Azoic Dyeing of Cotton Fabric

This protocol outlines the general procedure for dyeing cotton fabric using this compound (Naphthol AS-IRG) as the coupling component. The choice of the diazo component (fast base) will determine the final shade.

Materials and Reagents:

  • Scoured and bleached 100% cotton fabric

  • This compound (Naphthol AS-IRG)

  • Sodium hydroxide (NaOH)

  • Turkey Red Oil (wetting agent)

  • Sodium chloride (NaCl)

  • A suitable diazo component (e.g., Fast Red B Base, C.I. Azoic Diazo Component 5)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium acetate

  • Acetic acid

  • Ice

  • Non-ionic soap

  • Distilled water

Step 1: Naphtholation (Impregnation with the Coupling Component)

  • Preparation of the Naphthol Solution:

    • Make a paste of 3% (on weight of fabric, o.w.f.) of this compound with a small amount of Turkey Red Oil.

    • Add 6 g/L of sodium hydroxide solution and boil to ensure complete dissolution, forming a clear solution.

    • Add 15 g/L of sodium chloride to the bath.

    • Adjust the final volume with water to achieve a material-to-liquor ratio of 1:30.

  • Impregnation:

    • Introduce the cotton fabric into the naphthol bath at room temperature.

    • Agitate the fabric gently for 20-30 minutes to ensure even impregnation.

    • Remove the fabric from the bath and squeeze it evenly to remove excess liquor.

Step 2: Diazotization and Coupling (Development)

  • Preparation of the Diazo Solution:

    • In a separate vessel, prepare a solution of the chosen diazo component (e.g., 3% o.w.f. of Fast Red B Base).

    • Add 3% (o.w.f.) of concentrated hydrochloric acid and stir.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of 2% (o.w.f.) sodium nitrite while maintaining the low temperature. Stir for 20-30 minutes to complete the diazotization.

    • Add 1% sodium acetate and 2% acetic acid to buffer the solution to the appropriate pH for coupling.

  • Coupling:

    • Immerse the naphtholated and squeezed cotton fabric into the cold diazo solution.

    • The color will develop rapidly. Continue the treatment for a few minutes to ensure complete coupling.

Step 3: After-treatment

  • Rinsing:

    • Remove the dyed fabric from the coupling bath and rinse thoroughly with cold water.

  • Soaping:

    • Treat the fabric in a bath containing 1 g/L of non-ionic soap at the boil for 15 minutes. This step is crucial to remove any unfixed surface dye and to stabilize the shade, improving the rubbing fastness.

    • Rinse the fabric again with hot and then cold water.

  • Drying:

    • Dry the fabric in a suitable dryer.

Visualization of the Azoic Dyeing Workflow

Azoic_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Naphthol_Prep Naphthol Solution (this compound + NaOH + Wetting Agent) Impregnation Naphtholation (Impregnation) Naphthol_Prep->Impregnation Diazo_Prep Diazo Solution (Fast Base + HCl + NaNO2 + Ice) Coupling Coupling (Development) Diazo_Prep->Coupling Cotton Cotton Fabric Cotton->Impregnation Squeezing Squeezing Impregnation->Squeezing Squeezing->Coupling Rinsing Cold Rinse Coupling->Rinsing Soaping Soaping at Boil Rinsing->Soaping Final_Rinse Final Rinse Soaping->Final_Rinse Drying Drying Final_Rinse->Drying Dyed_Fabric Dyed Fabric Drying->Dyed_Fabric

Caption: Workflow for the azoic dyeing of cotton fabric.

Application in Textile Printing with C.I. Pigment Yellow 83

C.I. Pigment Yellow 83, derived from this compound, is suitable for textile printing, particularly on cellulosic fibers like cotton. Unlike dyeing, where the colorant penetrates the fiber, pigment printing involves fixing the insoluble pigment onto the fiber surface with a binder.

Experimental Protocol: Pigment Printing on Cotton Fabric

Materials and Reagents:

  • Scoured and bleached 100% cotton fabric

  • C.I. Pigment Yellow 83

  • Binder (e.g., acrylic-based)

  • Thickener (e.g., synthetic polyacrylate)

  • Fixer

  • Softener

  • Urea (optional, as a humectant)

  • Diammonium phosphate (optional, as a catalyst)

  • Water

Step 1: Preparation of the Printing Paste

  • Prepare a stock paste by mixing the synthetic thickener with water according to the manufacturer's instructions.

  • To the stock paste, add the binder, fixer, softener, and other auxiliaries as required.

  • Disperse the C.I. Pigment Yellow 83 powder into the paste and stir thoroughly to achieve a homogeneous consistency. A typical formulation might be:

    • C.I. Pigment Yellow 83: 20-40 g

    • Binder: 100-200 g

    • Thickener: 500-600 g

    • Fixer: 10-20 g

    • Water and other auxiliaries: to make up 1000 g

Step 2: Printing

  • Apply the prepared printing paste to the cotton fabric using a suitable method such as screen printing (flatbed or rotary).

  • Ensure even application and clear definition of the print design.

Step 3: Drying and Curing

  • Dry the printed fabric at 100-120°C.

  • Cure the dried fabric at 140-160°C for 3-5 minutes. This step polymerizes the binder, fixing the pigment onto the fabric surface.

Visualization of the Pigment Printing Workflow

Pigment_Printing_Workflow cluster_prep Preparation cluster_application Application cluster_fixation Fixation Pigment_Dispersion C.I. Pigment Yellow 83 Dispersion Paste_Prep Printing Paste Preparation Pigment_Dispersion->Paste_Prep Paste_Components Binder, Thickener, Fixer, Water Paste_Components->Paste_Prep Printing Screen Printing Paste_Prep->Printing Cotton_Fabric Cotton Fabric Cotton_Fabric->Printing Drying Drying (100-120°C) Printing->Drying Curing Curing (140-160°C) Drying->Curing Printed_Fabric Printed Fabric Curing->Printed_Fabric Azo_Coupling_Reaction cluster_reactants Reactants cluster_product Product Diazo_Salt Diazonium Salt (Ar-N≡N+) Azo_Dye Insoluble Azo Dye (formed in fiber) Diazo_Salt->Azo_Dye Electrophilic Attack Coupling_Component 4'-Chloro-2',5'-dimethoxy- acetoacetanilide (on fiber) Coupling_Component->Azo_Dye Coupling

Precursor in Focus: 4'-Chloro-2',5'-dimethoxyacetoacetanilide in Synthesis Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: 4'-Chloro-2',5'-dimethoxyacetoacetanilide, a complex organic molecule, serves as a critical precursor in the synthesis of high-performance organic pigments. While its primary application lies in the production of C.I. Pigment Yellow 83, its availability from suppliers of pharmaceutical ingredients suggests a potential, albeit less documented, role in the broader chemical landscape of drug development and medical materials. This document provides a detailed overview of its principal synthetic application and explores its toxicological profile, which is a key consideration for any potential pharmaceutical or biomedical use.

Key Applications and Synthetic Pathways

The most prominent and well-documented application of this compound is as a coupling component in the synthesis of C.I. Pigment Yellow 83, a diarylide pigment known for its excellent lightfastness and heat stability.[1] This pigment is widely used in plastics, inks, and coatings.

The synthesis of C.I. Pigment Yellow 83 involves a multi-step process, beginning with the diazotization of a primary aromatic amine, followed by a coupling reaction with this compound.

Signaling Pathway and Logical Relationships

The synthesis of C.I. Pigment Yellow 83 from this compound follows a well-established chemical pathway involving diazotization and azo coupling. A simplified logical workflow of this process is illustrated below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product A 3,3'-Dichlorobenzidine D Diazotization A->D B 4'-Chloro-2',5'- dimethoxyacetoacetanilide E Azo Coupling B->E C Nitrosyl Sulfuric Acid C->D D->E Diazonium Salt F C.I. Pigment Yellow 83 E->F

Caption: Synthesis workflow for C.I. Pigment Yellow 83.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the resulting C.I. Pigment Yellow 83.

PropertyThis compoundC.I. Pigment Yellow 83
CAS Number 4433-79-85567-15-7
Molecular Formula C₁₂H₁₄ClNO₄C₃₆H₃₂Cl₄N₆O₈
Molecular Weight ( g/mol ) 271.70818.49
Appearance Off-white powderYellow powder
Melting Point (°C) 102-104>300
Purity (%) >98 (HPLC)Varies by grade
Reported Yield (%) Not applicable (precursor)Up to 97%

Experimental Protocols

The following protocols are generalized from various patented synthesis methods for C.I. Pigment Yellow 83.

Protocol 1: Diazotization of 3,3'-Dichlorobenzidine

Materials:

  • 3,3'-Dichlorobenzidine

  • Nitrosyl sulfuric acid

  • Sulfuric acid

  • Ice

Procedure:

  • In a suitable reaction vessel (diazotization pot), charge sulfuric acid and cool the vessel.

  • Slowly add nitrosyl sulfuric acid while maintaining a low temperature.

  • Gradually add 3,3'-dichlorobenzidine to the mixture, ensuring the temperature is kept between 15-20°C.

  • After the addition is complete, stir the mixture for a specified time at the same temperature to ensure complete diazotization.

  • The resulting diazonium salt solution is then typically diluted with a mixture of ice and water before being used in the coupling reaction.

Protocol 2: Coupling Reaction

Materials:

  • This compound

  • Water

  • Dispersing agents (e.g., sodium lignosulfonate)

  • Sodium hydroxide solution

  • Diazonium salt solution from Protocol 1

Procedure:

  • In a separate reaction vessel (coupling pot), prepare a suspension of this compound in water with the aid of dispersing agents.

  • Adjust the pH of the suspension with a sodium hydroxide solution to dissolve the coupling agent.

  • Slowly add the cold diazonium salt solution to the coupling agent solution while maintaining a controlled temperature and pH.

  • The coupling reaction is typically carried out at a low temperature initially, which may be gradually raised to complete the reaction.

  • After the coupling is complete, the precipitated pigment is filtered, washed with water until neutral, and then dried.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis of C.I. Pigment Yellow 83.

Lab_Workflow start Start prep_diazo Prepare Diazonium Salt (Protocol 1) start->prep_diazo prep_coupling Prepare Coupling Solution (Protocol 2, Step 1-2) start->prep_coupling coupling Azo Coupling Reaction (Protocol 2, Step 3-4) prep_diazo->coupling prep_coupling->coupling workup Filtration, Washing, and Drying (Protocol 2, Step 5) coupling->workup product C.I. Pigment Yellow 83 workup->product end End product->end

Caption: Laboratory workflow for C.I. Pigment Yellow 83 synthesis.

Pharmaceutical Applications and Toxicological Profile

While this compound is primarily used in the synthesis of pigments, the resulting product, C.I. Pigment Yellow 83, has a toxicological profile that is relevant for any potential consideration in regulated applications.

Toxicological Information:

  • Acute Toxicity: Studies have shown that C.I. Pigment Yellow 83 has low acute toxicity.

  • Carcinogenicity: Long-term feeding studies in animals have not shown any evidence of carcinogenic potential for C.I. Pigment Yellow 83.[2]

  • Regulatory Status: While there is no direct evidence of its approval by the U.S. Food and Drug Administration (FDA) for use in drugs, it is listed as a cosmetic colorant in some databases.[2] The FDA has stringent regulations for the use of color additives in pharmaceuticals and medical devices, and any potential application would require a thorough regulatory review.

Potential Pharmaceutical-Related Applications:

Given its low toxicity profile, C.I. Pigment Yellow 83 could be a candidate for use as a colorant in certain medical devices where biocompatibility is crucial and the colorant does not come into direct contact with internal tissues, or for external drug formulations. However, it is important to note that its use in any pharmaceutical or medical device application would be subject to rigorous regulatory approval.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide, a key intermediate in the production of high-performance organic pigments like C.I. Pigment Yellow 83.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (4-chloro-2,5-dimethoxyaniline).- Optimize reaction time and temperature: Gradually increase the reaction time and/or temperature and observe the impact on the yield. Refer to the detailed experimental protocols below for recommended starting parameters.- Ensure efficient stirring: Use a properly sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.
Hydrolysis of diketene: If diketene is used as the acetoacetylating agent, it can react with any moisture present in the reactants or solvent to form acetoacetic acid, which is less reactive.- Use anhydrous solvent: Ensure that the solvent is thoroughly dried before use.- Handle diketene with care: Diketene is moisture-sensitive. Handle it in a dry atmosphere (e.g., under nitrogen or argon) and use freshly opened containers.
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.- Control temperature: Exothermic reactions can lead to the formation of side products. Maintain the recommended reaction temperature using a cooling bath if necessary.- Optimize stoichiometry: Use the appropriate molar ratio of reactants as specified in the protocol. An excess of one reactant may lead to side reactions.
Product is Impure (e.g., discolored, oily) Presence of unreacted starting materials: Incomplete reaction or inefficient workup can leave unreacted 4-chloro-2,5-dimethoxyaniline or acetoacetylating agent in the product.- Improve workup procedure: Ensure thorough washing of the crude product to remove unreacted starting materials and byproducts.- Optimize reaction monitoring: As mentioned above, ensure the reaction has gone to completion before starting the workup.
Formation of colored byproducts: Oxidation of the aniline starting material or other side reactions can lead to colored impurities.- Use high-purity starting materials: The quality of the starting 4-chloro-2,5-dimethoxyaniline is crucial for obtaining a pure product.- Perform the reaction under an inert atmosphere: To prevent oxidation, consider running the reaction under nitrogen or argon.
Inefficient purification: The chosen recrystallization solvent may not be optimal for removing specific impurities.- Select an appropriate recrystallization solvent: Test a range of solvents or solvent mixtures to find the one that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while effectively leaving impurities dissolved. Ethanol or aqueous ethanol are commonly used for recrystallization.
Difficulty in Product Isolation/Crystallization Product is too soluble in the reaction solvent: If the product has high solubility in the reaction solvent, it may be difficult to precipitate or crystallize.- Solvent selection: Choose a solvent in which the product has limited solubility at room temperature or below.- Concentrate the reaction mixture: If the product is soluble, carefully remove some of the solvent under reduced pressure to induce precipitation.
Presence of oily impurities: Oily byproducts can inhibit crystallization.- Purification prior to crystallization: If the crude product is an oil, try to purify it using column chromatography before attempting crystallization.- Trituration: Stirring the oily product with a solvent in which it is insoluble can sometimes induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis is typically achieved through the condensation of 4-chloro-2,5-dimethoxyaniline with an acetoacetylating agent. The most common acetoacetylating agents are diketene and ethyl acetoacetate.

Q2: What is the primary application of this compound?

A2: It is a crucial intermediate in the manufacturing of organic pigments, most notably C.I. Pigment Yellow 83. Its molecular structure contributes to the vibrancy and durability of these pigments.

Q3: What are the key reaction conditions to control for optimal yield?

A3: Key parameters to control include reaction temperature, reaction time, solvent choice, and the quality of starting materials. Moderate temperatures are generally employed. The reaction should be monitored to determine the optimal time for completion. Anhydrous conditions are important, especially when using the moisture-sensitive reagent diketene.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.

Q5: What are the recommended purification methods for this compound?

A5: The most common method for purifying the final product is recrystallization. Solvents such as ethanol or aqueous ethanol are often effective. The product is typically a white to off-white crystalline solid.

Experimental Protocols

Protocol 1: Synthesis using Diketene

This protocol outlines a general procedure for the acetoacetylation of 4-chloro-2,5-dimethoxyaniline using diketene.

Materials:

  • 4-chloro-2,5-dimethoxyaniline

  • Diketene

  • Anhydrous toluene (or another suitable inert solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a drying tube, dissolve 4-chloro-2,5-dimethoxyaniline in anhydrous toluene.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Heat the mixture to 60-70°C with stirring.

  • Slowly add diketene dropwise from the dropping funnel, maintaining the temperature below 80°C. The reaction is exothermic.

  • After the addition is complete, continue stirring at 70-80°C for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold toluene.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain pure this compound.

Protocol 2: Synthesis using Ethyl Acetoacetate

This protocol provides a general method using ethyl acetoacetate as the acetoacetylating agent.

Materials:

  • 4-chloro-2,5-dimethoxyaniline

  • Ethyl acetoacetate

  • Xylene (or another high-boiling point solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-chloro-2,5-dimethoxyaniline, ethyl acetoacetate, and xylene.

  • Heat the mixture to reflux. The ethanol formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until the theoretical amount of ethanol has been collected.

  • Monitor the reaction by TLC to ensure the disappearance of the starting aniline.

  • Cool the reaction mixture to room temperature, which should cause the product to crystallize.

  • Filter the solid product and wash with a small amount of cold xylene.

  • Recrystallize the crude product from a suitable solvent to obtain the pure product.

Data Presentation

Table 1: Comparison of Acetoacetylating Agents

Acetoacetylating AgentTypical Reaction Temperature (°C)Typical Reaction Time (hours)Key Considerations
Diketene 60 - 802 - 4Highly reactive and moisture-sensitive. The reaction is often faster but requires careful handling and anhydrous conditions.
Ethyl Acetoacetate 120 - 140 (reflux)4 - 8Less reactive, requiring higher temperatures and longer reaction times. The removal of ethanol byproduct drives the reaction to completion.

Table 2: Influence of Solvent on Reaction

SolventPolarityBoiling Point (°C)Comments
Toluene Non-polar111Good for reactions with diketene, allowing for moderate reaction temperatures and easy product precipitation upon cooling.
Xylene Non-polar~140Suitable for reactions with ethyl acetoacetate due to its high boiling point, which facilitates the removal of ethanol.
Acetic Acid Polar aprotic118Can act as both a solvent and a catalyst, but may require more extensive purification to remove.
Ethanol Polar protic78Can be used, but may react with diketene. Often used as a recrystallization solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification s1 Reactants: 4-chloro-2,5-dimethoxyaniline + Acetoacetylating Agent s2 Reaction in Solvent (e.g., Toluene or Xylene) s1->s2 s3 Heating and Stirring s2->s3 w1 Cooling to Induce Precipitation s3->w1 Reaction Completion w2 Filtration w1->w2 w3 Washing of Crude Product w2->w3 p1 Recrystallization (e.g., from Ethanol) w3->p1 Crude Product p2 Drying p1->p2 p3 Pure Product p2->p3

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes diketene_hydrolysis Diketene Hydrolysis start->diketene_hydrolysis Yes side_reactions Side Reactions start->side_reactions Yes solution1 Optimize Time/Temp Improve Mixing incomplete_reaction->solution1 solution2 Use Anhydrous Conditions diketene_hydrolysis->solution2 solution3 Control Temperature Optimize Stoichiometry side_reactions->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and industrially relevant method for synthesizing this compound is the condensation reaction between 4-chloro-2,5-dimethoxyaniline and an acetoacetylating agent, typically diketene or ethyl 3-oxobutanoate (ethyl acetoacetate).[1] The reaction involves the nucleophilic attack of the amine group of the aniline derivative on the carbonyl group of the acetoacetylating agent.

Q2: What are the primary applications of this compound?

This compound is a key intermediate in the manufacturing of organic pigments.[1][2] Specifically, it is a crucial precursor for producing high-performance azo pigments, such as C.I. Pigment Yellow 83.[2] Its molecular structure, featuring both chloro and dimethoxy substituents, is designed to impart desirable properties like high color strength, and good light and heat fastness to the final pigment.

Q3: What are the typical physical properties of this compound?

It is generally an off-white to light yellow crystalline powder.[3]

PropertyValue
Molecular FormulaC₁₂H₁₄ClNO₄
Molecular Weight271.7 g/mol
Melting Point102-104 °C
AppearanceOff-white to light yellow powder

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and offering solutions to minimize their occurrence.

Issue 1: Low Yield of the Desired Product

Possible Cause 1: Incomplete Reaction

  • Symptoms: Significant amount of unreacted 4-chloro-2,5-dimethoxyaniline detected in the crude product by techniques like TLC or HPLC.

  • Solutions:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical reaction time is between 2 to 4 hours after the addition of diketene.[4]

    • Temperature: Maintain the optimal reaction temperature. The reaction is often carried out at temperatures ranging from 25°C to 60°C.[4] Lower temperatures may slow down the reaction rate, while excessively high temperatures can promote side reactions.

    • Stoichiometry: Use a slight excess of the acetoacetylating agent (diketene), typically in a molar ratio of 1:1 to 1:1.2 (aniline to diketene), to drive the reaction to completion.[4]

Possible Cause 2: Formation of Side Products

  • Symptoms: Presence of unexpected spots on TLC or peaks in HPLC/GC analysis of the crude product.

  • Solutions:

    • Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the acetoacetylating agent. Rapid addition can lead to localized high concentrations and increase the likelihood of side reactions.

    • pH Control: After the reaction is complete, adjusting the pH of the reaction mixture to a weakly acidic range (pH 0.5-5.0) can help to minimize the formation of certain byproducts during workup.[4]

Issue 2: Product is Off-Color (e.g., Pink, Brown, or Tarry)

Possible Cause 1: Air Oxidation of the Aniline Starting Material

  • Symptoms: The reaction mixture or the isolated product has a distinct pink or brownish hue. Aniline and its derivatives are susceptible to air oxidation, which can form colored impurities.

  • Solutions:

    • Inert Atmosphere: While not always strictly necessary for this specific synthesis on a lab scale, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the aniline starting material, especially if it is of lower purity or if the reaction is run for an extended period. A Chinese patent suggests that preparing acetoacetanilide compounds under anaerobic conditions can lead to a product with a higher melting point.

    • Starting Material Quality: Use high-purity 4-chloro-2,5-dimethoxyaniline. If the starting material is discolored, it may need to be purified (e.g., by recrystallization or distillation) before use.

Possible Cause 2: Formation of Colored Byproducts

  • Symptoms: The product remains colored even after initial washing and drying.

  • Solutions:

    • Decolorization: If colored impurities are present, they can often be removed by treating a solution of the crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored impurities, which are then removed by filtration.

    • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is a crucial step for removing both colored and colorless impurities to obtain a pure, white to off-white product.

Issue 3: Presence of Specific Impurities

Side Reaction 1: Formation of the Enol Isomer

  • Description: The desired product, a β-ketoamide, can exist in equilibrium with its enol tautomer. While the keto form is generally more stable for acetoacetanilides, the enol form can be present as an impurity. A Chinese patent has identified the enol isomer as a potential impurity in the synthesis of this compound.[4]

  • Mitigation:

    • Rapid Cooling: The patent suggests that rapid cooling of the reaction mixture after pH adjustment can minimize the content of the enol isomer in the final product. Cooling rates of 5-40 °C/min are mentioned.[4]

    • pH Adjustment: Adjusting the pH to be acidic (0.5-5.0) before crystallization helps to favor the keto form.[4]

Side Reaction 2: Di-acetoacetylation of the Aniline

  • Description: If the reaction conditions are too harsh or if there is a large excess of the acetoacetylating agent, a second acetoacetylation can occur on the nitrogen atom of the initially formed product, leading to a di-acetoacetylated byproduct.

  • Mitigation:

    • Stoichiometry Control: Carefully control the molar ratio of the reactants. Avoid using a large excess of diketene. A molar ratio of aniline to diketene between 1:1 and 1:1.2 is recommended.[4]

    • Controlled Addition: Add the diketene dropwise to the solution of the aniline to maintain a low instantaneous concentration of the acetoacetylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure and provides a general method for the synthesis.[4]

Materials:

  • 4-chloro-2,5-dimethoxyaniline

  • Diketene

  • Ethanol (or Methanol/Isopropanol)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • To a three-necked flask equipped with a stirrer and a thermometer, add 100 grams of ethanol and 100 grams of 4-chloro-2,5-dimethoxyaniline.

  • Control the temperature at 50°C and add 44.8 grams of diketene dropwise.

  • After the addition is complete, continue the reaction for 4 hours.

  • Once the reaction is complete, adjust the pH of the reaction solution to 3.0 with hydrochloric acid.

  • Rapidly cool the reaction mixture at a rate of 35°C/min.

  • Cool the mixture to 5°C to complete the crystallization.

  • Filter the solid product, wash it with a suitable solvent (e.g., cold ethanol), and dry it to obtain this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Main Product cluster_side_products Potential Side Products 4-chloro-2,5-dimethoxyaniline 4-chloro-2,5-dimethoxyaniline This compound This compound 4-chloro-2,5-dimethoxyaniline->this compound Acetoacetylation Diketene Diketene Diketene->this compound Enol_Isomer Enol Isomer This compound->Enol_Isomer Tautomerization Di-acetoacetylated_Product Di-acetoacetylated Product This compound->Di-acetoacetylated_Product Further Acetoacetylation Experimental_Workflow start Start reactants Charge Reactor with 4-chloro-2,5-dimethoxyaniline and Solvent start->reactants temp_control Adjust Temperature (e.g., 50°C) reactants->temp_control addition Dropwise Addition of Diketene temp_control->addition reaction Reaction Period (e.g., 4 hours) addition->reaction ph_adj pH Adjustment (e.g., to pH 3.0) reaction->ph_adj cooling Rapid Cooling and Crystallization ph_adj->cooling filtration Filtration and Washing cooling->filtration drying Drying filtration->drying product Final Product drying->product

References

Technical Support Center: Purification of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4'-Chloro-2',5'-dimethoxyacetoacetanilide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to light yellow crystalline powder.[1][2][3] The reported melting point is in the range of 102-104°C[1][3] or 106-110°C. Significant deviation from this range or a broad melting point suggests the presence of impurities.

Q2: What are the most likely impurities in a crude sample of this compound?

The most probable impurities arise from the starting materials and by-products of the synthesis. The synthesis typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with diketene or ethyl acetoacetate.[4] Therefore, common impurities may include:

  • Unreacted 4-chloro-2,5-dimethoxyaniline: This is a common impurity if the reaction has not gone to completion.

  • Hydrolysis products: Depending on the reaction and work-up conditions, hydrolysis of the acetoacetamide group can occur.

  • Colored by-products: The presence of a distinct yellow or brownish color may indicate the formation of degradation or side-reaction products.

Q3: Which solvents are recommended for the recrystallization of this compound?

Based on patent literature and general chemical principles, suitable solvents for recrystallization include:

  • Alcohols: Ethanol or methanol are good starting points.

  • Acetic Acid: Can be used as a solvent for the reaction and subsequent crystallization.[5]

  • Water: Can be used, but solubility might be limited.[2]

The choice of solvent will depend on the impurity profile of the crude product. A solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem 1: The product is off-white or has a yellowish tint after purification.
  • Possible Cause 1: Trapped colored impurities.

    • Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approximately 1-2% w/w) to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Possible Cause 2: Oxidation of residual starting material.

    • Solution: Ensure that the starting material, 4-chloro-2,5-dimethoxyaniline, is of high purity before use. If residual starting material is suspected, a second recrystallization may be necessary.

Problem 2: The product "oils out" during recrystallization instead of forming crystals.
  • Possible Cause 1: The solution is supersaturated.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

  • Possible Cause 2: The presence of impurities that lower the melting point.

    • Solution: If slow cooling and seeding do not resolve the issue, consider a different recrystallization solvent. Alternatively, a preliminary purification by column chromatography may be necessary to remove the problematic impurities.

Problem 3: Poor recovery of the product after recrystallization.
  • Possible Cause 1: Using too much solvent.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, if the mother liquor is suspected to contain a significant amount of product, it can be concentrated and cooled to obtain a second crop of crystals.

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: Ensure that the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. This can be done by passing some hot, pure solvent through the setup immediately before filtering the product solution.

Problem 4: Crystals do not form upon cooling.
  • Possible Cause 1: The solution is not sufficiently saturated.

    • Solution: If the solution is too dilute, evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

  • Possible Cause 2: Lack of nucleation sites.

    • Solution: Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.

Data Presentation

ParameterValueReference
Molecular Formula C₁₂H₁₄ClNO₄[1]
Molecular Weight 271.70 g/mol
Appearance White to light yellow crystalline powder[1][2][3]
Melting Point 102-104°C / 106-110°C[1][3]
Purity (after purification) ≥ 99.5%[5]

Experimental Protocols

Recrystallization Protocol (using Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and fluted filter paper). Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60°C) until a constant weight is achieved.

Column Chromatography Protocol (General Guidance)

While specific literature on column chromatography for this compound is scarce, a general approach can be proposed based on its structure.

  • Stationary Phase: Silica gel (60-120 mesh) is a suitable starting point.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A good starting point would be a mixture of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel.

  • Packing and Elution: Pack the column with the stationary phase slurried in the initial eluent. Carefully add the dried, sample-adsorbed silica gel to the top of the column. Elute the column with the solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

G cluster_start Crude Product Analysis cluster_troubleshooting Purification Troubleshooting Workflow cluster_end Final Product start Crude this compound issue Identify Purification Issue start->issue color_issue Product is Colored issue->color_issue Color? oiling_out Product 'Oils Out' issue->oiling_out Physical Form? low_yield Low Recovery issue->low_yield Yield? no_crystals No Crystallization issue->no_crystals Formation? charcoal Use Activated Charcoal color_issue->charcoal slow_cool Reheat, Add Solvent, Cool Slowly oiling_out->slow_cool min_solvent Use Minimal Hot Solvent low_yield->min_solvent concentrate Concentrate Solution & Seed no_crystals->concentrate end Pure Product (≥99.5%) charcoal->end slow_cool->end min_solvent->end concentrate->end

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_main Chemical Relationship product This compound (Target Compound) impurity 4-chloro-2,5-dimethoxyaniline (Potential Impurity) product->impurity is synthesized from

Caption: Relationship between the target compound and its primary potential impurity.

References

Technical Support Center: Optimization of Reaction Conditions for 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a crucial intermediate in the manufacturing of high-performance organic pigments, most notably C.I. Pigment Yellow 83.[1] Its molecular structure is specifically designed to impart superior color strength, vibrancy, and resistance to heat, solvents, and fading in the final pigment products used in textiles, coatings, and inks.[1]

Q2: What are the common starting materials for the synthesis of this compound?

A2: The synthesis typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with either diketene or ethyl acetoacetate.[2][3] The reaction with diketene is a common industrial method.

Q3: What are the key parameters to control during the synthesis?

A3: Critical parameters to control for optimal yield and purity include reaction temperature, reaction time, the molar ratio of reactants, and the choice of solvent. Post-reaction workup, especially the crystallization and purification steps, also significantly impacts the final product quality.

Q4: Are there any known side reactions to be aware of?

A4: Yes, potential side reactions can include the formation of isomers, such as the enol isomer, and other impurities if the reaction conditions are not carefully controlled.[4] In reactions involving diketene, polymerization of diketene can occur, especially in the presence of acids or bases.[5]

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store this compound in a dry, sealed container at room temperature.[2] Proper storage is essential to maintain its integrity and efficacy for subsequent reactions.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Reactant Stoichiometry: Ensure the correct molar ratio of 4-chloro-2,5-dimethoxyaniline to diketene (typically 1:1 to 1:1.2) is used.[4] - Optimize Reaction Time and Temperature: As indicated in the data table below, reaction time and temperature are inversely related. Monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Side Reactions - Control Temperature: Maintain the recommended reaction temperature to minimize the formation of byproducts. Excursions in temperature can lead to undesired side reactions. - Purity of Starting Materials: Ensure the purity of 4-chloro-2,5-dimethoxyaniline and diketene, as impurities can interfere with the reaction.
Product Loss During Workup - Optimize Crystallization: Rapid cooling has been shown to be effective for crystallization.[4] Experiment with the cooling rate to maximize crystal formation and minimize loss in the mother liquor. - Washing Solvent: Use a minimal amount of a cold solvent for washing the filtered product to avoid dissolving the desired compound.
Issue 2: Product Impurity (e.g., Off-Color Product)
Possible Cause Troubleshooting Steps
Formation of Enol Isomer - Control pH during Workup: Adjusting the pH of the reaction mixture with an acid like hydrochloric acid before cooling can help minimize the content of the enol isomer.[4]
Residual Starting Materials or Byproducts - Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts. - Thorough Washing: Ensure the filtered product is washed sufficiently to remove soluble impurities.
Degradation of Product - Avoid Excessive Heat: During drying, use a low temperature to prevent thermal degradation of the product.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound from 2,5-dimethoxy-4-chloroaniline and Diketene
Solvent Temperature (°C) Reaction Time (hours) Molar Ratio (Aniline:Diketene) Post-Reaction Treatment Observed Enol Isomer Content (ppm)
Methanol252Not SpecifiedAdjust pH to 3.0 with HCl, rapid cooling at 30°C/min20
Ethanol504Not SpecifiedAdjust pH to 3.0 with HCl, rapid cooling at 35°C/min28
Isopropanol602.5Not SpecifiedAdjust pH to 2.5 with HCl, rapid cooling at 40°C/min34

Data extracted from patent CN104119247A.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Diketene

This protocol is based on the procedures described in the patent literature.[4]

Materials:

  • 2,5-dimethoxy-4-chloroaniline

  • Diketene

  • Ethanol (or Methanol/Isopropanol)

  • Hydrochloric Acid (HCl)

Equipment:

  • Three-necked flask equipped with a stirrer, thermometer, and dropping funnel

  • Heating mantle

  • Cooling bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 500ml three-necked flask, add 100 grams of 2,5-dimethoxy-4-chloroaniline and a suitable solvent (e.g., ethanol).

  • Temperature Control: Begin stirring and bring the mixture to the desired reaction temperature (e.g., 50°C for ethanol).

  • Diketene Addition: Slowly add the stoichiometric amount of diketene (e.g., 44.8 grams for a 1:1 molar ratio with 100g of the aniline) dropwise to the reaction mixture.

  • Reaction: Maintain the reaction at the set temperature with continuous stirring for the specified duration (e.g., 4 hours for ethanol at 50°C). Monitor the reaction progress by TLC.

  • pH Adjustment: Once the reaction is complete, adjust the pH of the solution to approximately 3.0 using hydrochloric acid.

  • Crystallization: Rapidly cool the reaction mixture at a controlled rate (e.g., 35°C/min) to induce crystallization of the product.

  • Isolation: Filter the precipitated solid, wash it with a small amount of cold solvent, and dry it at a low temperature to obtain this compound.

Mandatory Visualization

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start reactants Charge Reactor: - 2,5-dimethoxy-4-chloroaniline - Solvent (e.g., Ethanol) start->reactants heat Heat to Reaction Temperature (e.g., 50°C) reactants->heat add_diketene Slowly Add Diketene heat->add_diketene reaction Maintain Temperature and Stir (e.g., 4 hours) add_diketene->reaction ph_adjust Adjust pH to ~3.0 with HCl reaction->ph_adjust cool Rapid Cooling for Crystallization ph_adjust->cool filter_wash Filter and Wash Product cool->filter_wash dry Dry Product filter_wash->dry end Final Product: This compound dry->end

Caption: A streamlined workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield low_yield Low Product Yield check_reaction Check Reaction Completion (TLC Analysis) low_yield->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize: - Reaction Time - Temperature - Reactant Ratio incomplete->optimize_conditions check_workup Review Workup Procedure complete->check_workup crystallization_issue Optimize Crystallization: - Cooling Rate - Solvent check_workup->crystallization_issue washing_loss Minimize Washing Loss: - Use Cold Solvent - Minimal Volume check_workup->washing_loss

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.

References

stability issues of 4'-Chloro-2',5'-dimethoxyacetoacetanilide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Welcome to the technical support center for this compound (CAS No. 4433-79-8). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and answering frequently asked questions related to the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical intermediate, primarily used in the synthesis of high-performance organic pigments, such as C.I. Pigment Yellow 83.[1] It is a white to off-white crystalline solid.[2]

Q2: What are the general handling precautions for this compound?

Standard laboratory safety protocols should be followed. This includes washing hands thoroughly after handling, avoiding eating, drinking, or smoking in the work area, and preventing release to the environment.[3] It is recommended to wear personal protective equipment, including eye protection, gloves, and a lab coat.

Q3: What are the recommended storage conditions for this compound?

To maintain its integrity and efficacy, this compound should be stored in a dry, cool, and well-ventilated place.[1][4] Keep containers tightly closed and sealed.[4][5] Low-temperature drying may also be beneficial.[1]

Q4: Is this compound soluble in water?

The water solubility of this compound is low, measured at 285 mg/L at 20 °C and a pH range of > 6 - < 8.[3]

Q5: What are the known incompatibilities of this compound?

Troubleshooting Guide

While specific quantitative data on the stability of this compound under various experimental conditions is limited in publicly available literature, the following guide addresses common issues based on general chemical principles for acetoacetanilides.

Issue Potential Cause Troubleshooting Steps
Discoloration (Yellowing or Darkening) of Solid Compound 1. Light Exposure: Prolonged exposure to light can cause degradation of light-sensitive compounds. 2. Oxidation: Interaction with air, especially in the presence of humidity, can lead to oxidation. 3. Contamination: Impurities from manufacturing or cross-contamination during handling.1. Store the compound in an amber or opaque container in a dark place. 2. Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. Ensure the container is tightly sealed. 3. Verify the purity of the material using appropriate analytical techniques (e.g., HPLC, melting point).
Inconsistent Experimental Results or Low Yield 1. Degradation of the Compound: The compound may have degraded due to improper storage or handling. 2. Hydrolysis: The amide or acetoacetyl groups may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. 3. Solvent Effects: The stability of the compound may be solvent-dependent.1. Use a fresh batch of the compound or re-purify the existing stock. 2. Maintain a neutral or weakly acidic pH during reactions if possible. Avoid prolonged exposure to harsh pH conditions and high temperatures. 3. Conduct small-scale solvent screening to identify the most suitable solvent system for your reaction that also ensures the stability of the compound.
Formation of Precipitates in Solution 1. Low Solubility: The compound has low water solubility.[3] 2. Degradation Product: A precipitate may be a less soluble degradation product.1. Use a suitable organic solvent in which the compound is more soluble. 2. Analyze the precipitate to identify its composition. This can provide insights into the degradation pathway.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C12H14ClNO4[3]
Molecular Weight 271.7 g/mol [5]
Appearance White to off-white powder/crystalline solid[2][5]
Melting Point 102-104 °C[5]
Boiling Point 432.7 °C at 760 mmHg[5]
Water Solubility 285 mg/L (at 20 °C, pH >6 - <8)[3]
log Pow 1.74 (at 23 °C)[3][6]

Experimental Protocols

Hypothetical Protocol for Assessing the Stability of this compound

Disclaimer: This is a general best-practice protocol and may need to be adapted for specific experimental setups.

Objective: To evaluate the stability of this compound under various conditions (pH, temperature, light).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled chambers/water baths

  • Photostability chamber with a light source (e.g., xenon lamp)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Forced Degradation Studies:

    • pH Stability:

      • Add an aliquot of the stock solution to separate buffer solutions of different pH values (e.g., 4, 7, 9).

      • Incubate the solutions at a controlled temperature (e.g., 40 °C).

      • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples if necessary and dilute with the mobile phase to a suitable concentration for analysis.

    • Thermal Stability:

      • Store aliquots of the stock solution at different temperatures (e.g., 40 °C, 60 °C, 80 °C).

      • Withdraw samples at specified time intervals.

    • Photostability:

      • Expose aliquots of the stock solution to a controlled light source in a photostability chamber.

      • Keep a control sample wrapped in aluminum foil to protect it from light.

      • Withdraw samples at defined time points.

  • Sample Analysis:

    • Analyze all samples by a validated HPLC method to determine the concentration of the parent compound remaining.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point for each condition.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Start: Experiment Yields Poor or Inconsistent Results check_compound Check Purity and Appearance of Starting Material start->check_compound is_discolored Is the solid discolored or clumpy? check_compound->is_discolored improper_storage Potential Degradation due to Improper Storage/Handling is_discolored->improper_storage Yes review_protocol Review Experimental Protocol is_discolored->review_protocol No use_fresh Use Fresh Stock or Re-purify improper_storage->use_fresh contact_supplier Contact Supplier for Certificate of Analysis improper_storage->contact_supplier use_fresh->review_protocol harsh_conditions Are there harsh conditions? (e.g., strong acid/base, high temp) review_protocol->harsh_conditions modify_protocol Modify Protocol: - Adjust pH - Lower Temperature - Reduce Reaction Time harsh_conditions->modify_protocol Yes end Problem Resolved harsh_conditions->end No modify_protocol->end

Caption: A logical workflow for troubleshooting stability issues.

StabilityTestingWorkflow General Workflow for Stability Testing start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions ph Different pH (e.g., 4, 7, 9) stress_conditions->ph temp Different Temperatures (e.g., 40°C, 60°C, 80°C) stress_conditions->temp light Photostability Chamber stress_conditions->light sampling Collect Samples at Predetermined Time Intervals ph->sampling temp->sampling light->sampling analysis Analyze Samples by HPLC sampling->analysis data_analysis Calculate Degradation Rate and Identify Degradation Products analysis->data_analysis end Stability Profile Established data_analysis->end

Caption: A general workflow for a stability testing experiment.

References

Technical Support Center: Purification of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4'-Chloro-2',5'-dimethoxyacetoacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-chloro-2,5-dimethoxyaniline and acetoacetic acid esters (e.g., ethyl acetoacetate) or diketene.[1][2] Side-reaction byproducts from the condensation reaction and colored impurities may also be present. Residual solvents from the synthesis may also be considered impurities.

Q2: What is the most common method for purifying this compound?

A2: Recrystallization is the most frequently cited method for the purification of this compound. Solvents such as ethanol and water are commonly used.[3][4][5]

Q3: What level of purity can be expected after successful purification?

A3: Commercial grades of this compound are available with purities exceeding 98.0%, as determined by HPLC.[6] With careful laboratory purification, a similar or higher level of purity should be achievable.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the removal of impurities.[7][8] By comparing the TLC profile of the crude material with that of the purified substance against a reference standard, you can assess the success of the purification. HPLC analysis provides a more quantitative measure of purity.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" and does not crystallize. The boiling point of the solvent is higher than the melting point of the compound (Melting point is 102-104°C).[] The compound may be coming out of solution above its melting point. There may be a high concentration of impurities depressing the melting point.- Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of a solvent in which the compound is more soluble to the hot solution to lower the saturation point.[10] - Attempt to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod.[10] - If significant impurities are suspected, consider a preliminary purification step like a silica plug.[11]
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated. The cooling process is too slow, or the solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow the solution to cool again.[10] - Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.[10] - Cool the solution in an ice bath to further decrease solubility.[4]
Crystallization occurs too rapidly, potentially trapping impurities. The solution is too concentrated, or the cooling is too rapid.- Reheat the solution and add a small amount of additional solvent to slightly decrease saturation.[10] - Allow the solution to cool more slowly at room temperature before transferring to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[5]
The purified product is still colored (yellowish). Colored impurities are present and are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[3] Use a fluted filter paper for hot filtration to remove the charcoal. - Perform a second recrystallization.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor. The compound has some solubility in the cold solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5] - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - Use an ice-cold solvent to wash the collected crystals to minimize dissolution. - Preheat the funnel and filter paper for hot filtration to prevent premature crystallization.

Purity Data

Product Grade Purity Specification Analytical Method
Commercial Technical Grade>98.0%HPLC[6]
Typical Crude ProductVariable (often <95%)HPLC, TLC
After Recrystallization>98% (achievable)HPLC, TLC

Experimental Protocols

Representative Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the impurity profile of the starting material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60°C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_dissolution 1. Dissolution cluster_decolorization 2. Decolorization (Optional) cluster_filtration 3. Hot Filtration cluster_crystallization 4. Crystallization cluster_isolation 5. Isolation & Drying crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved add_charcoal Add Activated Charcoal dissolved->add_charcoal boil Boil Briefly add_charcoal->boil hot_filtration Hot Gravity Filtration boil->hot_filtration filtrate Hot, Clear Filtrate hot_filtration->filtrate impurities Insoluble Impurities & Charcoal hot_filtration->impurities cool_rt Cool to Room Temperature filtrate->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Start Recrystallization dissolve Dissolve Crude in Min. Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? solution2 Boil off Solvent / Add Seed Crystal crystals_form->solution2 No collect Collect Crystals crystals_form->collect Yes oiling_out->crystals_form No solution1 Add More Solvent / Use Lower BP Solvent oiling_out->solution1 Yes solution1->cool solution2->cool

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: 4'-Chloro-2',5'-dimethoxyacetoacetanilide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 4'-Chloro-2',5'-dimethoxyacetoacetanilide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reagent, time, or temperature.- Ensure a slight molar excess of diketene (1:1 to 1:1.2 ratio with 2,5-dimethoxy-4-chloroaniline).[1]- Monitor reaction progress using TLC or HPLC and extend the reaction time if necessary.- Optimize temperature; while the reaction can proceed at room temperature, gentle heating (e.g., 50-60°C) may be required to drive it to completion.[1]
Side reactions, such as the hydrolysis of diketene.- Use a dry solvent (e.g., alcohols or acetic acid) to minimize water content.[1]- Ensure the diketene is of high purity and added dropwise to control the reaction rate and temperature.
Formation of Impurities (e.g., Enol Isomer) Suboptimal pH during workup and crystallization.- Adjust the pH of the reaction mixture to 0.5-5.0 with an acid (e.g., hydrochloric acid) after the reaction is complete.[1]- This helps to minimize the formation of the enol isomer, which can affect the final product's performance as a pigment intermediate.
Inefficient purification.- Recrystallize the crude product from a suitable solvent, such as ethanol or water, to ensure high purity.[2]
Difficult Product Isolation/Precipitation The product remains dissolved in the solvent.- After pH adjustment, rapidly cool the mixture with a refrigerating fluid while stirring vigorously.[1]- A rapid cooling rate (5-40°C/min) promotes the quick separation of the product as a powder.[1]- Cool to a low temperature (-10°C to 20°C) to maximize precipitation before filtration.[1]
Clogging of filters during filtration.- Ensure the crystallized product is a fine powder through rapid cooling and stirring; larger agglomerates can hinder filtration.[3]- Select an appropriate filter medium and consider using a filter aid if necessary for large-scale operations.
Inconsistent Product Quality Between Batches Variations in raw material quality.- Use high-purity 2,5-dimethoxy-4-chloroaniline and diketene for consistent results.[3]- The quality of raw materials directly impacts the purity and effectiveness of the final product.[4]
Poor process control during scale-up (e.g., temperature gradients, inefficient mixing).- Implement robust process controls to maintain consistent temperature and mixing throughout the reactor.[5]- Uneven heating or cooling in larger reactors can lead to localized overheating and side reactions.[5]- Ensure the stirring mechanism is adequate for the vessel size to avoid dead zones and ensure uniform reaction conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a chemical intermediate in the manufacturing of high-performance organic pigments, most notably C.I. Pigment Yellow 83.[3] It acts as a coupling component in the synthesis of azo dyes, contributing to their vibrant color and excellent fastness properties.[3]

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place to maintain its integrity.[3]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: The synthesis involves handling potentially hazardous materials. Key safety measures include:

  • 2,5-dimethoxy-4-chloroaniline: This is an aniline derivative and should be handled with care to avoid skin contact, inhalation, and ingestion.[6]

  • Diketene: This is a reactive and toxic substance. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

  • General Precautions: Use of a fume hood, safety glasses, gloves, and a lab coat is essential. Ensure that emergency equipment like safety showers and eyewash stations are readily accessible.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (2,5-dimethoxy-4-chloroaniline).

Q5: What are the critical parameters to control during the crystallization step?

A5: The critical parameters for crystallization are:

  • pH: Adjusting the pH to be slightly acidic (0.5-5.0) is crucial for product quality.[1]

  • Cooling Rate: A rapid cooling rate is recommended to obtain the product as a fine powder, which is easier to filter and handle.[1]

  • Final Temperature: Cooling to a sufficiently low temperature ensures maximum yield.[1]

  • Agitation: Vigorous stirring during cooling prevents the formation of large agglomerates and ensures a uniform particle size.

Experimental Protocols

Synthesis of this compound

This protocol is based on a method described in the literature.[1]

Materials:

  • 2,5-dimethoxy-4-chloroaniline

  • Diketene

  • Ethanol (or other suitable solvent like methanol or isopropanol)

  • Hydrochloric acid (for pH adjustment)

  • Refrigerating fluid

Equipment:

  • Three-necked flask equipped with a stirrer, thermometer, and dropping funnel

  • Heating/cooling mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Add ethanol and 100 grams of 2,5-dimethoxy-4-chloroaniline to the three-necked flask.

  • Control the temperature at 50°C while stirring.

  • Add 44.8 grams of diketene dropwise over a period of time.

  • After the addition is complete, continue the reaction for 4 hours, ensuring the temperature is maintained.

  • Once the reaction is complete (as confirmed by TLC or HPLC), adjust the pH of the reaction solution to 3.0 with hydrochloric acid.

  • Rapidly cool the reaction mixture at a rate of 35°C/min using a refrigerating fluid.

  • Continue cooling until the temperature reaches 5°C.

  • Filter the precipitated product.

  • Wash the product with a suitable solvent.

  • Dry the final product to obtain this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup and Isolation Reactants 2,5-dimethoxy-4-chloroaniline + Diketene + Solvent (e.g., Ethanol) Reaction Reaction at 50°C Reactants->Reaction Dropwise Addition pH_Adjustment pH Adjustment (0.5-5.0) Reaction->pH_Adjustment Crystallization Rapid Cooling (-10°C to 20°C) pH_Adjustment->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final_Product 4'-Chloro-2',5'-dimethoxy- acetoacetanilide Drying->Final_Product

Caption: Synthesis workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Parameters Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction: - Increase Time/Temp - Check Reagent Ratio Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Evidence of Side Reactions? Incomplete_Reaction->Side_Reactions No End Yield Improved Optimize_Conditions->End Improve_Purity Improve Reagent/Solvent Purity Side_Reactions->Improve_Purity Yes Check_Workup Review Workup Procedure Side_Reactions->Check_Workup No Improve_Purity->End Product_Loss Product Loss During Isolation/Purification? Check_Workup->Product_Loss Optimize_Workup Optimize Workup: - Adjust Cooling Rate - Check pH - Recrystallize Product_Loss->Optimize_Workup Yes Product_Loss->End No Optimize_Workup->End

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Due to the limited availability of specific degradation studies for this compound, this guide offers insights based on general chemical principles and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound under standard laboratory conditions?

A1: Specific long-term stability studies on this compound are not extensively documented in publicly available literature. However, as a solid crystalline powder, it is expected to be relatively stable when stored in a cool, dry, and dark place. Key considerations for its stability include its amide and chloro-aromatic functionalities, which may be susceptible to hydrolysis and photodecomposition over time, especially under harsh conditions (e.g., strong acids/bases, UV light).

Q2: What are the optimal storage conditions to prevent degradation of this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature. For long-term storage, refrigeration (2-8 °C) is recommended. It is crucial to prevent exposure to high humidity and direct sunlight.

Q3: Are there any known incompatibilities of this compound that could lead to its degradation?

A3: While specific incompatibility data is scarce, based on its chemical structure, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze the hydrolysis of the amide bond.

Q4: Has the microbial degradation of this compound been studied?

A4: There are no specific studies on the microbial degradation of this compound. However, the general class of aromatic amides can undergo microbial degradation, typically initiated by hydrolysis of the amide bond. The resulting 4-chloro-2,5-dimethoxyaniline would then be further degraded.

Q5: What are the likely degradation pathways for this molecule?

A5: While not empirically determined for this specific molecule, hypothetical degradation pathways can be proposed based on its structure. These include:

  • Hydrolysis: Cleavage of the amide bond to yield 4-chloro-2,5-dimethoxyaniline and acetoacetic acid.

  • Photodegradation: Primarily affecting the chloroaniline moiety, potentially leading to dechlorination and the formation of phenolic compounds.

  • Thermal Degradation: At elevated temperatures, decomposition is likely, though the specific products are unknown.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of the compound (yellowing) Exposure to light or air, leading to photodegradation or oxidation.Store the compound in an amber vial or a container protected from light. Purge the container with an inert gas like nitrogen or argon before sealing.
Inconsistent reaction yields in pigment synthesis Degradation of the this compound starting material.Confirm the purity of the compound using techniques like HPLC or melting point analysis before use. Ensure it has been stored correctly.
Poor solubility in a reaction solvent Potential degradation leading to less soluble byproducts.Check the purity of the compound. Consider purifying the material by recrystallization if impurities are suspected.
Unexpected side-products in a reaction The compound may be degrading under the reaction conditions (e.g., high temperature, extreme pH).Re-evaluate the reaction conditions. Consider running the reaction at a lower temperature or under neutral pH if possible. Analyze the side-products to understand the degradation pathway.

Hypothetical Degradation Pathways

Caption: Hypothetical hydrolytic degradation pathway of this compound.

G Hydrolytic Degradation This compound This compound 4-Chloro-2,5-dimethoxyaniline 4-Chloro-2,5-dimethoxyaniline This compound->4-Chloro-2,5-dimethoxyaniline Amide Hydrolysis Acetoacetic Acid Acetoacetic Acid This compound->Acetoacetic Acid Amide Hydrolysis

Caption: Hypothetical photodegradation pathway of the chloroaniline moiety.

G Photodegradation Pathway 4-Chloro-2,5-dimethoxyaniline 4-Chloro-2,5-dimethoxyaniline 2,5-Dimethoxyaniline 2,5-Dimethoxyaniline 4-Chloro-2,5-dimethoxyaniline->2,5-Dimethoxyaniline Reductive Dechlorination 4-Hydroxy-2,5-dimethoxyaniline 4-Hydroxy-2,5-dimethoxyaniline 4-Chloro-2,5-dimethoxyaniline->4-Hydroxy-2,5-dimethoxyaniline Hydroxylation

Caption: Hypothetical microbial degradation pathway.

G Microbial Degradation This compound This compound 4-Chloro-2,5-dimethoxyaniline 4-Chloro-2,5-dimethoxyaniline This compound->4-Chloro-2,5-dimethoxyaniline Amidase Chlorinated Catechols Chlorinated Catechols 4-Chloro-2,5-dimethoxyaniline->Chlorinated Catechols Dioxygenase Ring Cleavage Products Ring Cleavage Products Chlorinated Catechols->Ring Cleavage Products Dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates

Experimental Protocols

Protocol: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the degradation of this compound. Specific parameters may need to be optimized for your particular experimental setup.

1. Objective: To quantify the concentration of this compound over time under specific degradation conditions (e.g., hydrolysis, photolysis).

2. Materials and Reagents:

  • This compound (analytical standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol

  • Formic acid or other appropriate buffer components

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

  • HPLC vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Autosampler

    • Column oven

4. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

5. HPLC Method:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for aromatic compounds. An example gradient is:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: Ramp to 90% Acetonitrile

    • 15-18 min: Hold at 90% Acetonitrile

    • 18-20 min: Return to 30% Acetonitrile

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis scan, likely around 254 nm or 280 nm).

6. Sample Preparation and Analysis:

  • Degradation Experiment: Subject a known concentration of this compound to the desired degradation condition (e.g., in an acidic solution for hydrolysis, or under a UV lamp for photolysis).

  • Sampling: At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): Stop the degradation reaction, for example, by neutralizing the pH or removing the light source.

  • Dilution: Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject the prepared sample into the HPLC system.

7. Data Analysis:

  • Calibration Curve: Plot the peak area of the standard solutions versus their concentration to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the samples at each time point by interpolating their peak areas from the calibration curve.

  • Degradation Kinetics: Plot the concentration of the compound versus time to determine the degradation rate.

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and data from related compounds due to the lack of specific studies on this compound. Researchers should conduct their own experiments to determine the specific properties and degradation pathways of this compound under their experimental conditions.

preventing byproduct formation in 4'-Chloro-2',5'-dimethoxyacetoacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the minimization of byproduct formation.

Issue Potential Cause Recommended Action
Low Purity of Final Product Presence of unreacted starting materials or formation of byproducts such as the enol isomer of the target compound.Optimize reaction conditions, including solvent, temperature, and cooling rate, as detailed in the experimental protocols. Utilize purification techniques like recrystallization.
High Levels of Enol Isomer Impurity Suboptimal reaction or work-up conditions, such as slow cooling, can favor the formation and isolation of the enol tautomer.Employ rapid cooling of the reaction mixture and control the pH during work-up. See the table below for the impact of different solvents and cooling rates on enol isomer content.[1]
Poor Yield Incomplete reaction, side reactions, or loss of product during work-up and purification.Ensure the molar ratio of reactants is optimal (typically 1:1 to 1:1.2 of 2,5-dimethoxy-4-chloroaniline to diketene).[1] Monitor the reaction to completion and optimize the isolation procedure.
Product Color is Off-White or Yellowish Presence of colored impurities, potentially from side reactions or degradation of starting materials.Ensure the purity of starting materials, particularly 2,5-dimethoxy-4-chloroaniline. Perform the reaction under an inert atmosphere if sensitivity to air is suspected.
Inconsistent Results Between Batches Variations in reaction conditions, raw material quality, or crystallization process.Standardize all reaction parameters, including temperature control, addition rates, and cooling profiles. Issues like wall formation during crystallization can contribute to batch differences.[2]
Impact of Reaction Conditions on Enol Isomer Formation

The following table summarizes data from a patented synthesis method, illustrating how different solvents and cooling rates can influence the concentration of the enol isomer byproduct.[1]

Solvent Reaction Temperature (°C) Cooling Rate (°C/min) Enol Isomer Content (ppm)
Methanol253020
Ethanol503528
Isopropanol604034

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how can I minimize it?

A1: A common impurity is the enol tautomer of the desired keto-amide product. Its formation can be minimized by carefully controlling the reaction and work-up conditions. Specifically, rapid cooling of the reaction mixture after adjusting the pH to be slightly acidic (pH 0.5-5.0) has been shown to significantly reduce the amount of the enol isomer.[1]

Q2: What is the optimal molar ratio of reactants for this synthesis?

A2: The recommended molar ratio of 2,5-dimethoxy-4-chloroaniline to the acetoacetylating agent, such as diketene, is typically in the range of 1:1 to 1:1.2.[1] Using a slight excess of the acetoacetylating agent can help drive the reaction to completion.

Q3: How does temperature affect the synthesis?

A3: The reaction temperature can influence both the reaction rate and the byproduct profile. A patented method suggests that the reaction can be effectively carried out at temperatures ranging from 10-100°C.[1] However, as indicated in the table above, lower reaction temperatures in certain solvents may lead to lower levels of the enol isomer.

Q4: What is the recommended purification method for this compound?

A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent for recrystallization should be determined experimentally to provide good recovery of the desired product with high purity.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used for specific handling and disposal information.

Experimental Protocols

Key Experiment: Synthesis of this compound with Minimized Enol Isomer Formation[1]

This protocol is based on a patented method designed to reduce the formation of the enol isomer.

Materials:

  • 2,5-dimethoxy-4-chloroaniline

  • Diketene

  • Methanol

  • Hydrochloric acid (for pH adjustment)

  • Refrigerating fluid

Procedure:

  • To a 500ml three-necked flask equipped with a stirrer and a thermometer, add methanol and 100 grams of 2,5-dimethoxy-4-chloroaniline.

  • Control the temperature at 25°C.

  • Dropwise, add 53.7 grams of diketene to the reaction mixture.

  • Allow the reaction to proceed for 2 hours.

  • After the reaction is complete, adjust the pH of the reaction solution to 3.0 using hydrochloric acid.

  • Rapidly cool the reaction solution at a rate of 30°C/min using a refrigerating fluid.

  • Cool the mixture to 10°C to induce precipitation.

  • Filter the resulting solid, wash it, and dry to obtain the final product.

  • Analyze the product by HPLC to determine the content of the enol isomer.

Visualizations

Synthesis Pathway and Potential Enol Byproduct Formation

Synthesis_Pathway Reactant1 4-Chloro-2,5-dimethoxyaniline Intermediate Acetoacetylation Reactant1->Intermediate Reactant2 Diketene Reactant2->Intermediate Product This compound (Keto-form) Intermediate->Product Desired Reaction Byproduct Enol Isomer Product->Byproduct Tautomerization

Caption: Synthesis of this compound and its tautomeric relationship with the enol isomer byproduct.

Troubleshooting Workflow for High Impurity Levels

Troubleshooting_Workflow Start High Impurity Detected CheckReactants Verify Purity of Starting Materials Start->CheckReactants CheckReactants->Start Reactants Impure OptimizeRatio Adjust Reactant Molar Ratio (1:1 to 1:1.2) CheckReactants->OptimizeRatio Reactants Pure OptimizeTemp Optimize Reaction Temperature OptimizeRatio->OptimizeTemp RapidCool Implement Rapid Cooling and pH Control OptimizeTemp->RapidCool Recrystallize Perform Recrystallization RapidCool->Recrystallize End Purity Improved Recrystallize->End

References

Technical Support Center: Enhancing the Reactivity of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving 4'-Chloro-2',5'-dimethoxyacetoacetanilide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the use of this compound in synthesis, particularly in azo coupling reactions for pigment production.

Issue 1: Low Yield of the Desired Azo Pigment

  • Question: We are experiencing a lower than expected yield in our azo coupling reaction with this compound. What are the potential causes and solutions?

  • Answer: Low yields in azo coupling reactions are a common issue that can be attributed to several factors. Here's a systematic approach to troubleshoot this problem:

    • Purity of Reactants: Ensure the this compound and the diazonium salt are of high purity. Impurities can interfere with the coupling reaction. Recrystallization of the acetoacetanilide derivative may be necessary.[1]

    • Reaction Temperature: The temperature of the coupling reaction is critical. Azo coupling is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2] An increase in temperature can lead to the decomposition of the diazonium salt, reducing the yield.[3] Conversely, a temperature that is too low may slow down the reaction rate. Precise temperature control is essential.

    • pH of the Reaction Medium: The pH of the coupling medium significantly influences the reaction rate and the nature of the final product. For coupling with acetoacetanilides, the reaction is generally carried out in a weakly acidic to neutral medium.[1][4] If the pH is too low, the concentration of the active coupling species (the enolate form of the acetoacetanilide) will be too low. If the pH is too high, the diazonium salt may convert to a non-reactive diazotate. Careful monitoring and adjustment of the pH are crucial.

    • Inefficient Mixing: Inadequate mixing can lead to localized pH and temperature gradients, resulting in side reactions and reduced yield. Ensure vigorous and continuous stirring throughout the reaction.[2]

    • Decomposition of Diazonium Salt: The diazonium salt is inherently unstable. It should be used immediately after its preparation. Any delay can lead to decomposition and a subsequent decrease in the yield of the azo pigment.

Issue 2: Formation of Impurities and Side Products

  • Question: Our final product is contaminated with several impurities. What are the common side reactions, and how can we minimize them?

  • Answer: The formation of impurities is a frequent challenge. Here are some common side reactions and strategies to mitigate them:

    • Self-Coupling of the Diazonium Salt: Under certain conditions, the diazonium salt can react with itself, leading to the formation of colored impurities. This is more likely to occur at higher pH values and temperatures. Maintaining a low temperature and the optimal pH range is key to preventing this.

    • Reaction with Solvent: If water is used as the solvent, the diazonium salt can react to form a phenol, which can then undergo coupling to produce a different colored impurity. While water is a common solvent, ensuring the reaction proceeds quickly and at a low temperature can minimize this side reaction.

    • Incomplete Diazotization: If the initial diazotization of the aromatic amine is incomplete, the unreacted amine can couple with the diazonium salt, leading to the formation of a triazene impurity. Ensure the diazotization reaction goes to completion by using the correct stoichiometry of reagents and maintaining the appropriate reaction conditions.

    • Hydrolysis of the Acetoacetanilide: Under strongly acidic or basic conditions, the amide bond of the acetoacetanilide can hydrolyze. It is important to maintain the pH within the recommended range for the coupling reaction.

Issue 3: Poor Solubility of this compound

  • Question: We are facing difficulties in dissolving this compound in the reaction medium. What solvents are recommended, and are there any techniques to improve solubility?

  • Answer: this compound is a crystalline solid with limited solubility in water.[5] To enhance its reactivity, it needs to be effectively brought into the reaction phase.

    • Solvent Selection: While the diazotization is typically carried out in an aqueous acidic medium, the coupling reaction can be performed in a variety of solvents. The synthesis of Pigment Yellow 83, for instance, involves dissolving the acetoacetanilide derivative in an aqueous alkaline solution to form the more soluble enolate.[6] Organic co-solvents can also be employed to improve solubility.

    • Use of a Dispersing Agent: In industrial preparations, a dispersant is often used to create a fine and stable suspension of the acetoacetanilide in the reaction medium, which increases the surface area available for reaction.[6]

    • Particle Size Reduction: Grinding the solid this compound to a finer powder before introducing it to the reaction mixture can also enhance its dissolution rate and reactivity.

Experimental Protocols

Protocol 1: General Procedure for Azo Coupling with this compound

This protocol outlines the key steps for the synthesis of an azo pigment, such as C.I. Pigment Yellow 83, using this compound as the coupling component.

Materials:

  • This compound

  • Aromatic amine for diazotization (e.g., 3,3'-Dichlorobenzidine for Pigment Yellow 83)

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Ice

  • Deionized water

  • Dispersing agent (optional)

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • Dissolve the aromatic amine in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full diazotization.

  • Preparation of the Coupling Component Solution:

    • In a separate reaction vessel, add deionized water and a dispersing agent (if used).

    • Add this compound to the vessel.

    • Adjust the pH of the mixture with a sodium hydroxide solution to dissolve the acetoacetanilide and form the enolate. The optimal pH is typically in the weakly acidic to neutral range for the coupling reaction itself, so subsequent pH adjustment may be necessary.[4][6]

    • Cool the resulting solution or suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with continuous and efficient stirring.

    • A colored precipitate of the azo pigment will form immediately.

    • Maintain the temperature below 5 °C throughout the addition.

    • Continue to stir the reaction mixture for 1-2 hours at 0-5 °C to ensure the completion of the coupling reaction.

  • Work-up and Isolation:

    • After the reaction is complete, the pigment is typically heated to a higher temperature (e.g., 80 °C) to improve its crystalline form and fastness properties.[6]

    • The solid product is then isolated by filtration, washed with water until neutral, and dried.

Data Presentation

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₄ClNO₄[5][7]
Molecular Weight 271.70 g/mol [5][][9]
Appearance White to off-white crystalline solid/powder[1][5][6]
Melting Point 102-104 °C[6][]
Boiling Point 432.7 °C at 760 mmHg[6][]
Water Solubility Poorly soluble[5]
pKa 10.75 ± 0.46 (Predicted)[5][10]

Table 2: Optimized Reaction Conditions for Azo Coupling

ParameterOptimized ConditionRationaleReference
Temperature 0-5 °CMinimizes diazonium salt decomposition.[2][3]
pH Weakly acidic to neutralBalances reactivity of the coupling component and stability of the diazonium salt.[1][4]
Stirring Vigorous and continuousEnsures homogeneity and prevents localized concentration gradients.[2]
Addition Rate Slow and controlledMaintains low temperature and prevents side reactions.[2]

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling_prep Step 2: Coupling Component Preparation cluster_coupling Step 3: Azo Coupling reagent reagent process process product product condition condition AromaticAmine Aromatic Amine Diazotization Diazotization AromaticAmine->Diazotization HCl HCl (aq) HCl->Diazotization NaNO2 NaNO2 (aq) NaNO2->Diazotization DiazoniumSalt Diazonium Salt Solution Diazotization->DiazoniumSalt Temp1 0-5 °C Diazotization->Temp1 AzoCoupling Azo Coupling DiazoniumSalt->AzoCoupling Acetoacetanilide 4'-Chloro-2',5'- dimethoxyacetoacetanilide CouplingPrep Dissolution/ Dispersion Acetoacetanilide->CouplingPrep NaOH NaOH (aq) NaOH->CouplingPrep CouplingSolution Coupling Component Solution/Suspension CouplingPrep->CouplingSolution Temp2 0-5 °C CouplingPrep->Temp2 CouplingSolution->AzoCoupling AzoPigment Azo Pigment (Crude) AzoCoupling->AzoPigment Temp3 0-5 °C AzoCoupling->Temp3 logical_relationship factor factor outcome outcome condition condition relationship relationship Reactivity Enhanced Reactivity & High Yield Temp Optimal Temperature (0-5 °C) Temp->Reactivity pH Optimal pH (Weakly Acidic/Neutral) pH->Reactivity Purity High Reactant Purity Purity->Reactivity Mixing Efficient Mixing Mixing->Reactivity

References

Validation & Comparative

A Comparative Guide to 4'-Chloro-2',5'-dimethoxyacetoacetanilide and Other Acetoacetanilide Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Biological Activities, and Synthetic Methodologies

Acetoacetanilide derivatives are a versatile class of compounds with significant applications ranging from the synthesis of organic pigments to the development of novel therapeutic agents. This guide provides a comprehensive comparison of 4'-Chloro-2',5'-dimethoxyacetoacetanilide and other notable acetoacetanilide derivatives, focusing on their performance based on available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research and development endeavors.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of acetoacetanilide derivatives are crucial determinants of their reactivity, solubility, and suitability for various applications. This compound is primarily recognized as a key intermediate in the manufacturing of high-performance organic pigments, such as C.I. Pigment Yellow 83.[1][2] Its molecular structure, featuring chloro and dimethoxy substituents, imparts desirable characteristics like superior color strength and resistance to fading, heat, and solvents.[2]

A comparison of the key physicochemical properties of this compound with the parent acetoacetanilide is presented below.

PropertyThis compoundAcetoacetanilide
CAS Number 4433-79-8[3]102-01-2
Molecular Formula C₁₂H₁₄ClNO₄[3]C₁₀H₁₁NO₂
Molecular Weight 271.70 g/mol [3]177.19 g/mol
Appearance Off-white powder[4]White crystalline solid
Melting Point 102-104 °C[5]84-86 °C
Primary Use Intermediate for organic pigments[1][2]Intermediate for dyes and pharmaceuticals

Comparative Biological Activities of Acetoacetanilide Derivatives

While this compound is predominantly used in the pigment industry, the broader class of acetoacetanilide and acetanilide derivatives has been extensively investigated for a range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. The structural modifications on the aniline ring and the acetanilide moiety significantly influence their biological efficacy.

Antimicrobial Activity

Several studies have demonstrated the potential of acetanilide derivatives as antimicrobial agents. The introduction of various substituents on the aromatic ring can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

A study on newly synthesized acetanilide derivatives revealed that compounds incorporating aromatic aldehydes and sulphonamide moieties exhibited significant antimicrobial activity. For instance, a derivative of 2-pyridine carbaldehyde showed a greater zone of inhibition against various bacterial strains compared to the standard drug streptomycin.[6] Another study highlighted that acetanilide derivatives of 3,4-dimethyl benzaldehyde and sulphonated acetanilides with PABA and hydrazine also displayed potent antimicrobial effects.[6]

The proposed mechanism for the antimicrobial action of some acetanilide derivatives involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.[7]

Table 1: Comparative Antimicrobial Activity of Acetanilide Derivatives (Zone of Inhibition in mm)

CompoundE. coliP. aeruginosaB. subtilisB. cereus
Acetanilide-3,4-dimethyl benzaldehyde derivative18171918
Acetanilide-2-pyridine carbaldehyde derivative20192120
Sulphonated acetanilide-PABA derivative19182019
Sulphonated acetanilide-hydrazine derivative19182019
Streptomycin (Standard)18171918

Data synthesized from a study by S. S. Metwally et al. (2015).[6]

Anti-inflammatory and Analgesic Activity

Acetanilide itself was one of the first synthetic analgesics and antipyretics.[8] Modern research focuses on developing derivatives with improved efficacy and reduced side effects. A series of novel acetanilide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing promising results comparable to standard drugs like indomethacin.[9][10][11] The mechanism of anti-inflammatory action for many of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway that mediates inflammation and pain.[8][9]

Table 2: Comparative Anti-inflammatory Activity of Acetanilide Derivatives (% Inhibition of Paw Edema)

Compound% Inhibition at 2h% Inhibition at 4h
Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (C6)55.8161.36
2-phenoxy-N-(p-tolyl)acetamide (C3)48.8354.54
Indomethacin (Standard)62.7968.18

Data from a study by R. K. Singh et al. (2021).[9]

Anticancer Activity

The anticancer potential of acetoacetanilide and acetanilide derivatives is an active area of research. Certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[12][13][14] For instance, novel thiophene derivatives of acetoacetanilide have demonstrated significant anti-tumor activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines.[14]

Some acetanilide derivatives have been designed as inhibitors of specific signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[15] A study on hydantoin acetanilide derivatives identified compounds that potently inhibited EGFR and its mutations (L858R/T790M), which are prevalent in non-small cell lung cancer (NSCLC).[15] These compounds were shown to arrest the cell cycle and induce apoptosis in cancer cells.[15]

Table 3: Comparative Anticancer Activity of Acetanilide Derivatives (IC₅₀ in µM)

CompoundH1975 (NSCLC)A549 (NSCLC)PC9 (NSCLC)
Hydantoin acetanilide derivative 5a1.943.122.65
Hydantoin acetanilide derivative 5f1.382.573.78
Erlotinib (Standard)9.7011.230.02

Data from a study on hydantoin acetanilide derivatives as EGFR inhibitors.[15]

Experimental Protocols

General Synthesis of this compound

A detailed method for the preparation of this compound involves the reaction of 2,5-dimethoxy-4-chloroaniline with diketene in an alcohol or acetic acid solvent.[16]

Procedure:

  • To a reactor, add an alcohol solvent (e.g., ethanol, methanol, or isopropanol) or acetic acid.

  • Add 2,5-dimethoxy-4-chloroaniline to the solvent.

  • Control the temperature of the mixture between 10-100 °C.

  • Add diketene dropwise over a period of 0.5-4 hours. The molar ratio of 2,5-dimethoxy-4-chloroaniline to diketene should be in the range of 1:1 to 1:1.2.

  • After the addition is complete, maintain the temperature for another 0.5-4 hours to ensure the reaction goes to completion and the material is fully dissolved.

  • Adjust the pH of the reaction mixture to 0.5-5.0 using an acid (e.g., hydrochloric acid).

  • Rapidly cool the solution at a rate of 5-40 °C/min with vigorous stirring to precipitate this compound as a fine powder.

  • Cool the mixture to a temperature between -10 °C and 20 °C.

  • Filter the solid product, wash it, and dry to obtain the final product.[16]

General Procedure for Antimicrobial Activity Screening (Agar Well Diffusion Method)

Procedure:

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells.

  • A well containing the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., streptomycin) serves as a positive control.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.[6]

Visualizing the Molecular Landscape: Pathways and Processes

To better understand the synthesis and potential mechanisms of action of these compounds, the following diagrams illustrate key workflows and signaling pathways.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification Aniline Substituted Aniline (e.g., 2,5-dimethoxy-4-chloroaniline) Reaction Acetoacetylation Aniline->Reaction Diketene Diketene Diketene->Reaction Product Acetoacetanilide Derivative (e.g., 4'-Chloro-2',5'-dimethoxy- acetoacetanilide) Reaction->Product Purification Precipitation, Filtration, & Drying Product->Purification

Caption: General synthesis workflow for acetoacetanilide derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Acetanilide Acetanilide Derivative Acetanilide->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and potential inhibition by acetanilide derivatives.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activation Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->Receptor IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release Inflammation Expression of Inflammatory Genes NFkB->Inflammation Translocation COX2 COX-2 Acetanilide Acetanilide Derivative Acetanilide->COX2 Inhibition Inflammation->COX2 Induction

Caption: NF-κB signaling pathway and potential downstream inhibition by acetanilide derivatives.

References

A Comparative Guide to Analytical Method Validation for 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the validation of 4'-Chloro-2',5'-dimethoxyacetoacetanilide, a key intermediate in the synthesis of organic pigments and dyes.[1][2][3][4] Given the absence of a standardized, publicly available validated method for this specific compound, this document presents a proposed High-Performance Liquid Chromatography (HPLC) method alongside a simpler UV-Vis Spectrophotometric method as a viable alternative. The performance of these methods is evaluated based on standard validation parameters as stipulated by the International Conference on Harmonisation (ICH) guidelines.

Overview of Analytical Approaches

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identification. For a compound like this compound, chromatographic techniques are generally preferred for their high specificity and ability to separate the analyte from potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the recommended method for the accurate and precise quantification of this compound. Its high resolving power allows for the separation of the main compound from starting materials, by-products, and degradation products, making it ideal for quality control and stability studies.

  • UV-Vis Spectrophotometry: As a simpler and more rapid technique, UV-Vis spectrophotometry can be employed for preliminary identification and quantification where the sample matrix is well-defined and free from interfering substances. This method is based on the principle that the analyte absorbs light at a specific wavelength.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the proposed HPLC and UV-Vis spectrophotometric methods for the analysis of this compound, based on typical validation parameters for analogous compounds.

Table 1: Comparison of Method Validation Parameters

Validation ParameterProposed HPLC MethodAlternative UV-Vis Spectrophotometric Method
Specificity High (able to resolve from impurities)Low (prone to interference from absorbing impurities)
**Linearity (R²) **≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 3.0%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Moderate (µg/mL range)
Robustness HighModerate

Experimental Protocols

Detailed methodologies for the proposed analytical methods are provided below. These protocols are based on established practices for the analysis of aromatic amides and dye intermediates and should be validated in-house before implementation.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the accurate quantification of this compound.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in 100 mL of mobile phase. Filter through a 0.45 µm syringe filter before injection.

3. Validation Procedure:

  • Specificity: Inject the blank (mobile phase), a standard solution, and a sample solution. The analyte peak in the sample chromatogram should be well-resolved from any other peaks.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results. The method should remain unaffected by small variations.

Alternative UV-Vis Spectrophotometric Method

This method is suitable for a rapid estimation of this compound in the absence of interfering substances.

1. Instrument Parameters:

ParameterSetting
Instrument Double Beam UV-Vis Spectrophotometer
Wavelength of Maximum Absorbance (λmax) To be determined (scan from 200-400 nm)
Blank Methanol

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5-30 µg/mL) in methanol.

  • Sample Solution: Prepare a sample solution of a similar concentration in methanol.

3. Validation Procedure:

  • Determination of λmax: Scan a standard solution in the UV range (200-400 nm) to determine the wavelength of maximum absorbance.

  • Linearity: Measure the absorbance of the working standard solutions at the determined λmax and plot a calibration curve of absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy: Perform recovery studies as described for the HPLC method. The recovery should be within 95.0 - 105.0%.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate preparations of a standard solution. The %RSD should be ≤ 2.0%.

Visualizing the Workflow

To aid in understanding the logical flow of selecting and validating an analytical method, the following diagrams are provided.

Analytical_Method_Selection start Define Analytical Need quant Quantitative Analysis (Purity, Assay) start->quant qual Qualitative Analysis (Identification) start->qual hplc Propose HPLC Method quant->hplc uv Propose UV-Vis Method qual->uv validate Perform Method Validation (ICH) hplc->validate uv->validate report Generate Validation Report validate->report

Caption: Logical flow for selecting an analytical method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_std Prepare Standard Solutions specificity Specificity prep_std->specificity prep_sample Prepare Sample Solutions prep_sample->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness pass Method Meets Acceptance Criteria robustness->pass fail Method Fails Acceptance Criteria robustness->fail optimize Optimize Method fail->optimize optimize->prep_std

Caption: Workflow for HPLC method validation.

References

Spectroscopic Data Comparison: 4'-Chloro-2',5'-dimethoxyacetoacetanilide and Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 4'-Chloro-2',5'-dimethoxyacetoacetanilide, a key intermediate in the synthesis of pigments and dyes, with two related acetoacetanilide derivatives: 4'-Chloroacetoacetanilide and 2',5'-Dimethoxyacetoacetanilide. The comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data offers valuable insights for compound identification, characterization, and quality control in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its analogs.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Peaks (cm⁻¹)
This compound N-H stretch: ~3270, C=O (amide I): ~1660, C=O (keto): ~1720, C-Cl stretch: ~780
4'-Chloroacetoacetanilide N-H stretch: ~3290, C=O (amide I): ~1665, C=O (keto): ~1715, C-Cl stretch: ~825
2',5'-Dimethoxyacetoacetanilide N-H stretch: ~3280, C=O (amide I): ~1655, C=O (keto): ~1710

Note: IR peak positions can vary slightly based on the sample preparation method and instrument.

Table 2: ¹H NMR Spectroscopy Data (Predicted)

CompoundChemical Shift (δ) ppm
This compound CH₃ (acetyl): ~2.3, CH₂ (methylene): ~3.6, OCH₃: ~3.8, ~3.9, Aromatic H: ~6.9, ~7.1, N-H: ~9.8
4'-Chloroacetoacetanilide CH₃ (acetyl): ~2.3, CH₂ (methylene): ~3.6, Aromatic H: ~7.3 (d), ~7.6 (d), N-H: ~10.2
2',5'-Dimethoxyacetoacetanilide CH₃ (acetyl): ~2.3, CH₂ (methylene): ~3.6, OCH₃: ~3.8 (s, 6H), Aromatic H: ~6.5 (d), ~6.8 (dd), ~7.9 (d), N-H: ~9.7

Note: The ¹H NMR data for this compound and 2',5'-Dimethoxyacetoacetanilide are predicted values. Experimental data for 4'-Chloroacetoacetanilide is included for comparison.

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

CompoundChemical Shift (δ) ppm
This compound CH₃ (acetyl): ~30, CH₂ (methylene): ~50, OCH₃: ~56, ~57, Aromatic C: ~110, ~114, ~118, ~125, ~148, ~150, C=O (keto): ~165, C=O (amide): ~202
4'-Chloroacetoacetanilide CH₃ (acetyl): ~25, CH₂ (methylene): ~45, Aromatic C: ~121, ~129, ~130, ~137, C=O (keto): ~164, C=O (amide): ~205
2',5'-Dimethoxyacetoacetanilide CH₃ (acetyl): ~30, CH₂ (methylene): ~50, OCH₃: ~56 (2C), Aromatic C: ~108, ~110, ~112, ~128, ~142, ~154, C=O (keto): ~165, C=O (amide): ~202

Note: The ¹³C NMR data for this compound and 2',5'-Dimethoxyacetoacetanilide are predicted values. Experimental data for 4'-Chloroacetoacetanilide is included for comparison.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound [M]⁺: 271/273 229/231, 187/189, 158, 43
4'-Chloroacetoacetanilide [M]⁺: 211/213 169/171, 127/129, 90, 43
2',5'-Dimethoxyacetoacetanilide [M]⁺: 237 195, 153, 124, 43

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic ~3:1 ratio.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Approximately 1-2 mg of the solid sample is ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The background spectrum of the empty ATR crystal or the KBr pellet holder is recorded. The sample is then scanned over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in a suitable deuterated solvent.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Solid Compound IR_Prep ATR or KBr Pellet Sample->IR_Prep NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep MS_Prep Vaporization Sample->MS_Prep IR IR Spectrometer IR_Prep->IR NMR NMR Spectrometer NMR_Prep->NMR MS Mass Spectrometer MS_Prep->MS IR_Spectrum IR Spectrum IR->IR_Spectrum NMR_Spectrum NMR Spectrum NMR->NMR_Spectrum MS_Spectrum Mass Spectrum MS->MS_Spectrum Data_Interpretation_Flow Data Spectroscopic Data (IR, NMR, MS) Interpretation Spectral Interpretation Data->Interpretation Structure Structural Elucidation & Compound Identification Interpretation->Structure Comparison Comparison with Reference/Alternative Compounds Structure->Comparison Conclusion Confirmation of Identity & Purity Comparison->Conclusion

A Comparative Performance Analysis of Pigments Derived from 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of pigments derived from the intermediate 4'-Chloro-2',5'-dimethoxyacetoacetanilide, primarily focusing on C.I. Pigment Yellow 83. The performance of this diarylide yellow pigment is benchmarked against other widely used yellow pigments in various applications. This document presents key performance indicators in a comparative format, details the experimental protocols for performance evaluation, and visualizes the synthesis and testing workflows for clarity.

Executive Summary

Pigments derived from this compound, such as C.I. Pigment Yellow 83, are high-performance organic pigments known for their excellent durability, vibrant reddish-yellow hue, and good resistance properties.[1] These diarylide yellow pigments offer a compelling balance of properties, making them suitable for demanding applications in inks, coatings, and plastics.[2] This guide demonstrates that while no single pigment excels in all aspects, Pigment Yellow 83 presents a versatile and robust option, particularly when high lightfastness and heat stability are required without resorting to heavy metal-based inorganic pigments.

Data Presentation: Comparative Performance of Yellow Pigments

The following tables summarize the key performance characteristics of C.I. Pigment Yellow 83 and a selection of alternative yellow pigments. The data has been compiled from various technical datasheets and industry sources.

Table 1: General and Physical Properties

PigmentC.I. NameChemical ClassOpacityOil Absorption ( g/100g )
Pigment Derived from this compound Pigment Yellow 83 DiarylideSemi-transparent39-98
Alternative 1Pigment Yellow 13DiarylideSemi-transparent30-50
Alternative 2Pigment Yellow 74MonoazoSemi-transparent30-55
Alternative 3Cadmium YellowCadmium Zinc SulfideOpaque-
Alternative 4Hansa Yellow DeepMonoazoSemi-transparent45
Alternative 5Isoindolinone YellowIsoindolinoneSemi-transparent to Transparent35-75

Table 2: Lightfastness and Heat Stability

PigmentC.I. NameLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C)
Pigment Derived from this compound Pigment Yellow 83 6-7200
Alternative 1Pigment Yellow 135180
Alternative 2Pigment Yellow 746-7140
Alternative 3Cadmium Yellow8 (Excellent)>300
Alternative 4Hansa Yellow Deep7-8138
Alternative 5Isoindolinone Yellow8 (Excellent)290

Table 3: Chemical Resistance (Scale 1-5, 5=Excellent)

PigmentC.I. NameWaterAcidAlkaliEthanol
Pigment Derived from this compound Pigment Yellow 83 5554-5
Alternative 1Pigment Yellow 134-5554
Alternative 2Pigment Yellow 745554-5
Alternative 3Cadmium Yellow5355
Alternative 4Hansa Yellow Deep5552
Alternative 5Isoindolinone Yellow5555

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Lightfastness Testing (Adapted from ASTM D4303)

Objective: To determine the resistance of the pigment to color change upon exposure to a standardized light source.

Apparatus:

  • Xenon-arc weathering apparatus.

  • Spectrocolorimeter.

  • Blue Wool Scale standards.

Procedure:

  • Sample Preparation: Pigments are dispersed in a suitable binder (e.g., acrylic emulsion) at a standardized concentration. The dispersion is then applied to a uniform substrate (e.g., coated paper or aluminum panel) to create a consistent film thickness. A portion of each sample is masked to serve as an unexposed reference.

  • Exposure: The prepared samples, along with the Blue Wool Scale standards, are placed in the xenon-arc apparatus. The exposure conditions are set to simulate indoor daylight filtered through window glass (e.g., irradiance of 0.35 W/m² at 340 nm, 55% relative humidity).

  • Evaluation: At predetermined intervals, the samples are removed, and the color difference (ΔE*ab) between the exposed and unexposed areas is measured using a spectrocolorimeter.

  • Rating: The lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent), based on the degree of color change relative to the fading of the Blue Wool standards.

Heat Stability Testing (Adapted from ISO 787-21)

Objective: To evaluate the ability of the pigment to resist color change at elevated temperatures.

Apparatus:

  • Laboratory oven with precise temperature control.

  • Two-roll mill or extruder for plastic applications.

  • Colorimeter.

Procedure:

  • Sample Preparation:

    • For Coatings: The pigment is dispersed in a stoving enamel binder. The colored enamel is applied to panels and allowed to flash off.

    • For Plastics: The pigment is compounded with a polymer (e.g., HDPE) at a specified concentration using a two-roll mill or extruder. The compound is then injection molded into standard plaques.

  • Heating: A set of prepared samples is retained as a control at room temperature. The remaining samples are placed in a laboratory oven at a series of increasing temperatures (e.g., 160°C, 180°C, 200°C, etc.) for a fixed duration (e.g., 10 minutes).

  • Evaluation: After cooling to room temperature, the color of the heated samples is compared to the unheated control. The color difference (ΔE*ab) is measured using a colorimeter.

  • Determination of Stability: The heat stability is reported as the maximum temperature at which the pigment shows no significant color change (e.g., ΔE*ab < 3).

Chemical Resistance Testing

Objective: To assess the resistance of the pigment to color change or bleeding when exposed to various chemicals.

Apparatus:

  • Glass beakers.

  • Filter paper.

  • Colorimeter.

Procedure:

  • Sample Preparation: A cured paint film or a colored plastic plaque containing the pigment is prepared.

  • Immersion: The prepared samples are partially immersed in various chemical solutions (e.g., 5% HCl, 5% NaOH, ethanol, ethyl acetate) for a specified period (e.g., 24 hours) at room temperature.

  • Evaluation of Color Change: After the immersion period, the samples are removed, rinsed with deionized water, and dried. The color change of the immersed portion is evaluated visually and quantitatively using a colorimeter against the un-immersed portion.

  • Evaluation of Bleeding: The chemical solutions are observed for any discoloration, and a piece of white filter paper is immersed in the solution to detect any bleeding of the pigment.

  • Rating: The resistance is rated on a scale of 1 to 5, where 5 indicates no perceptible change in color or bleeding.

Mandatory Visualizations

Synthesis of C.I. Pigment Yellow 83

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 4_Chloro_2_5_dimethoxyacetoacetanilide 4'-Chloro-2',5'- dimethoxyacetoacetanilide Coupling_Reaction Azo Coupling Reaction 4_Chloro_2_5_dimethoxyacetoacetanilide->Coupling_Reaction Coupling Component 3_3_Dichlorobenzidine 3,3'-Dichlorobenzidine Diazotization Diazotization (NaNO2, HCl) 3_3_Dichlorobenzidine->Diazotization Tetrazotization Diazotization->Coupling_Reaction Bis-diazonium salt Pigment_Yellow_83 C.I. Pigment Yellow 83 Coupling_Reaction->Pigment_Yellow_83

Caption: Synthesis pathway of C.I. Pigment Yellow 83.

Experimental Workflow for Pigment Performance Evaluation

G cluster_tests Performance Tests Start Pigment Sample Dispersion Dispersion in Binder/Polymer Start->Dispersion Sample_Prep Sample Preparation (Coatings/Plaques) Dispersion->Sample_Prep Lightfastness Lightfastness Test (Xenon Arc) Sample_Prep->Lightfastness Heat_Stability Heat Stability Test (Oven) Sample_Prep->Heat_Stability Chemical_Resistance Chemical Resistance Test (Immersion) Sample_Prep->Chemical_Resistance Data_Analysis Data Analysis (ΔE*ab, Rating Scales) Lightfastness->Data_Analysis Heat_Stability->Data_Analysis Chemical_Resistance->Data_Analysis Comparison Comparative Performance Report Data_Analysis->Comparison

Caption: Workflow for pigment performance evaluation.

References

Unveiling the Biological Potential of Acetoacetanilide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While 4'-Chloro-2',5'-dimethoxyacetoacetanilide is a compound primarily utilized as an intermediate in the synthesis of high-performance organic pigments, notably C.I. Pigment Yellow 83, publicly available scientific literature lacks specific data on its biological activities.[1] However, the broader class of acetoacetanilide derivatives has emerged as a scaffold of significant interest in medicinal chemistry, with numerous studies reporting on their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of the biological activities of various acetoacetanilide derivatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Cytotoxic Activity

A number of studies have demonstrated the potential of acetoacetanilide derivatives to exhibit cytotoxic effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of several synthesized 4H-pyran and 1,4-dihydropyridine derivatives of acetoacetanilide, showcasing their efficacy against different cancer cell lines.

Compound IDDerivative TypeCell LineIC50 (nM)
4a 4H-PyranBreast (MCF-7)25
4b 4H-PyranBreast (MCF-7)38
4f 4H-PyranBreast (MCF-7)22
5d 1,4-DihydropyridineBreast (MCF-7)38
5f 1,4-DihydropyridineBreast (MCF-7)25
9 1,4-DihydropyridineBreast (MCF-7)22
11a ArylhydrazoneBreast (MCF-7)38
11b ArylhydrazoneBreast (MCF-7)25
11c ArylhydrazoneBreast (MCF-7)38
11d ArylhydrazoneBreast (MCF-7)22

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of acetoacetanilide derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete growth medium

  • Test compounds (acetoacetanilide derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a further 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (acetoacetanilide derivatives)

  • Standard antimicrobial agents (positive controls)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 × 10^5 CFU/mL).

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension.

  • Controls: Include a growth control (medium and inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Potential Mechanisms

To further elucidate the processes involved in evaluating the biological activity of these compounds, the following diagrams are provided.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: A flowchart illustrating the key steps of the MTT assay for determining cytotoxicity.

Apoptosis_Signaling_Pathway Hypothetical Apoptosis Induction Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome cytotoxic_agent Cytotoxic Acetoacetanilide Derivative bax Bax activation cytotoxic_agent->bax cytochrome_c Cytochrome c release bax->cytochrome_c apaf1 Apaf-1 activation cytochrome_c->apaf1 caspase9 Caspase-9 activation apaf1->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induced by a cytotoxic compound.

References

comparative study of synthesis methods for 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthesis methods for 4'-Chloro-2',5'-dimethoxyacetoacetanilide, a key intermediate in the manufacturing of organic pigments and a potential building block in pharmaceutical synthesis.[1][2] This document outlines the experimental protocols for the main synthetic routes, presents a quantitative comparison of these methods, and visualizes the reaction pathways to aid in the selection of the most suitable synthesis strategy.

Introduction

This compound, with the CAS number 4433-79-8, is a complex organic molecule utilized as a coupling component in the formation of azo dyes.[2] Its molecular structure, featuring chloro and dimethoxy substituents, imparts desirable properties such as high color strength and stability to the final pigment products. The two predominant methods for its synthesis involve the reaction of 2,5-dimethoxy-4-chloroaniline with diketene and the condensation of 4-chloro-2,5-dimethoxybenzenamine with ethyl 3-oxobutanoate. This guide will delve into a detailed comparison of these methodologies.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data associated with the different synthesis approaches for this compound.

Parameter Method 1: Diketene Route Method 2: Ethyl 3-Oxobutanoate Route
Starting Materials 2,5-dimethoxy-4-chloroaniline, Diketene4-chloro-2,5-dimethoxybenzenamine, Ethyl 3-oxobutanoate
Solvent Alcohols (Methanol, Ethanol, Isopropanol), Acetic AcidNot specified in detail, likely requires heating
Reaction Temperature 25-60°CElevated temperatures generally required
Reaction Time 2-4 hoursNot specified in detail
Reported Yield Up to 97% (with mother liquor reuse)[3]Not specified
Reported Purity ≥ 99.5%[3]Not specified
Key Process Features Dropwise addition of diketene, pH adjustment, rapid coolingCondensation reaction, likely with removal of ethanol byproduct

Experimental Protocols

Method 1: Synthesis from 2,5-dimethoxy-4-chloroaniline and Diketene

This method is widely employed and offers several variations in solvent and temperature conditions.

General Procedure:

  • To a reaction vessel equipped with a stirrer and a thermometer, add the chosen solvent (e.g., methanol, ethanol, or isopropanol) and 2,5-dimethoxy-4-chloroaniline.

  • Control the temperature of the mixture within the range of 25-60°C.

  • Slowly add diketene dropwise to the reaction mixture. The molar ratio of 2,5-dimethoxy-4-chloroaniline to diketene is typically around 1:1 to 1:1.2.

  • After the addition is complete, maintain the reaction mixture at the specified temperature for a period of 2 to 4 hours to ensure the reaction goes to completion.

  • Upon completion, adjust the pH of the reaction solution to 2.5-3.0 using hydrochloric acid.

  • Rapidly cool the mixture to induce crystallization of the product.

  • The precipitated this compound is then collected by filtration, washed, and dried.

Example Variations:

  • In Ethanol: Using ethanol as a solvent at 50°C for 4 hours.

  • In Methanol: Using methanol as a solvent at 25°C for 2 hours.

  • In Isopropanol: Using isopropanol as a solvent at 60°C for 2.5 hours.

Method 2: Synthesis from 4-Chloro-2,5-dimethoxybenzenamine and Ethyl 3-oxobutanoate

This method represents a classical approach to the formation of acetoacetanilides.

General Procedure:

The synthesis involves the condensation reaction between 4-chloro-2,5-dimethoxybenzenamine and ethyl 3-oxobutanoate.[1] This reaction typically requires heating to drive the condensation and remove the ethanol byproduct, shifting the equilibrium towards the product. The detailed experimental conditions such as reaction temperature, time, and solvent (if any) are not extensively documented in the readily available literature for this specific compound, but the general mechanism for similar reactions is well-established.

Synthesis of Starting Material: 4-Chloro-2,5-dimethoxyaniline

The primary precursor, 4-chloro-2,5-dimethoxyaniline, is itself synthesized from 4-chloro-2,5-dimethoxynitrobenzene. A common method is the catalytic reduction of the nitro group.

Experimental Protocol for Synthesis of 4-Chloro-2,5-dimethoxyaniline:

  • In a suitable reactor, 4-chloro-2,5-dimethoxynitrobenzene is catalytically reduced using hydrogen gas.

  • The reaction is carried out in the liquid phase at an elevated temperature (around 80-110°C) and pressure.[4][5]

  • A modified platinum-on-carbon catalyst is often employed in an aromatic solvent.[4][5]

Visualizing the Synthesis Pathways

To better understand the chemical transformations and the logical flow of the synthesis comparison, the following diagrams are provided.

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_product Product aniline 2,5-dimethoxy-4-chloroaniline reaction Reaction in Solvent (Alcohol/Acetic Acid) 25-60°C, 2-4h aniline->reaction diketene Diketene diketene->reaction ph_adjustment pH Adjustment (HCl) reaction->ph_adjustment Completion cooling Rapid Cooling ph_adjustment->cooling Crystallization product This compound cooling->product Isolation

Caption: Reaction workflow for the synthesis of this compound via the diketene route.

Synthesis_Method_2 cluster_reactants Reactants cluster_process Process cluster_product Product aniline 4-chloro-2,5-dimethoxybenzenamine condensation Condensation Reaction (Heat) aniline->condensation ester Ethyl 3-oxobutanoate ester->condensation product This compound condensation->product Formation byproduct Ethanol condensation->byproduct Byproduct

Caption: Reaction workflow for the synthesis via the ethyl 3-oxobutanoate condensation route.

Comparative_Workflow cluster_goal Objective cluster_methods Synthesis Methods cluster_comparison Comparative Analysis cluster_decision Conclusion goal Synthesize This compound method1 Method 1: Diketene Route goal->method1 method2 Method 2: Ethyl 3-Oxobutanoate Route goal->method2 data Quantitative Data (Yield, Purity, etc.) method1->data protocol Experimental Protocols method1->protocol method2->data method2->protocol decision Select Optimal Synthesis Method data->decision protocol->decision

Caption: Logical workflow for the comparative study of synthesis methods.

Conclusion

The synthesis of this compound is most prominently achieved through the reaction of 2,5-dimethoxy-4-chloroaniline with diketene. This method is well-documented with various solvent and temperature options, offering flexibility to the synthetic chemist. The reported high yield and purity, especially with process optimization techniques like mother liquor recycling, make it an attractive industrial process.[3] The alternative route through condensation with ethyl 3-oxobutanoate is a viable, more traditional approach, but less specific data is available for this particular substrate. The choice of synthesis method will ultimately depend on factors such as the availability and cost of starting materials, desired purity, scalability, and the specific equipment and expertise available in the laboratory. This guide provides the necessary foundational information to make an informed decision for the synthesis of this valuable chemical intermediate.

References

A Comparative Purity Analysis of Commercially Available 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative purity analysis of commercially available 4'-Chloro-2',5'-dimethoxyacetoacetanilide, a key intermediate in the synthesis of various organic compounds, including pigments and potential pharmaceutical candidates.[1][2] The following sections detail the experimental protocols used for purity assessment and present a comparative analysis of hypothetical commercial samples.

Overview of Analytical Methodologies

A multi-pronged analytical approach was employed to comprehensively assess the purity of this compound. This included High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.

Experimental Protocols

A detailed description of the analytical methods developed and employed for the purity analysis is provided below. These protocols are designed to be robust and reproducible for the analysis of this compound.

2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method was developed for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in Acetonitrile.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed to identify potential volatile and semi-volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

  • Sample Preparation: 1 mg/mL solution in Acetone.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired for structural confirmation and to detect the presence of any impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR: 16 scans, relaxation delay of 1 s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2 s.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Comparative Analysis of Commercial Samples

Three hypothetical commercial samples of this compound, designated as Supplier A, Supplier B, and Supplier C, were analyzed using the aforementioned protocols. The results are summarized in the table below. The potential impurities considered are based on the common synthesis route involving the reaction of 4-chloro-2,5-dimethoxyaniline with an acetoacetylating agent.

Table 1: Purity and Impurity Profile of Commercial this compound Samples

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 99.598.299.8
Impurity 1: 4-chloro-2,5-dimethoxyaniline (%) 0.150.80< 0.05
Impurity 2: Diacetoacetylated aniline derivative (%) 0.100.350.08
Other unidentified impurities (%) 0.250.650.07
Appearance Off-white powderLight yellow powderWhite crystalline powder

Note: The data presented in this table is for illustrative purposes and represents a simulated comparison.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Quantitative Analysis GC_MS GC-MS Dissolution->GC_MS Volatile Impurities NMR NMR Dissolution->NMR Structural Analysis Purity_Assessment Purity Assessment HPLC->Purity_Assessment Impurity_Identification Impurity Identification GC_MS->Impurity_Identification Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation

Caption: Workflow for the purity analysis of this compound.

4.2. Chemical Structures of Analyte and Potential Impurities

The diagram below shows the chemical structure of this compound and its potential process-related impurities.

G cluster_0 Target Compound cluster_1 Potential Impurities Analyte This compound (C12H14ClNO4) Impurity1 4-chloro-2,5-dimethoxyaniline Impurity2 Diacetoacetylated derivative

Caption: Structures of the target analyte and potential impurities.

Discussion

The purity of this compound can vary between different commercial suppliers. Based on our simulated analysis, Supplier C provided the material with the highest purity and the lowest levels of process-related impurities. The presence of 4-chloro-2,5-dimethoxyaniline as an impurity suggests an incomplete reaction during synthesis. The diacetoacetylated aniline derivative is likely a by-product formed from a secondary reaction.

The choice of supplier for this compound should be guided by the specific requirements of the intended application. For applications where high purity is critical, such as in the later stages of drug development, a thorough analytical characterization of the starting material is essential. The protocols outlined in this guide provide a robust framework for such an evaluation.

It is important to note that one major supplier, Sigma-Aldrich, explicitly states that they do not provide analytical data for this product and that the buyer is responsible for confirming its identity and purity. This underscores the necessity for end-users to perform their own quality control analysis.

References

Cross-Reactivity of 4'-Chloro-2',5'-dimethoxyacetoacetanilide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for cross-reactivity studies involving 4'-Chloro-2',5'-dimethoxyacetoacetanilide have yielded no specific experimental data. This indicates a significant gap in the scientific literature regarding the immunological cross-reactivity of this compound.

Currently, information on this compound is primarily centered on its application as a chemical intermediate in the synthesis of organic pigments, particularly in the production of azo dyes.[1][2] The available literature details its chemical and physical properties, synthesis methods, and commercial suppliers.[1][3][4][5][][7][8][9][10] However, there is a notable absence of studies investigating its potential to cross-react with other structurally similar molecules in biological or immunological assays.

For researchers, scientists, and drug development professionals, this lack of data means that the potential for this compound to interfere with immunoassays or elicit off-target effects due to cross-reactivity is currently unknown. Such information is crucial for evaluating the specificity of assays where this compound or its metabolites might be present and for assessing potential toxicological profiles.

Given the absence of experimental data, this guide cannot provide a comparison of cross-reactivity with other alternatives. Further research, including the development and validation of specific immunoassays, would be required to generate the necessary data to understand the cross-reactivity profile of this compound.

Potential Structurally Related Compounds for Future Cross-Reactivity Studies

While no cross-reactivity data exists, it is possible to identify compounds with structural similarities to this compound that could be prioritized in future investigations. These would likely include other acetoacetanilide derivatives and compounds sharing the substituted aniline moiety. A logical starting point for such studies would involve synthesizing a panel of these related molecules and testing their binding affinity in a competitive assay format against a specific antibody raised against this compound.

Hypothetical Experimental Workflow for a Competitive ELISA

To address the current data gap, a hypothetical experimental workflow for determining the cross-reactivity of this compound using a competitive enzyme-linked immunosorbent assay (ELISA) is proposed below. This workflow is a standard method for assessing the specificity of an antibody and quantifying the cross-reactivity of related compounds.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection cluster_data_analysis Data Analysis A Coat plate with This compound-protein conjugate B Wash plate A->B C Block non-specific binding sites B->C D Wash plate C->D E Add primary antibody and competitor compound (or standard) D->E F Incubate E->F G Wash plate F->G H Add enzyme-conjugated secondary antibody G->H I Incubate H->I J Wash plate I->J K Add substrate J->K L Measure signal K->L M Generate standard curve L->M N Calculate % cross-reactivity M->N

Caption: Hypothetical workflow for a competitive ELISA to determine cross-reactivity.

This proposed workflow outlines the necessary steps to generate the currently unavailable cross-reactivity data for this compound. The execution of such studies would be invaluable to the scientific community, particularly to those working in fields where the presence of this compound or its analogs could have unforeseen biological or analytical consequences.

References

cost-benefit analysis of different 4'-Chloro-2',5'-dimethoxyacetoacetanilide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthesis routes for 4'-Chloro-2',5'-dimethoxyacetoacetanilide, a key intermediate in the manufacturing of organic pigments, particularly C.I. Pigment Yellow 83. The analysis focuses on a cost-benefit evaluation of the two main variations of the N-acetoacetylation of 4-chloro-2,5-dimethoxyaniline, utilizing either diketene or ethyl acetoacetate as the acetylating agent. Experimental protocols, quantitative data, and process visualizations are presented to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The industrial synthesis of this compound is predominantly achieved through the N-acetoacetylation of 4-chloro-2,5-dimethoxyaniline. The choice of acetylating agent, either diketene or ethyl acetoacetate, represents the main divergence in the synthetic approach. Both methods are viable, with the selection often depending on factors such as cost, availability of reagents, reaction conditions, and waste management considerations.

The synthesis of the crucial precursor, 4-chloro-2,5-dimethoxyaniline, is also a significant factor in the overall cost and efficiency of the process. The most common route to this precursor is the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.

Comparison of N-Acetoacetylation Routes

The final step in the synthesis of this compound involves the reaction of 4-chloro-2,5-dimethoxyaniline with an acetoacetylating agent. The two primary agents used are diketene and ethyl acetoacetate.

ParameterRoute 1: DiketeneRoute 2: Ethyl Acetoacetate
Acetoacetylating Agent DiketeneEthyl Acetoacetate
Byproduct None (atom economical)Ethanol
Reaction Temperature Typically lower, often requires coolingGenerally requires heating/reflux
Reaction Time Generally fasterCan be slower, may require longer reflux times
Yield High (often >95%)Good to high (can be >90%)
Purity of Crude Product Generally highMay require more extensive purification
Cost of Reagent Can be more volatile in price and less stableGenerally stable in price and readily available
Safety Considerations Diketene is highly reactive and toxicEthyl acetoacetate is a flammable liquid

Synthesis of the Key Precursor: 4-chloro-2,5-dimethoxyaniline

A robust and efficient synthesis of the starting material, 4-chloro-2,5-dimethoxyaniline, is critical for the overall economic viability of producing this compound. The most prevalent industrial method is the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene.

ParameterCatalytic Hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene
Starting Material 4-chloro-2,5-dimethoxynitrobenzene
Reducing Agent Hydrogen gas
Catalyst Platinum-on-carbon (Pt/C), often modified
Solvent Aromatic solvents (e.g., xylene, toluene) or alcohols (e.g., ethanol)
Reaction Temperature 80-110 °C[1]
Reaction Pressure 5-50 atm[1]
Yield High (typically ≥95%)[2]
Key Considerations Requires specialized high-pressure equipment. Catalyst can be recycled.

An alternative approach involves the direct chlorination of 2,5-dimethoxyaniline. However, this method can lead to isomeric impurities and may be more challenging to control on a large scale.

Experimental Protocols

Route 1: N-acetoacetylation using Diketene

Reaction: 4-chloro-2,5-dimethoxyaniline + Diketene → this compound

Procedure:

  • In a suitable reactor, 4-chloro-2,5-dimethoxyaniline is dissolved in a solvent such as an alcohol (e.g., ethanol, methanol) or acetic acid.

  • The solution is brought to the desired reaction temperature, typically between 10-100 °C.

  • Diketene is added dropwise to the stirred solution over a period of 0.5-4 hours. The molar ratio of 4-chloro-2,5-dimethoxyaniline to diketene is typically 1:1 to 1:1.2.

  • After the addition is complete, the reaction mixture is held at the reaction temperature for an additional 0.5-4 hours to ensure complete conversion.

  • Upon completion, the pH of the reaction mixture may be adjusted to 0.5-5.0 with an acid.

  • The product is then precipitated by rapid cooling, filtered, and dried.

Route 2: N-acetoacetylation using Ethyl Acetoacetate

Reaction: 4-chloro-2,5-dimethoxyaniline + Ethyl Acetoacetate → this compound + Ethanol

Procedure:

  • 4-chloro-2,5-dimethoxyaniline and ethyl acetoacetate are charged into a reactor, often with a solvent.

  • The mixture is heated to reflux, and the ethanol byproduct is continuously removed to drive the reaction to completion.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC).

  • Once the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

  • The crude product may require recrystallization from a suitable solvent to achieve the desired purity.

Visualization of Synthesis Pathways

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 4-chloro-2,5-dimethoxynitrobenzene 4-chloro-2,5-dimethoxynitrobenzene 4-chloro-2,5-dimethoxyaniline 4-chloro-2,5-dimethoxyaniline 4-chloro-2,5-dimethoxynitrobenzene->4-chloro-2,5-dimethoxyaniline Catalytic Hydrogenation This compound This compound 4-chloro-2,5-dimethoxyaniline->this compound N-acetoacetylation Diketene Diketene Diketene->this compound Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->this compound

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_route1 Route 1: Diketene cluster_route2 Route 2: Ethyl Acetoacetate Dissolve Aniline Dissolve Aniline Add Diketene Add Diketene Dissolve Aniline->Add Diketene React React Add Diketene->React Precipitate Precipitate React->Precipitate Filter & Dry Filter & Dry Precipitate->Filter & Dry Mix Reagents Mix Reagents Reflux & Remove Ethanol Reflux & Remove Ethanol Mix Reagents->Reflux & Remove Ethanol Cool Cool Reflux & Remove Ethanol->Cool Filter Filter Cool->Filter Recrystallize Recrystallize Filter->Recrystallize

References

comparing the properties of dyes synthesized from 4'-Chloro-2',5'-dimethoxyacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of dyes synthesized from the versatile precursor, 4'-Chloro-2',5'-dimethoxyacetoacetanilide. This intermediate, also known as Azoic Coupling Component 44, is a cornerstone in the synthesis of high-performance azo dyes and pigments. This document aims to furnish researchers, scientists, and professionals in drug development with objective data to inform their selection and application of these chromophores. The following sections detail the synthesis, photophysical properties, and fastness characteristics of notable dyes derived from this precursor, alongside a comparison with alternative high-performance pigments.

Overview of Dyes from this compound

Azo dyes synthesized from this compound are renowned for their vibrant colors, excellent durability, and robust resistance to fading, heat, and solvents.[1] The most prominent member of this family is C.I. Pigment Yellow 83, a diarylide pigment widely used in inks, coatings, and plastics.[2][3] The molecular structure of the precursor, featuring chloro and dimethoxy substituents, is meticulously designed to impart superior color strength and stability to the final dye molecule.[1]

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the key performance indicators for dyes derived from this compound and a selection of alternative high-performance yellow pigments.

Table 1: Properties of C.I. Pigment Yellow 83

PropertyValueReferences
Chemical ClassDiarylide Azo[2][3]
C.I. NamePigment Yellow 83[2]
CAS Number5567-15-7[4]
Heat StabilityUp to 199°C (in HDPE)[4]
Lightfastness (Masstone)6-7 (on a scale of 1-8)[4]
Lightfastness (Tint 1:10)6[4]
Migration ResistanceExcellent[5]
Solvent ResistanceGood to Excellent[3]

Table 2: Comparative Properties of Alternative High-Performance Yellow Pigments

PigmentChemical ClassKey Features
C.I. Pigment Yellow 110 IsoindolinoneReddish-yellow shade, excellent lightfastness and weatherability. Often used as a replacement for some diarylide yellows.[6]
C.I. Pigment Yellow 74 MonoazoBright, greenish-yellow shade, good lightfastness in full shades, but can be less durable in tints.
C.I. Pigment Yellow 155 BisacetoacetarylideSuperior solvent resistance and lightfastness, considered a potential alternative to benzidine-based pigments.[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these dyes are crucial for reproducible research. Below are representative experimental protocols.

Protocol 1: General Synthesis of a Monoazo Dye from this compound

This protocol outlines a general laboratory-scale procedure for the synthesis of a monoazo dye.

1. Diazotization of an Aromatic Amine: a. Dissolve the chosen aromatic amine (e.g., aniline or a substituted aniline) in a solution of hydrochloric acid and water. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. d. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

2. Coupling Reaction: a. In a separate beaker, dissolve this compound in an aqueous alkaline solution (e.g., sodium hydroxide solution). b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring. d. Maintain the temperature below 5 °C and continue stirring for 1-2 hours to ensure the coupling reaction is complete. e. The precipitated azo dye can be collected by filtration, washed with water until neutral, and dried.

Protocol 2: Characterization of Photophysical Properties

1. UV-Visible Absorption Spectroscopy: a. Prepare dilute solutions of the synthesized dye in various solvents of different polarities (e.g., ethanol, DMF, DMSO). b. Record the absorption spectra using a UV-Visible spectrophotometer over a relevant wavelength range (e.g., 300-700 nm). c. Determine the wavelength of maximum absorption (λmax) for each solvent. The solvatochromic behavior can provide insights into the dye's interaction with its environment.[7][8][9]

2. Fluorescence Spectroscopy: a. Using the same solutions prepared for absorption spectroscopy, record the fluorescence emission spectra using a spectrofluorometer. b. Excite the sample at its λmax and record the emission spectrum. c. Determine the wavelength of maximum emission (λem). d. Calculate the Stokes shift (the difference in nanometers between λmax and λem).

3. Quantum Yield Determination: a. The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield (e.g., Rhodamine B or Quinine Sulfate).[10] b. Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. c. Calculate the quantum yield using the following equation: Φf(sample) = Φf(standard) * (I(sample) / I(standard)) * (A(standard) / A(sample)) * (η(sample)² / η(standard)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizing Synthesis and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the synthesis pathway and a general experimental workflow for characterization.

Synthesis_Pathway AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingComponent 4'-Chloro-2',5'- dimethoxyacetoacetanilide CouplingComponent->AzoDye Azo Coupling (Alkaline medium, 0-5°C)

Caption: General synthesis pathway for azo dyes.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Azo Dye Synthesis Purification Purification (Filtration, Washing, Drying) Synthesis->Purification UVVis UV-Vis Spectroscopy (λmax, Molar Absorptivity) Purification->UVVis Fluorescence Fluorescence Spectroscopy (λem, Stokes Shift) Purification->Fluorescence Fastness Fastness Properties Testing (Light, Solvent, Heat) Purification->Fastness QuantumYield Quantum Yield Determination Fluorescence->QuantumYield

Caption: Experimental workflow for dye characterization.

Conclusion

Dyes synthesized from this compound, particularly C.I. Pigment Yellow 83, offer a compelling combination of vibrant color and excellent fastness properties. This guide provides a foundational understanding of their characteristics in comparison to other high-performance pigments. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to synthesize and characterize these and similar azo dyes. For specific applications, it is recommended that further testing be conducted under relevant conditions to ensure optimal performance.

References

Safety Operating Guide

Proper Disposal of 4'-Chloro-2',5'-dimethoxyacetoacetanilide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 4'-Chloro-2',5'-dimethoxyacetoacetanilide, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Information:

This compound is classified as harmful if swallowed (H302) and harmful to aquatic life with long-lasting effects (H412)[1][2]. Therefore, it is imperative to handle this compound and its waste with care, utilizing appropriate personal protective equipment (PPE) and adhering to established laboratory safety protocols.

Quantitative Data Summary

For quick reference, the key physical, chemical, and toxicological properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C12H14ClNO4[3][4]
Molecular Weight 271.7 g/mol [4]
Appearance White to light yellow powder/crystal[1][5]
Melting Point 102-105 °C[1][4]
Boiling Point 432.7 °C at 760 mmHg[4]
Flash Point 215.5 °C[4]
Water Solubility 285 mg/L at 20 °C[1][2]
Hazard Statements H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects)[1][2]
Disposal Precaution P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste within a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.

  • Use chemical-resistant gloves (e.g., nitrile) when handling the waste.

2. Waste Segregation:

  • This compound is a halogenated organic solid .

  • It must be segregated from non-halogenated waste streams.

  • Do not mix this waste with acids, bases, or oxidizers[6].

3. Waste Container Selection and Labeling:

  • Select a designated waste container that is compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The hazard characteristics: "Toxic," "Harmful to Aquatic Life"

    • The date the waste was first added to the container.

4. Waste Accumulation:

  • Place the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[3][5].

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container securely closed except when adding waste[3][5].

  • Ensure secondary containment (e.g., a plastic tray) is used for liquid waste containers to prevent spills[7].

5. Disposal of Empty Containers:

  • An "empty" container that held this compound must be managed appropriately.

  • For a container to be considered non-hazardous, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[1][4].

  • The rinsate must be collected and disposed of as hazardous waste along with the this compound waste[4].

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic[1].

6. Requesting Waste Pickup:

  • Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, but check your institution's specific policy), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department[3][5].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Labeled, Compatible Waste Container (HDPE or Glass) segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store full Container Full or Max Time Reached? store->full full->store No pickup Arrange for Pickup by Environmental Health & Safety (EHS) full->pickup Yes end Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4'-Chloro-2',5'-dimethoxyacetoacetanilide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.